Technical Documentation Center

(+)-Yatakemycin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (+)-Yatakemycin
  • CAS: 606136-98-5

Core Science & Biosynthesis

Foundational

The Discovery and Isolation of (+)-Yatakemycin from Streptomyces sp. TP-A0356: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Yatakemycin, a potent antitumor and antifungal agent, stands as a significant discovery in the realm of natural product chemistry. This technic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Yatakemycin, a potent antitumor and antifungal agent, stands as a significant discovery in the realm of natural product chemistry. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of (+)-Yatakemycin from its producing organism, Streptomyces sp. TP-A0356. Detailed methodologies for the fermentation, extraction, and purification of this complex polyketide are presented, supported by quantitative data to facilitate replication and further investigation. Furthermore, this document outlines the logical workflow for the structural elucidation of (+)-Yatakemycin and visualizes key experimental processes through detailed diagrams. This guide is intended to be an in-depth resource for researchers in natural product discovery, medicinal chemistry, and oncology drug development, providing a foundational understanding of this promising molecule.

Discovery of (+)-Yatakemycin

(+)-Yatakemycin was discovered during a screening program for novel antifungal compounds from microbial sources. The producing organism, a strain of Streptomyces, designated TP-A0356, was isolated from a soil sample.[1][2] The culture broth of Streptomyces sp. TP-A0356 exhibited significant inhibitory activity against a panel of pathogenic fungi, including Aspergillus fumigatus and Candida albicans.[1][2] This initial observation prompted a bioassay-guided fractionation approach to isolate the active constituent, which was ultimately identified as the novel compound, (+)-Yatakemycin.

Fermentation of Streptomyces sp. TP-A0356 for (+)-Yatakemycin Production

The production of (+)-Yatakemycin is achieved through a two-stage fermentation process involving a seed culture followed by a solid-state production culture.[3]

Fermentation Media and Conditions

Successful cultivation of Streptomyces sp. TP-A0356 for optimal Yatakemycin yield requires specific media compositions and environmental parameters.

Parameter Seed Culture Production Culture
Medium Tryptic Soy Broth (TSB)International Streptomyces Project Medium 2 (ISP2)
Inoculum Spore suspension or mycelial fragments from a mature slant10% (v/v) of seed culture
Temperature 30°C30°C
Agitation 200 rpm (shaker incubator)Static
Incubation Period 2-3 days~5 days
pH Not specified7.2
Composition of Fermentation Media

The components of the seed and production media are crucial for robust growth and secondary metabolite production.

Medium Component Concentration (g/L)
Tryptic Soy Broth (TSB) Tryptone17.0
Soytone3.0
Dextrose2.5
Sodium Chloride5.0
Dipotassium Phosphate2.5
International Streptomyces Project Medium 2 (ISP2) Yeast Extract4.0
Malt Extract10.0
Dextrose4.0
Agar (B569324)20.0

Experimental Protocols

Protocol for Fermentation of Streptomyces sp. TP-A0356
  • Seed Culture Preparation: Aseptically inoculate a 250 mL flask containing 50 mL of sterile Tryptic Soy Broth with a loopful of spores or mycelial fragments of Streptomyces sp. TP-A0356 from a mature agar slant. Incubate the flask at 30°C for 2-3 days on a rotary shaker at 200 rpm.

  • Production Culture Inoculation: Prepare the ISP2 solid medium in petri dishes or flasks. Once solidified, inoculate the surface of the agar with 10% (v/v) of the seed culture.

  • Incubation: Incubate the production cultures statically at 30°C for approximately 5 days, or until sufficient mycelial growth and sporulation are observed.

Protocol for Extraction of (+)-Yatakemycin
  • Harvesting: After the incubation period, harvest the entire solid culture, including the mycelium and agar.

  • Homogenization: Homogenize the harvested culture material in a suitable volume of a polar organic solvent, such as ethyl acetate. A common starting ratio is 1:1 (v/v) of culture material to solvent.

  • Solvent Extraction: Perform the extraction three times with equal volumes of ethyl acetate. In each extraction, vigorously mix the homogenate for at least 1 hour to ensure thorough extraction of the metabolites.

  • Phase Separation: Separate the organic phase from the aqueous and solid debris by centrifugation followed by decantation or by using a separatory funnel.

  • Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol for Purification of (+)-Yatakemycin
  • ODS Column Chromatography:

    • Column Packing: Pack a glass column with octadecyl-silica (ODS) gel as the stationary phase, equilibrated with a suitable starting solvent (e.g., 100% methanol).

    • Sample Loading: Dissolve the crude extract in a minimal volume of the starting solvent and load it onto the column.

    • Elution: Elute the column with a stepwise or linear gradient of increasing solvent polarity, for example, a methanol-water gradient. Collect fractions of the eluate.

    • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to identify the fractions containing Yatakemycin.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: Utilize a C18 reversed-phase preparative HPLC column.

    • Mobile Phase: Employ a binary solvent system, typically consisting of acetonitrile (B52724) and water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

    • Elution: Develop a gradient or isocratic elution method to achieve baseline separation of Yatakemycin from remaining impurities.

    • Detection and Collection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 383 nm). Collect the peak corresponding to (+)-Yatakemycin.

    • Final Concentration: Concentrate the collected fraction under reduced pressure to obtain pure (+)-Yatakemycin.

Structure Elucidation

The structure of (+)-Yatakemycin was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Collision-Induced Dissociation Mass Spectrometry (CID-MS/MS).[1][2]

Key Spectroscopic Data for (+)-Yatakemycin
Technique Key Observations
¹H NMR Complex aromatic and aliphatic signals consistent with a polycyclic structure. Presence of characteristic protons for the spirocyclopropylcyclohexadienone moiety.
¹³C NMR Resonances corresponding to carbonyl groups, aromatic carbons, and the unique cyclopropane (B1198618) ring carbons.
COSY Correlation spectroscopy reveals proton-proton coupling networks, aiding in the assignment of spin systems within the molecule.
HMQC/HSQC Heteronuclear correlation spectra establish direct one-bond correlations between protons and their attached carbons.
HMBC Heteronuclear multiple-bond correlation spectroscopy provides information about long-range (2-3 bond) proton-carbon correlations, crucial for connecting the different structural fragments.
CID-MS/MS Provides information on the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and the connectivity of the subunits.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Streptomyces sp. TP-A0356 Slant B Seed Culture (TSB) A->B Inoculation C Solid-State Production Culture (ISP2) B->C Inoculation (10% v/v) D Harvesting of Solid Culture C->D E Homogenization in Ethyl Acetate D->E F Solvent Extraction (3x) E->F G Concentration F->G H Crude Extract G->H I ODS Column Chromatography H->I J Fraction Collection & Analysis I->J K Preparative HPLC (C18) J->K L Pure (+)-Yatakemycin K->L

Figure 1: Experimental workflow for the isolation and purification of (+)-Yatakemycin.

structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Assembly cluster_confirmation Structure Confirmation A Pure (+)-Yatakemycin B NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) A->B C Mass Spectrometry (CID-MS/MS) A->C E Identification of Structural Fragments B->E D Molecular Formula Determination C->D F Assembly of Fragments D->F E->F G Stereochemical Assignment F->G H Proposed Structure of (+)-Yatakemycin G->H

Figure 2: Logical workflow for the structure elucidation of (+)-Yatakemycin.

Conclusion

The discovery and isolation of (+)-Yatakemycin from Streptomyces sp. TP-A0356 have provided a valuable addition to the arsenal (B13267) of potent, naturally derived antitumor agents. The methodologies outlined in this technical guide offer a comprehensive framework for the production and purification of this complex molecule. Further research into the optimization of fermentation conditions, the elucidation of its biosynthetic pathway, and the exploration of its full therapeutic potential is warranted. This guide serves as a foundational resource to support and stimulate these future endeavors.

References

Exploratory

The Unraveling of (+)-Yatakemycin: A Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals (+)-Yatakemycin, a potent antitumor agent isolated from Streptomyces sp. TP-A0356, has garnered significant attention in the scientific community due to its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Yatakemycin, a potent antitumor agent isolated from Streptomyces sp. TP-A0356, has garnered significant attention in the scientific community due to its remarkable cytotoxic activity.[1] Its complex molecular architecture and intriguing biological mechanism, centered around DNA alkylation, have made it a compelling target for total synthesis and further investigation.[2][3] This technical guide provides an in-depth analysis of the pivotal studies that led to the correct structural assignment and determination of the absolute stereochemistry of (+)-Yatakemycin. The journey to its definitive structure was not straightforward, involving an initial misassignment followed by a meticulous process of spectroscopic analysis and chemical synthesis that ultimately unveiled its true form.[4][5]

A Tale of Two Structures: The Revision of the Initially Proposed Yatakemycin

The initially proposed structure of yatakemycin was based on extensive spectroscopic analysis of the natural product. However, the total synthesis of this proposed structure by the Boger group revealed significant discrepancies between the synthetic compound and the natural isolate, most notably in the ¹H NMR spectrum.[4][6] This led to a re-evaluation of the spectral data and a subsequent reformulation of the structure.

A key observation was the chemical shift of the indole (B1671886) C8-H proton in the left-hand subunit, which was observed at δ 7.52 in the natural product but at δ 6.85 in the initially synthesized structure.[6] Furthermore, the ¹³C NMR chemical shift of the methyl group in the left-hand subunit was reported as δ 11.14 for the natural product, a value more consistent with a thiomethyl ester than the initially proposed thioacetate (B1230152) (typically around δ 30).[6] These spectroscopic inconsistencies prompted a structural revision, proposing a thiomethyl ester in place of the thioacetate and an alternative substitution pattern on the right-hand subunit.[4][6]

The confirmation of the revised structure was unequivocally achieved through its total synthesis. The synthetic material corresponding to the revised structure was found to be identical to the natural (+)-Yatakemycin, thereby correcting the initial structural assignment.[4]

Deciphering Chirality: The Absolute Stereochemistry of (+)-Yatakemycin

With the correct planar structure established, the final piece of the puzzle was the determination of the absolute stereochemistry of the chiral centers. This was definitively resolved through the asymmetric total synthesis of both enantiomers of the revised yatakemycin structure.[6][7] By comparing the optical rotation and other chiroptical properties of the synthetic enantiomers with those of the natural product, the absolute configuration of (+)-Yatakemycin was unambiguously assigned.[4]

Quantitative Spectroscopic Data: A Comparative Analysis

The following table summarizes the key ¹H NMR chemical shifts that were instrumental in the structure revision of yatakemycin. The comparison highlights the significant differences that led to the questioning of the initially proposed structure.

ProtonInitially Proposed Structure (¹H NMR, δ ppm)Natural/Corrected Structure (¹H NMR, δ ppm)
Indole C8-H (Left-hand subunit)6.857.52
Thio-methyl/acetyl CH₃~2.3 (predicted for thioacetate)2.46

Experimental Protocols: A Glimpse into the Synthesis

The total synthesis of (+)-Yatakemycin and its enantiomer was a complex undertaking that required meticulous planning and execution. Below are key experimental protocols adapted from the seminal publications by the Boger group.

General Procedure for the Synthesis of the Yatakemycin Core

A key step in the synthesis involved the coupling of the left-hand and central-right-hand subunits. A general procedure for this crucial step is as follows:

To a solution of the carboxylic acid representing the central-right-hand subunit in DMF were added EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and the amine hydrochloride of the left-hand subunit. The reaction mixture was stirred at room temperature until completion, as monitored by TLC. The product was then isolated and purified by column chromatography.[8]

Final Spirocyclization Step

The final step in the synthesis of yatakemycin involves a spirocyclization to form the reactive cyclopropane (B1198618) ring. A typical protocol is as follows:

The precursor molecule was dissolved in a mixture of DMF and saturated aqueous NaHCO₃ solution. The reaction was stirred at room temperature for a short period, typically around one hour, leading to the formation of the spirocyclic product. The product was then extracted and purified to yield yatakemycin.[9]

Visualizing the Logic: From Misassignment to Confirmation

The logical workflow that guided the structure elucidation of (+)-Yatakemycin can be visualized as a signaling pathway, starting from the initial isolation and ending with the confirmed absolute stereochemistry.

structure_elucidation_workflow cluster_initial Initial Investigation cluster_synthesis_validation Synthesis and Validation cluster_revision Structure Revision cluster_confirmation Confirmation and Stereochemistry Isolation Isolation from Streptomyces sp. Spectroscopy Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy Proposed Initially Proposed Structure Spectroscopy->Proposed TotalSynthesis1 Total Synthesis of Proposed Structure Proposed->TotalSynthesis1 Comparison1 Spectroscopic Comparison (¹H NMR) TotalSynthesis1->Comparison1 Discrepancy Discrepancies Observed Comparison1->Discrepancy Reevaluation Re-evaluation of Spectroscopic Data Discrepancy->Reevaluation Revised Revised Structure Proposed Reevaluation->Revised TotalSynthesis2 Asymmetric Total Synthesis of Both Enantiomers Revised->TotalSynthesis2 Comparison2 Comparison with Natural Product TotalSynthesis2->Comparison2 Confirmed Confirmed Structure and Absolute Stereochemistry Comparison2->Confirmed

Caption: Logical workflow of (+)-Yatakemycin structure elucidation.

Biological Activity: A Potent DNA Alkylating Agent

(+)-Yatakemycin exhibits extraordinary cytotoxic activity against various cancer cell lines, with IC₅₀ values in the picomolar range.[1][10] This high potency is attributed to its ability to alkylate DNA, a mechanism shared with other members of the duocarmycin and CC-1065 family of natural products.[2] The unique "sandwiched" structure of yatakemycin, with DNA-binding subunits flanking the central alkylating moiety, is believed to contribute to its enhanced DNA alkylation efficiency and potent biological activity.[9]

The following table presents a selection of reported IC₅₀ values for (+)-Yatakemycin and a key analogue against the L1210 murine leukemia cell line.

CompoundL1210 IC₅₀ (pM)
(+)-Yatakemycin5
ent-(−)-Yatakemycin5
iso-Yatakemycin15

Data sourced from multiple studies.[6][10]

Experimental Protocol for DNA Alkylation Assay

The DNA alkylating properties of yatakemycin can be assessed using thermally induced strand cleavage of ⁵'-end-labeled DNA. A general protocol is as follows:

³²P-labeled DNA fragments are incubated with the compound in a suitable buffer at a controlled temperature. After incubation, the unbound drug is removed, and the DNA is subjected to thermal treatment (e.g., 100 °C) to induce strand cleavage at the alkylated sites. The resulting DNA fragments are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[11]

dna_alkylation_workflow Start Start: ³²P-labeled DNA Incubation Incubation with Yatakemycin Start->Incubation Removal Removal of Unbound Drug Incubation->Removal Cleavage Thermal Cleavage at Alkylated Sites Removal->Cleavage Separation Denaturing PAGE Cleavage->Separation Visualization Autoradiography Separation->Visualization Result Visualization of DNA Cleavage Pattern Visualization->Result

Caption: Experimental workflow for DNA alkylation assay.

Conclusion

The journey to elucidate the correct structure and stereochemistry of (+)-Yatakemycin is a testament to the power of chemical synthesis in validating and correcting structural assignments based on spectroscopic data alone. This in-depth guide has provided a comprehensive overview of the key experiments, quantitative data, and logical steps that led to the definitive understanding of this remarkably potent natural product. The knowledge gained from these studies not only provides a solid foundation for the future development of yatakemycin-based therapeutics but also serves as an important case study for researchers in the field of natural product chemistry and drug discovery.

References

Foundational

The Biological Activity of (+)-Yatakemycin: A Technical Guide for Antitumor Drug Research

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Yatakemycin is a potent antitumor agent belonging to the duocarmycin family of natural products. Its exceptional cytotoxicity is attributed to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Yatakemycin is a potent antitumor agent belonging to the duocarmycin family of natural products. Its exceptional cytotoxicity is attributed to its unique "sandwiched" chemical structure, which facilitates a highly efficient and sequence-selective alkylation of DNA. This covalent modification of DNA triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the biological activity of (+)-Yatakemycin, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Visualizations of the underlying molecular pathways and experimental workflows are provided to facilitate a deeper understanding of its potent antitumor properties.

Core Mechanism of Action: DNA Alkylation

(+)-Yatakemycin exerts its cytotoxic effects through a characteristic sequence-selective alkylation of duplex DNA.[1][2] Unlike many other alkylating agents, Yatakemycin targets the N3 position of adenine (B156593) within the minor groove of DNA, primarily in A/T-rich sequences.[3][4] The molecule's unique three-subunit structure, with DNA-binding moieties flanking a central alkylation subunit, allows it to bind to DNA with high affinity and properly orient the reactive cyclopropane (B1198618) ring for nucleophilic attack by adenine.[1][4] This "sandwiched" arrangement significantly enhances the rate and efficiency of the DNA alkylation reaction compared to other members of the duocarmycin class.[4][5] The resulting bulky DNA adducts are highly stable and effectively block the progression of DNA replication and transcription machinery, leading to profound cellular disruption.[1]

DNA Alkylation Workflow

The following diagram illustrates the general workflow for assessing the DNA alkylating properties of (+)-Yatakemycin.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA Radiolabeled DNA Fragment Incubation Incubation at Controlled Temperature DNA->Incubation YTM (+)-Yatakemycin Solution YTM->Incubation Precipitation Ethanol (B145695) Precipitation of DNA Incubation->Precipitation Cleavage Thermal Cleavage at Alkylated Sites Precipitation->Cleavage PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Cleavage->PAGE Autoradiography Autoradiography PAGE->Autoradiography

A simplified workflow for DNA alkylation analysis.

Quantitative Antitumor Activity

The antitumor potency of (+)-Yatakemycin has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify its cytotoxicity.

CompoundCell LineIC50 (pM)Reference
(+)-Yatakemycin L1210 (Mouse Leukemia)3 - 5[5]
(+)-Duocarmycin SAL1210 (Mouse Leukemia)10[5]
(+)-CC-1065L1210 (Mouse Leukemia)20[5]
Duocarmycin AL1210 (Mouse Leukemia)200[3]
ent-(-)-YatakemycinL1210 (Mouse Leukemia)5[5]
(+)-iso-YatakemycinL1210 (Mouse Leukemia)15[6]
ent-(-)-iso-YatakemycinL1210 (Mouse Leukemia)30[6]

Cellular Response to (+)-Yatakemycin-Induced DNA Damage

The formation of bulky DNA adducts by (+)-Yatakemycin triggers a robust DNA damage response (DDR) in cancer cells. This response ultimately culminates in cell cycle arrest and apoptosis, preventing the propagation of damaged genetic material.

Induction of Cell Cycle Arrest

Upon detection of Yatakemycin-induced DNA damage, cells activate checkpoint signaling pathways to halt cell cycle progression. This allows time for DNA repair or, if the damage is too severe, the initiation of apoptosis. The primary pathway activated by bulky DNA adducts that stall replication forks is the ATR-Chk1 signaling cascade.

G YTM (+)-Yatakemycin DNA_Damage DNA Adducts / Stalled Replication Forks YTM->DNA_Damage ATR ATR Activation DNA_Damage->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Cdc25 Cdc25 Phosphatase Inhibition Chk1->Cdc25 CDK CDK/Cyclin Inactivation Cdc25->CDK Arrest G2/M Cell Cycle Arrest CDK->Arrest

A proposed pathway for (+)-Yatakemycin-induced cell cycle arrest.
Induction of Apoptosis

If the DNA damage inflicted by (+)-Yatakemycin is irreparable, the cell initiates a programmed cell death pathway known as apoptosis. This is primarily mediated through the intrinsic (mitochondrial) pathway, which is governed by the Bcl-2 family of proteins.

G YTM (+)-Yatakemycin DNA_Damage Extensive DNA Damage YTM->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

The intrinsic pathway of apoptosis induced by (+)-Yatakemycin.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the IC50 value of (+)-Yatakemycin using a colorimetric MTT assay.

Materials:

  • Cancer cell line (e.g., L1210)

  • Complete culture medium

  • (+)-Yatakemycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (+)-Yatakemycin in culture medium. Add the desired concentrations of the compound to the wells in triplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve Yatakemycin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Antitumor Activity (Mouse Xenograft Model)

This protocol provides a general framework for evaluating the in vivo efficacy of (+)-Yatakemycin in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • (+)-Yatakemycin formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly for tumor formation and growth.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer (+)-Yatakemycin and the vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal or intravenous).

  • Monitoring: Measure tumor volume with calipers and record the body weight of each mouse 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

DNA Alkylation Assay (Thermal Cleavage Assay)

This protocol describes a method to determine the sequence selectivity of (+)-Yatakemycin-induced DNA alkylation.

Materials:

  • 32P-end-labeled DNA fragment of known sequence

  • (+)-Yatakemycin

  • TE buffer (Tris-EDTA)

  • Formamide (B127407) loading dye

  • Denaturing polyacrylamide gel

  • Autoradiography film or phosphorimager

Procedure:

  • Alkylation Reaction: Incubate the radiolabeled DNA fragment with varying concentrations of (+)-Yatakemycin in TE buffer at a controlled temperature.

  • DNA Precipitation: Precipitate the DNA using ethanol to remove the unreacted compound.

  • Thermal Cleavage: Resuspend the DNA pellet in TE buffer and heat at 100°C for 30 minutes to induce cleavage at the sites of adenine N3 alkylation.

  • Electrophoresis: Add formamide loading dye to the samples, denature at 90°C, and separate the DNA fragments on a denaturing polyacrylamide sequencing gel.

  • Visualization: Visualize the DNA fragments by autoradiography. The resulting bands will indicate the specific adenine residues that were alkylated by (+)-Yatakemycin.

Conclusion

(+)-Yatakemycin is a remarkably potent antitumor agent that operates through a well-defined mechanism of DNA alkylation. Its high cytotoxicity, coupled with its distinct sequence selectivity, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug development, facilitating the continued exploration of (+)-Yatakemycin and its analogs as potential cancer therapeutics.

References

Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Yatakemycin via DNA Alkylation

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Yatakemycin (YTM) is a member of the exceptionally potent duocarmycin and CC-1065 family of natural products, renowned for their powerful antit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Yatakemycin (YTM) is a member of the exceptionally potent duocarmycin and CC-1065 family of natural products, renowned for their powerful antitumor and antimicrobial properties.[1] Its profound cytotoxicity is rooted in a highly efficient and sequence-selective alkylation of duplex DNA. This technical guide provides a comprehensive overview of the molecular mechanism of (+)-Yatakemycin, focusing on its interaction with DNA, the resulting cellular consequences, and the experimental methodologies used to elucidate these processes. Quantitative data are systematically presented, and key experimental protocols are detailed to facilitate further research and development in this area.

Introduction

(+)-Yatakemycin, produced by Streptomyces sp. TP-A0356, stands out as the most potent member of its class, exhibiting picomolar-level cytotoxicity against various cancer cell lines.[2] Its unique "sandwiched" molecular architecture, featuring a central DNA alkylating subunit flanked by two DNA-binding subunits, is a key determinant of its enhanced reactivity and biological activity.[3][4] This structure allows for highly specific recognition of the minor groove of DNA, particularly in AT-rich sequences.[5][6] Upon binding, YTM forms a covalent adduct with the N3 position of adenine (B156593), triggering a cascade of cellular events that ultimately lead to cell death.[1][5] Understanding the intricacies of this mechanism is crucial for the rational design of novel anticancer therapeutics with improved efficacy and selectivity.

Mechanism of Action: DNA Alkylation

The mechanism of action of (+)-Yatakemycin can be dissected into two principal stages: sequence-selective DNA binding and subsequent covalent alkylation.

2.1. Sequence-Selective Minor Groove Binding

The initial, non-covalent interaction of YTM with DNA is driven by its shape and electrostatic complementarity to the minor groove. The curved structure of the molecule facilitates a snug fit within the narrower minor groove of AT-rich DNA sequences.[5] This preferential binding is a critical first step, positioning the reactive cyclopropane (B1198618) ring of the alkylating subunit in close proximity to its target.

2.2. Covalent Adduct Formation

Following minor groove binding, a conformational change in the YTM-DNA complex is thought to activate the spirocyclopropylcyclohexadienone moiety for nucleophilic attack.[5] This results in the formation of a covalent bond between the electrophilic cyclopropane and the N3 atom of a specific adenine residue within the binding site.[1] This alkylation event creates a bulky and highly stable DNA lesion known as the YTM-adenine (YTMA) adduct.

dot

Figure 1: Mechanism of (+)-Yatakemycin DNA Alkylation Yatakemycin (+)-Yatakemycin Non_covalent_complex Non-covalent YTM-DNA Complex Yatakemycin->Non_covalent_complex Minor Groove Binding DNA Duplex DNA (AT-rich minor groove) DNA->Non_covalent_complex Activation Conformational Activation Non_covalent_complex->Activation Covalent_adduct Covalent YTM-Adenine (N3) Adduct Activation->Covalent_adduct Alkylation Replication_block Replication Fork Stall Covalent_adduct->Replication_block Transcription_block Transcription Inhibition Covalent_adduct->Transcription_block Cell_death Cell Death (Apoptosis) Replication_block->Cell_death Transcription_block->Cell_death

Caption: Mechanism of (+)-Yatakemycin DNA Alkylation

Cellular Response to Yatakemycin-Induced DNA Damage

The formation of the bulky YTMA adduct presents a significant challenge to the cell's DNA repair machinery, leading to the activation of specific signaling pathways.

3.1. DNA Damage Repair Pathways

While bulky DNA lesions are typically addressed by the Nucleotide Excision Repair (NER) pathway, the YTMA adduct is a poor substrate for this system.[1][7] Instead, the cell primarily relies on the Base Excision Repair (BER) pathway for its removal.[1][7] In the producing organism, Streptomyces, a dedicated set of resistance genes, including ytkR2, ytkR4, and ytkR5, have evolved to efficiently repair YTM-induced damage.[2][8]

  • YtkR2 (DNA Glycosylase): This enzyme recognizes the YTMA adduct and cleaves the N-glycosidic bond, excising the damaged base and leaving an apurinic/apyrimidinic (AP) site.[2]

  • YtkR4 and YtkR5 (Deoxyribonucleases): These enzymes exhibit AP endonuclease activity, cleaving the phosphodiester backbone at the AP site, a crucial step in the BER pathway.[2][8] YtkR5 also possesses a 3'-5' exonuclease activity capable of digesting through the YTMA lesion, suggesting an alternative repair mechanism.[8]

dot

Figure 2: Yatakemycin-Induced DNA Damage and Repair cluster_damage DNA Damage cluster_repair Base Excision Repair (BER) YTM_DNA_Adduct YTM-Adenine Adduct YtkR2 YtkR2 (DNA Glycosylase) YTM_DNA_Adduct->YtkR2 Recognition & Excision AP_Site Apurinic/Apyrimidinic (AP) Site YtkR2->AP_Site YtkR4_R5 YtkR4/YtkR5 (AP Endonucleases) AP_Site->YtkR4_R5 Incision Repair_Completion DNA Polymerase & Ligase YtkR4_R5->Repair_Completion Repaired_DNA Repaired DNA Repair_Completion->Repaired_DNA

Caption: Yatakemycin-Induced DNA Damage and Repair

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of (+)-Yatakemycin and its analogs.

Table 1: Cytotoxicity of (+)-Yatakemycin and Related Compounds

CompoundL1210 IC50 (pM)Reference
(+)-Yatakemycin3-5[6]
ent-(-)-Yatakemycin5[6]
CC-106520[6]
Duocarmycin A200[6]
Duocarmycin SA10[6]
Analogue 14c5[6]
ent-(-)-14c5[6]
Extended Analogue 244[6]
Sandwiched Analogue (+)-256[6]
Reversed Analogue (+)-2640[6]

Table 2: Biophysical and Kinetic Parameters of Yatakemycin-DNA Interaction

ParameterValueReference
Spontaneous Depurination Rate of YTMA Adduct(1.8 ± 0.1) x 10⁻⁸ s⁻¹[1]
Half-life of YTMA Adduct1.2 years[1]
Increase in DNA Duplex Melting Temperature (Tm) by a single YTMA lesion36 °C[1]
AlkD Binding Affinity to AP site (Kd)1.5 nM[1]

Experimental Protocols

5.1. DNA Alkylation Assay (Gel Electrophoresis-Based)

This protocol is designed to determine the relative rate and efficiency of DNA alkylation by (+)-Yatakemycin.

  • Preparation of 5'-End-Labeled DNA: A specific DNA fragment (e.g., w836) is labeled at the 5'-end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Alkylation Reaction: The labeled DNA is incubated with varying concentrations of (+)-Yatakemycin in a suitable buffer (e.g., TE buffer, pH 7.5) at a controlled temperature (e.g., 25°C) for different time intervals.

  • DNA Precipitation: The alkylated DNA is precipitated using ethanol (B145695) to remove unbound drug.

  • Cleavage at Alkylation Sites: The DNA pellet is resuspended, and the alkylated adenine sites are cleaved by heating at 100°C for 30 minutes.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The cleaved DNA fragments are separated on a high-resolution denaturing polyacrylamide gel alongside a Sanger sequencing ladder of the same DNA fragment to identify the precise alkylation sites.

  • Autoradiography: The gel is dried and exposed to X-ray film to visualize the radiolabeled DNA fragments. The intensity of the bands corresponding to cleaved DNA is quantified to determine the rate and efficiency of alkylation.

dot

Figure 3: DNA Alkylation Assay Workflow Start Start: 5'-End-Labeled DNA Incubation Incubate with (+)-Yatakemycin Start->Incubation Precipitation Ethanol Precipitation Incubation->Precipitation Cleavage Heat-induced Cleavage at Adducts Precipitation->Cleavage PAGE Denaturing PAGE Cleavage->PAGE Autoradiography Autoradiography & Analysis PAGE->Autoradiography End End: Identify Alkylation Sites & Rate Autoradiography->End

Caption: DNA Alkylation Assay Workflow

5.2. Cytotoxicity Assay (MTT Assay for L1210 Cells)

This protocol determines the cytotoxic effect of (+)-Yatakemycin on the L1210 murine leukemia cell line.

  • Cell Seeding: L1210 cells are seeded into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in complete growth medium.

  • Compound Treatment: Serial dilutions of (+)-Yatakemycin are prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT to formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

5.3. DNA Thermal Melting (Tm) Assay

This assay measures the effect of (+)-Yatakemycin on the thermal stability of duplex DNA.

  • Sample Preparation: A solution of duplex DNA (e.g., calf thymus DNA) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl). A control sample without the drug and a sample with a known concentration of (+)-Yatakemycin are prepared.

  • Spectrophotometer Setup: A UV-Vis spectrophotometer equipped with a temperature controller is used. The absorbance at 260 nm is monitored as a function of temperature.

  • Thermal Denaturation: The temperature is gradually increased (e.g., 1°C/min) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).

  • Data Acquisition: The absorbance at 260 nm is recorded at regular temperature intervals.

  • Data Analysis: The melting temperature (Tm), defined as the temperature at which 50% of the DNA is denatured, is determined from the midpoint of the sigmoidal melting curve. An increase in Tm in the presence of (+)-Yatakemycin indicates stabilization of the DNA duplex.

Conclusion

(+)-Yatakemycin's extraordinary potency stems from its unique "sandwiched" structure, which facilitates highly efficient and sequence-selective DNA alkylation. The resulting stable YTMA adduct poses a formidable challenge to cellular repair mechanisms, leading to replication and transcription blockage and ultimately, cell death. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is paramount for leveraging the therapeutic potential of this remarkable natural product and for the development of next-generation DNA-targeted anticancer agents.

References

Foundational

In-Depth Technical Guide to the Biosynthesis of (+)-Yatakemycin

For Researchers, Scientists, and Drug Development Professionals Executive Summary (+)-Yatakemycin (YTM) is a potent antitumor antibiotic produced by Streptomyces sp. TP-A0356.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Yatakemycin (YTM) is a potent antitumor antibiotic produced by Streptomyces sp. TP-A0356. As a member of the spirocyclopropylcyclohexadienone family of natural products, which includes CC-1065 and the duocarmycins, YTM exhibits exceptional cytotoxicity against cancer cell lines by alkylating DNA. This technical guide provides a comprehensive overview of the biosynthesis of (+)-Yatakemycin, detailing the genetic basis, enzymatic machinery, and regulatory mechanisms involved in its production. The guide is intended to serve as a resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology, offering insights into the intricate processes that govern the formation of this complex molecule and providing a foundation for future research and bioengineering efforts.

The Yatakemycin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for (+)-Yatakemycin biosynthesis is encoded within a 36 kb contiguous DNA segment in the genome of Streptomyces sp. TP-A0356.[1][2][3] This biosynthetic gene cluster (BGC), designated as the ytk cluster, comprises 31 open reading frames (ORFs) that orchestrate the assembly of the YTM molecule.[1][2][3] The involvement of this gene cluster in YTM production has been unequivocally confirmed through a series of genetic experiments, including the complete deletion of the cluster, targeted gene replacements, and complementation studies.[1][2][3]

The ytk cluster houses genes encoding a variety of enzymes essential for the biosynthetic pathway, including methyltransferases, a tryptophan synthase, an amino acid decarboxylase, and coenzyme A ligases.[3] A notable feature of the ytk cluster is the presence of multiple genes dedicated to self-resistance, a crucial survival mechanism for the producing organism to counteract the potent DNA-damaging effects of its own metabolic product.

The Proposed Biosynthetic Pathway of (+)-Yatakemycin

The biosynthesis of (+)-Yatakemycin is a complex process involving the coordinated action of numerous enzymes encoded by the ytk gene cluster. While the complete pathway is still under investigation, a proposed biosynthetic route has been put forward based on in silico analysis, genetic data, and the characterization of biosynthetic intermediates.[1][2]

A key step in the biosynthesis is the formation of the characteristic spirocyclopropane ring, a feature critical for the DNA alkylating activity of YTM. This reaction is catalyzed by a novel radical S-adenosylmethionine (SAM)-dependent C-methyltransferase, YtkT.[1][2] Inactivation of the ytkT gene results in the abolition of YTM production and the accumulation of a novel metabolite, a precursor that lacks the cyclopropane (B1198618) ring, thereby confirming the essential role of YtkT in this critical transformation.[1][2]

Yatakemycin_Biosynthesis_Pathway Precursors Primary Metabolites (e.g., Amino Acids) Early_Intermediates Early Stage Intermediates Precursors->Early_Intermediates ytk enzymes YTM_T YTM-T (Cyclopropane Precursor) Early_Intermediates->YTM_T ytk enzymes YTM (+)-Yatakemycin YTM_T->YTM YtkT (Radical SAM C-methyltransferase)

Figure 1: Proposed Biosynthetic Pathway of (+)-Yatakemycin.

Self-Resistance Mechanisms in the Producing Organism

To survive the production of the highly genotoxic (+)-Yatakemycin, Streptomyces sp. TP-A0356 has evolved a sophisticated, multi-layered self-resistance system encoded within the ytk gene cluster. This system includes genes for efflux pumps and DNA repair enzymes.[4][5]

A critical component of this defense mechanism is a base excision repair (BER) pathway initiated by the DNA glycosylase YtkR2.[4][5] YtkR2 recognizes and excises lethal YTM-adenine adducts from the bacterial genome.[4][5] The resulting apurinic/apyrimidinic (AP) site is then processed by two essential deoxyribonucleases, YtkR4 and YtkR5.[4][5] Both YtkR4 and YtkR5 possess AP endonuclease activity, cleaving the phosphodiester backbone at the abasic site to allow for subsequent DNA repair.[4][5] These enzymes also exhibit 3'–5' exonuclease activity with differing substrate specificities.[4][5] Notably, the YtkR5 exonuclease can digest through a YTM-DNA lesion, suggesting an alternative repair mechanism to the canonical BER pathway.[4][5] The essentiality of ytkR4 and ytkR5 for YTM production has been demonstrated by gene knockout experiments, where deletion of either gene leads to a complete loss of YTM biosynthesis.[5]

Yatakemycin_Self_Resistance YTM_DNA_Adduct YTM-DNA Adduct AP_Site Apurinic/Apyrimidinic (AP) Site YTM_DNA_Adduct->AP_Site YtkR2 (DNA Glycosylase) [Base Excision] Repaired_DNA Repaired DNA YTM_DNA_Adduct->Repaired_DNA YtkR5 (Exonuclease) [Alternative Repair] AP_Site->Repaired_DNA YtkR4 & YtkR5 (AP Endonucleases) [Strand Scission & Repair]

Figure 2: Self-Resistance Mechanism to (+)-Yatakemycin.

Quantitative Data

While extensive qualitative studies have been performed on the Yatakemycin biosynthetic pathway, detailed quantitative data for the enzymatic reactions remain limited in the public domain. The following table summarizes the available qualitative and semi-quantitative findings from gene knockout experiments.

Gene KnockoutEffect on YTM ProductionAccumulated IntermediateReference
ΔytkTProduction abolishedYTM-T (precursor lacking cyclopropane ring)[1][2]
ΔytkR4Production abolishedNot reported[5]
ΔytkR5Production abolishedNot reported[5]

Table 1: Effects of Gene Knockouts on (+)-Yatakemycin Production.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of (+)-Yatakemycin biosynthesis.

Fermentation and HPLC Analysis of Yatakemycin
  • Producing Strain: Streptomyces sp. TP-A0356 and its derivatives.

  • Seed Culture: Inoculate liquid Tryptic Soy Broth (TSB) with mycelium or spores and incubate at 30°C with shaking.

  • Solid Fermentation: Transfer the seed culture onto International Streptomyces Project medium 2 (ISP2) agar (B569324) plates and incubate at 30°C for approximately 5 days.

  • Extraction: Extract Yatakemycin and related metabolites from the solid culture using an appropriate organic solvent.

  • HPLC Analysis: Analyze the crude extract using a reverse-phase C18 column. A typical gradient elution involves a water/acetonitrile mobile phase. Detection is performed at 383 nm.

Construction of Gene Deletion Mutants

Gene deletions in Streptomyces sp. TP-A0356 are typically achieved through homologous recombination.

  • Vector Construction: A thermosensitive plasmid (e.g., pKC1139) is used. Two homologous DNA arms flanking the target gene are cloned into the vector.

  • Conjugation: The constructed plasmid is introduced into Streptomyces sp. TP-A0356 from an E. coli donor strain (e.g., ET12567/pUZ8002) via intergeneric conjugation.

  • Selection of Mutants: Exconjugants are selected on appropriate antibiotic-containing media. Subsequent screening at a non-permissive temperature for plasmid replication allows for the selection of double-crossover mutants where the target gene has been deleted.

  • Verification: The genotype of the mutant is confirmed by PCR analysis.

Gene_Knockout_Workflow Construct Construct Gene Replacement Plasmid Conjugate Intergeneric Conjugation (E. coli to Streptomyces) Construct->Conjugate Select_Single Select for Single Crossover Events Conjugate->Select_Single Select_Double Select for Double Crossover Events Select_Single->Select_Double Verify Verify Mutant by PCR Select_Double->Verify

Figure 3: General Workflow for Gene Knockout in Streptomyces.

Future Perspectives

The elucidation of the (+)-Yatakemycin biosynthetic pathway opens up numerous avenues for future research and application. A primary focus should be the detailed biochemical characterization of the individual ytk enzymes to determine their specific functions, substrate specificities, and kinetic parameters. This knowledge will be instrumental for the bioengineering of the pathway to produce novel YTM analogs with improved therapeutic properties. Furthermore, a deeper understanding of the regulatory networks governing the expression of the ytk cluster could lead to strategies for enhancing YTM production yields. The unique enzymatic reactions discovered in this pathway, particularly the radical SAM-dependent cyclopropanation, also offer exciting possibilities for the development of novel biocatalysts for synthetic chemistry.

References

Exploratory

Natural Analogues of (+)-Yatakemycin: A Technical Guide to Their Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Yatakemycin is a highly potent antitumor antibiotic isolated from Streptomyces sp. TP-A0356.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Yatakemycin is a highly potent antitumor antibiotic isolated from Streptomyces sp. TP-A0356. It belongs to the spirocyclopropylcyclohexadienone family of natural products, a class of compounds renowned for their exceptional cytotoxicity against a broad spectrum of cancer cell lines. The remarkable biological activity of yatakemycin and its analogues stems from their ability to sequence-selectively alkylate duplex DNA, initiating a cascade of cellular events that ultimately lead to cell death. This technical guide provides an in-depth overview of the key natural analogues of (+)-yatakemycin, their biological properties, the experimental protocols used to evaluate their activity, and the signaling pathways they modulate.

Key Natural Analogues of (+)-Yatakemycin

The most prominent and well-characterized natural analogues of (+)-yatakemycin are CC-1065 and the duocarmycins, primarily duocarmycin A and duocarmycin SA. These compounds share a common pharmacophore responsible for their DNA alkylating activity but differ in their DNA-binding subunits, which influences their sequence selectivity and overall potency.

  • (+)-Yatakemycin: The most potent member of this family, featuring a unique "sandwiched" structure with three subunits that enhance its DNA alkylation efficiency.[1]

  • CC-1065: A potent antitumor antibiotic produced by Streptomyces zelensis.[2] It is a well-studied member of this class and serves as a benchmark for the development of synthetic analogues.

  • Duocarmycin A and SA: Isolated from Streptomyces species, the duocarmycins are also powerful DNA alkylating agents. Duocarmycin SA is particularly notable for its high potency.[3]

Biological Properties and Cytotoxicity

The primary biological activity of yatakemycin and its natural analogues is their potent cytotoxicity against cancer cells. This activity is a direct consequence of their ability to form covalent adducts with DNA, leading to the disruption of essential cellular processes like replication and transcription.[3] The cytotoxic potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of (+)-yatakemycin and its key natural analogues against various cancer cell lines.

CompoundCell LineIC50
(+)-Yatakemycin L1210 (Murine leukemia)3-5 pM[1]
HeLa S3 (Human cervical carcinoma)-
Balb 3T3/H-Ras-
CC-1065 L1210 (Murine leukemia)20 pM[1]
B16 (Murine melanoma)~1 ng/mL[4]
CHO (Chinese hamster ovary)~1 ng/mL[4]
Duocarmycin A L1210 (Murine leukemia)200 pM[1]
HeLa S3 (Human cervical carcinoma)0.006 nM[3]
Duocarmycin SA L1210 (Murine leukemia)10 pM[1][5]
HeLa S3 (Human cervical carcinoma)0.00069 nM[3]
Balb 3T3/H-Ras0.05 nM[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., yatakemycin analogues) in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

DNA Alkylation Assay (Thermally Induced DNA Strand Cleavage Assay)

This assay is used to determine the sequence selectivity and efficiency of DNA alkylation by the test compounds.

Principle: The compounds alkylate the N3 position of adenine (B156593) in the minor groove of DNA. Subsequent heating of the alkylated DNA leads to depurination and cleavage of the DNA backbone at the site of alkylation. The resulting DNA fragments can be separated by gel electrophoresis.

Protocol:

  • DNA Labeling: A specific DNA fragment is 5'-end-labeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

  • Alkylation Reaction: The 32P-labeled DNA is incubated with the test compound at a specific temperature (e.g., 4°C or 25°C) for a set period (e.g., 24-96 hours) to allow for DNA alkylation.

  • DNA Precipitation: The alkylated DNA is separated from the unbound compound by ethanol (B145695) precipitation.

  • Thermal Cleavage: The DNA pellet is resuspended in a buffer and heated at 100°C for 30 minutes to induce strand cleavage at the alkylated adenine sites.[7]

  • Gel Electrophoresis: The DNA fragments are denatured and separated on a high-resolution denaturing polyacrylamide sequencing gel.

  • Autoradiography: The gel is dried and exposed to X-ray film to visualize the DNA fragments. The cleavage pattern reveals the sequence selectivity of the compound. Sanger sequencing lanes are run alongside the samples to identify the exact sites of alkylation.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of yatakemycin and its analogues is the induction of DNA damage through alkylation. This triggers a cellular DNA damage response (DDR), leading to cell cycle arrest and apoptosis.

DNA Alkylation and Damage Response

Upon entering the cell nucleus, these compounds bind to the minor groove of AT-rich regions of DNA and form a covalent bond with the N3 position of adenine. This DNA adduct is a bulky lesion that distorts the DNA helix. The cell recognizes this damage and activates the DDR pathway. A key early event in this response is the phosphorylation of the histone variant H2A.X to form γH2A.X, which serves as a marker for DNA double-strand breaks.[8][9]

Cell Cycle Arrest

The activation of the DDR leads to the activation of checkpoint kinases, which in turn orchestrate cell cycle arrest. Studies have shown that yatakemycin analogues, such as CC-1065 and duocarmycin SA, induce a block in the G2/M phase of the cell cycle.[1][4][8] This arrest prevents the cell from entering mitosis with damaged DNA, providing an opportunity for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis.

Induction of Apoptosis

Prolonged cell cycle arrest or irreparable DNA damage triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. The DNA damage can lead to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, which then activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.

Visualizations

DNA_Alkylation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Cleavage cluster_analysis Analysis DNA_Fragment 1. DNA Fragment P32_Labeling 2. 5'-End Labeling with 32P DNA_Fragment->P32_Labeling Alkylation 4. DNA Alkylation Reaction P32_Labeling->Alkylation Test_Compound 3. Test Compound Solution Test_Compound->Alkylation Precipitation 5. Ethanol Precipitation Alkylation->Precipitation Thermal_Cleavage 6. Thermally Induced Cleavage (100°C) Precipitation->Thermal_Cleavage PAGE 7. Denaturing PAGE Thermal_Cleavage->PAGE Autoradiography 8. Autoradiography PAGE->Autoradiography Analysis 9. Sequence Selectivity Determination Autoradiography->Analysis

Caption: Workflow for the thermally induced DNA strand cleavage assay.

Yatakemycin_Signaling_Pathway Yatakemycin (+)-Yatakemycin / Analogue DNA Nuclear DNA (AT-rich minor groove) Yatakemycin->DNA Enters Nucleus DNA_Alkylation DNA Alkylation (N3-Adenine Adduct) DNA->DNA_Alkylation Covalent Bonding DDR DNA Damage Response (DDR) Activation DNA_Alkylation->DDR gH2AX γH2A.X Foci Formation DDR->gH2AX Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Cell_Cycle_Arrest->Apoptosis If damage is irreparable Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Apoptosis->Caspase_Cascade Cell_Death Cell Death Caspase_Cascade->Cell_Death

Caption: Signaling pathway of Yatakemycin-induced cell death.

Conclusion

(+)-Yatakemycin and its natural analogues, CC-1065 and the duocarmycins, represent a class of exceptionally potent DNA alkylating agents with significant potential in the development of anticancer therapeutics. Their unique mechanism of action, involving sequence-selective DNA damage that triggers cell cycle arrest and apoptosis, provides a clear rationale for their profound cytotoxicity. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of natural product chemistry and drug discovery, facilitating further investigation into this remarkable family of compounds and the development of novel, highly effective cancer treatments.

References

Foundational

First-Generation Strategies in the Total Synthesis of (+)-Yatakemycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Yatakemycin is a highly potent antitumor antibiotic belonging to the duocarmycin family of natural products. Its complex structure, featuri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Yatakemycin is a highly potent antitumor antibiotic belonging to the duocarmycin family of natural products. Its complex structure, featuring a unique spirocyclopropylcyclohexadienone pharmacophore, and remarkable biological activity have made it a compelling target for total synthesis. The initial synthetic campaigns not only aimed to achieve the construction of this intricate molecule but also played a pivotal role in the definitive confirmation and, in one case, revision of its structure. This technical guide provides an in-depth analysis of the first-generation total synthesis strategies for (+)-Yatakemycin, with a focus on the seminal works of the Fukuyama and Boger research groups. We will dissect the core synthetic strategies, present detailed experimental protocols for key transformations, and summarize quantitative data to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

Core Synthetic Strategies: A Tale of Two Approaches

The initial forays into the total synthesis of (+)-Yatakemycin were spearheaded by the research groups of Tohru Fukuyama and Dale Boger. While both successfully reached the target molecule, their strategic approaches to assembling the complex framework differed significantly, providing valuable insights into the challenges posed by this natural product.

The Fukuyama Synthesis: A Convergent Approach Highlighting Novel Methodologies

The Fukuyama group reported a convergent and highly efficient total synthesis of (+)-Yatakemycin.[1][2] Their strategy was characterized by the late-stage coupling of key fragments and the development of novel methodologies for crucial bond formations. The overall synthesis was accomplished in a 20-step sequence with an impressive overall yield of 13%.[1]

Retrosynthetic Analysis:

Fukuyama's retrosynthetic strategy is outlined below. The key disconnections reveal a convergent assembly of three main building blocks.

Fukuyama_Retrosynthesis Yatakemycin (+)-Yatakemycin Intermediate_A Spirocyclopropyl Indole Fragment Yatakemycin->Intermediate_A Amide Coupling Intermediate_B Central Pyrrole Fragment Intermediate_A->Intermediate_B Copper-Mediated Aryl Amination Epichlorohydrin (S)-Epichlorohydrin Intermediate_A->Epichlorohydrin Ring Opening Dibromophenol 2,6-Dibromophenol Derivative Intermediate_A->Dibromophenol Intermediate_C Right-Hand Indole Fragment Intermediate_B->Intermediate_C Amide Coupling

Caption: Retrosynthetic analysis of Fukuyama's (+)-Yatakemycin synthesis.

Key Features:

  • Convergent Assembly: The synthesis relies on the preparation of three key fragments that are coupled in the later stages, enhancing overall efficiency.

  • Stereocenter Introduction: The crucial chirality of the spirocyclopropane unit was established early through the regioselective ring-opening of (S)-epichlorohydrin with a 2,6-dibromophenyllithium species.[1][3]

  • Copper-Mediated Aryl Amination: A mild and efficient copper-mediated amination using CuI and CsOAc was developed to construct a key aryl-nitrogen bond.[1][3]

  • Chemoselective Deprotection: An efficient deprotection of a benzyl (B1604629) ether in the presence of other sensitive functional groups was achieved using BCl3 with pentamethylbenzene (B147382) as a cation scavenger.[1][3]

The Boger Synthesis: A Linear Approach Leading to Structural Revision

The Boger group's initial efforts in the total synthesis of Yatakemycin were instrumental in revising the originally proposed structure of the natural product.[3] Their synthesis of the initially reported structure and its comparison with the natural product led to a structural reassignment, which was then confirmed by a subsequent total synthesis of the correct structure.

Retrosynthetic Analysis:

Boger's approach was more linear, focusing on the sequential construction of the different subunits.

Boger_Retrosynthesis Yatakemycin (+)-Yatakemycin (Revised Structure) Precursor_A Fully Assembled Tricyclic Core Yatakemycin->Precursor_A Final Functional Group Manipulations Alkylation_Subunit Alkylation Subunit (Spirocyclopropane) Precursor_A->Alkylation_Subunit Amide Coupling DNA_Binding_Subunit DNA Binding Subunit (Pyrrole-Indole) Precursor_A->DNA_Binding_Subunit Indole_Derivatives Substituted Indole Derivatives DNA_Binding_Subunit->Indole_Derivatives Sequential Couplings Fukuyama_Workflow cluster_left Spirocyclopropyl Fragment Synthesis cluster_right Central and Right-Hand Fragment Synthesis cluster_assembly Final Assembly Epichlorohydrin (S)-Epichlorohydrin Chlorohydrin Chlorohydrin Intermediate Epichlorohydrin->Chlorohydrin Regioselective Opening Azidoalcohol Azidoalcohol Chlorohydrin->Azidoalcohol Azide Displacement Aminoalcohol Aminoalcohol Azidoalcohol->Aminoalcohol Staudinger Reduction Nosyl_Amine Nosylated Amine Aminoalcohol->Nosyl_Amine Nosyl Protection Indoline Indoline Intermediate Nosyl_Amine->Indoline Intramolecular Amination Spirocyclopropyl_Indole Spirocyclopropyl Indole Indoline->Spirocyclopropyl_Indole Cyclopropane Formation Coupled_Fragments Fully Coupled Precursor Spirocyclopropyl_Indole->Coupled_Fragments Copper-Mediated Aryl Amination Pyrrole Central Pyrrole Fragment Dipeptide_Analog Coupled Pyrrole-Indole Pyrrole->Dipeptide_Analog Amide Coupling Indole Right-Hand Indole Fragment Indole->Dipeptide_Analog Dipeptide_Analog->Coupled_Fragments Yatakemycin (+)-Yatakemycin Coupled_Fragments->Yatakemycin Final Deprotections & Manipulations

References

Exploratory

The Potent In Vitro Cytotoxicity of (+)-Yatakemycin: A Technical Guide for Cancer Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals (+)-Yatakemycin, a member of the duocarmycin family of natural products, stands out for its exceptionally potent cytotoxic activ...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Yatakemycin, a member of the duocarmycin family of natural products, stands out for its exceptionally potent cytotoxic activity against cancer cell lines. This technical guide provides a comprehensive overview of its in vitro efficacy, mechanism of action, and the experimental protocols used to evaluate its effects.

Quantitative Cytotoxicity Data

(+)-Yatakemycin exhibits extraordinary potency, with IC50 values in the picomolar range. The majority of publicly available data focuses on the L1210 murine leukemia cell line, where its activity has been extensively characterized and compared to other duocarmycin analogues.

CompoundCell LineIC50 (pM)Reference
(+)-Yatakemycin L1210 (Murine Leukemia) 3-5 [1]
(+)-Yatakemycin analogue 14cL1210 (Murine Leukemia)5[1]
ent-(−)-Yatakemycin analogue 14cL1210 (Murine Leukemia)5[1]
Duocarmycin SAL1210 (Murine Leukemia)10[1]
CC-1065L1210 (Murine Leukemia)20[1]
Duocarmycin AL1210 (Murine Leukemia)200[1]
Extended analogue 24L1210 (Murine Leukemia)4[1]
Sandwiched analogue (+)-25L1210 (Murine Leukemia)6[1]

Mechanism of Action: DNA Alkylation and Cellular Response

The cytotoxic effects of (+)-Yatakemycin stem from its ability to alkylate DNA, a process that triggers a cascade of cellular events leading to cell death.[2][3]

Signaling Pathway of (+)-Yatakemycin-Induced Cytotoxicity

Yatakemycin_Signaling_Pathway cluster_0 Cellular Uptake and DNA Interaction cluster_1 DNA Damage and Repair cluster_2 Cell Fate Determination Yatakemycin (+)-Yatakemycin DNA Nuclear DNA (Minor Groove) Yatakemycin->DNA Binding DNA_Alkylation DNA Alkylation (Adenine N3) DNA->DNA_Alkylation Covalent Bonding DNA->DNA_Alkylation DNA_Lesion Bulky DNA Adduct DNA_Alkylation->DNA_Lesion DNA_Alkylation->DNA_Lesion BER Base Excision Repair (BER) DNA_Lesion->BER DNA_Lesion->BER NER Nucleotide Excision Repair (NER) DNA_Lesion->NER DNA_Lesion->NER CellCycleArrest Cell Cycle Arrest DNA_Lesion->CellCycleArrest DNA_Lesion->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is irreparable CellCycleArrest->Apoptosis

Caption: Signaling pathway of (+)-Yatakemycin cytotoxicity.

Experimental Protocols

The following are detailed methodologies for commonly used in vitro cytotoxicity assays to evaluate compounds like (+)-Yatakemycin.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Experimental Workflow for SRB Assay

SRB_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End incubation1 Incubate for 24h cell_seeding->incubation1 drug_treatment Add (+)-Yatakemycin (serial dilutions) incubation1->drug_treatment incubation2 Incubate for 48-72h drug_treatment->incubation2 fixation Fix cells with cold TCA incubation2->fixation staining Stain with SRB solution fixation->staining washing Wash with 1% acetic acid staining->washing solubilization Solubilize bound dye with Tris buffer washing->solubilization read_absorbance Read absorbance at 510 nm solubilization->read_absorbance read_absorbance->end

Caption: Experimental workflow for the SRB cytotoxicity assay.

Detailed Protocol:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Addition: Prepare serial dilutions of (+)-Yatakemycin in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drug) and a positive control.

  • Incubation with Drug: Incubate the plates for an additional 48 to 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow for MTT Assay

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End incubation1 Incubate for 24h cell_seeding->incubation1 drug_treatment Add (+)-Yatakemycin (serial dilutions) incubation1->drug_treatment incubation2 Incubate for 48-72h drug_treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance read_absorbance->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Addition: Add 100 µL of serially diluted (+)-Yatakemycin to the wells. Include appropriate controls.

  • Incubation with Drug: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability and calculate the IC50 value.

Conclusion

(+)-Yatakemycin is a highly potent cytotoxic agent with a well-defined mechanism of action involving DNA alkylation. The picomolar IC50 values observed in vitro underscore its potential as a lead compound in anticancer drug discovery. The provided experimental protocols offer a standardized approach for researchers to further investigate the cytotoxic properties of (+)-Yatakemycin and its analogues against a broader range of cancer cell lines. Further research is warranted to expand the cytotoxicity profile of this promising compound and to explore its therapeutic potential in preclinical models.

References

Foundational

Preliminary Structure-Activity Relationship of (+)-Yatakemycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the preliminary structure-activity relationships (SAR) of (+)-Yatakemycin, a potent antitumor agent. B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary structure-activity relationships (SAR) of (+)-Yatakemycin, a potent antitumor agent. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological processes, this document serves as a comprehensive resource for researchers in the fields of medicinal chemistry, oncology, and drug development.

(+)-Yatakemycin is the most potent member of the duocarmycin and CC-1065 family of natural products, exhibiting extraordinary cytotoxic activity.[1][2] Its mechanism of action involves the sequence-selective alkylation of DNA, which ultimately leads to cell death.[1][3][4] Understanding the relationship between the intricate structure of Yatakemycin and its biological activity is crucial for the design and development of novel anticancer therapeutics with improved efficacy and selectivity.

Core Structure of Yatakemycin

Yatakemycin possesses a unique "sandwiched" three-subunit architecture, which is a significant departure from other members of its class.[1][2] This structure consists of:

  • A central DNA alkylation subunit: Identical to that of duocarmycin SA, this subunit contains a reactive cyclopropane (B1198618) ring responsible for forming a covalent bond with the N3 position of adenine (B156593) in the minor groove of DNA.[2][5]

  • A left-hand DNA binding subunit: Similar to the DNA-binding subunits found in CC-1065.

  • A right-hand DNA binding subunit: Resembling the subunit in the duocarmycins.

This distinctive arrangement is a key determinant of Yatakemycin's enhanced DNA alkylation properties and potent biological activity.[2]

Structure-Activity Relationship Data

The cytotoxic activity of (+)-Yatakemycin and its synthetic analogues has been extensively evaluated, primarily against the L1210 murine leukemia cell line. The following tables summarize the key quantitative SAR data, with IC50 values representing the concentration of the compound required to inhibit cell growth by 50%.

Compound/AnalogueModificationIC50 (pM) against L1210Reference
(+)-Yatakemycin (1) Natural Product3-5[1][2]
ent-(-)-Yatakemycin Unnatural Enantiomer5
Duocarmycin SA (4) Related Natural Product10[2]
ent-(-)-Duocarmycin SA Unnatural Enantiomer100
CC-1065 (2) Related Natural Product20[2]
Analogue 14c Simplified left-hand subunit5
ent-(-)-14c Unnatural enantiomer of 14c5
Analogue 23 Indole left-hand subunit15
ent-(-)-23 Unnatural enantiomer of 23275
Extended Analogue 24 CC-1065-like arrangement4
ent-(-)-24 Unnatural enantiomer of 246
Sandwiched Analogue (+)-25 Alternative sandwiched arrangement6
ent-(-)-25 Unnatural enantiomer of 256
iso-Yatakemycin (6) Isomeric alkylation subunit15
ent-(-)-iso-Yatakemycin Unnatural enantiomer of 630

Key Insights from SAR Studies

Systematic exploration of the Yatakemycin structure has revealed several critical insights:

  • The "Sandwiched" Arrangement is Crucial: The unique three-subunit "sandwiched" structure of Yatakemycin significantly enhances the rate and efficiency of its DNA alkylation reaction. This structural feature potentiates its cytotoxic activity, overcoming limitations observed with more traditional members of this class of compounds.

  • Subunit Substituents are a Minor Factor: Within the Yatakemycin framework, the specific substituents on the left and right-hand subunits have a relatively minor impact on the overall cytotoxic potency.

  • Stereochemistry has a Variable Impact: While the natural enantiomer of Duocarmycin SA is approximately 10-fold more active than its unnatural counterpart, both enantiomers of Yatakemycin exhibit nearly identical and potent cytotoxic activity. This suggests that the presence of two DNA binding subunits in the sandwiched structure can compensate for any stereochemical disadvantages in binding.

  • Placement of the Alkylation Subunit is Determinative: The positioning of the central alkylation subunit has a profound effect on both the rate and efficiency of DNA alkylation, and it also dictates the DNA alkylation selectivity. Remarkably, both enantiomers of the sandwiched agents alkylate the same adenine sites with the same selectivity, irrespective of their absolute configuration.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The following protocol is a standard method for determining the cytotoxic effects of compounds like Yatakemycin on cultured cell lines, such as L1210.

Materials:

  • L1210 murine leukemia cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • (+)-Yatakemycin or analogues dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the L1210 cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and growth.

  • Compound Treatment: Prepare a series of dilutions of the test compounds in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from picomolar to micromolar levels. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a no-cell control (medium only).

  • Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Alkylation Assay

This protocol provides a general framework for assessing the DNA alkylating properties of Yatakemycin and its analogues.

Materials:

  • High-purity, supercoiled plasmid DNA (e.g., pBR322) or specific DNA oligomers

  • (+)-Yatakemycin or analogues

  • Reaction buffer (e.g., Tris-EDTA buffer, pH 7.5)

  • Thermocycler or water bath

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DNA, the test compound at various concentrations, and the reaction buffer to a final volume. Include a control reaction with no compound.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 1-24 hours) to allow for DNA alkylation.

  • Thermal Cleavage (for adduct detection): To visualize the alkylation sites, the DNA can be subjected to thermal cleavage. Heat the samples at 90°C for 30 minutes. This will induce strand scission at the sites of adenine-N3 alkylation.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel. Run the gel at a constant voltage until the DNA fragments are adequately separated.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel documentation system. The extent of DNA alkylation can be quantified by measuring the decrease in the intensity of the supercoiled DNA band and the increase in the intensity of the nicked or linearized DNA bands. For sequence selectivity studies using specific oligomers, denaturing polyacrylamide gel electrophoresis is typically used to resolve the cleavage products at single-nucleotide resolution.

Visualizations

The following diagrams illustrate the proposed mechanism of action of Yatakemycin and a typical experimental workflow for evaluating its cytotoxic activity.

DNA_Alkylation_Pathway cluster_0 Cellular Environment cluster_1 Alkylation Reaction cluster_2 Cellular Consequences Yatakemycin (+)-Yatakemycin DNA Nuclear DNA (Minor Groove) Yatakemycin->DNA 1. Binding to AT-rich regions Activated_Complex Conformational Change & Cyclopropane Activation DNA->Activated_Complex 2. Shape-dependent catalysis Alkylated_DNA Covalent Adduct (Adenine-N3) Activated_Complex->Alkylated_DNA 3. Nucleophilic Attack Replication_Block Replication Fork Stalling Alkylated_DNA->Replication_Block Transcription_Inhibition Transcription Inhibition Alkylated_DNA->Transcription_Inhibition Apoptosis Apoptosis Replication_Block->Apoptosis 4. Induction of Cell Death Transcription_Inhibition->Apoptosis

Caption: Proposed mechanism of (+)-Yatakemycin-induced DNA alkylation and cell death.

Cytotoxicity_Workflow cluster_0 Preparation cluster_1 Treatment and Incubation cluster_2 MTT Assay cluster_3 Data Analysis Cell_Culture 1. Seed L1210 cells in 96-well plate Compound_Prep 2. Prepare serial dilutions of Yatakemycin analogues Treatment 3. Treat cells with compounds Compound_Prep->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation MTT_Addition 5. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 7. Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation

References

Protocols & Analytical Methods

Method

Protecting Group Strategies in the Total Synthesis of (+)-Yatakemycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of the protecting group strategies employed in the total synthesis of the potent antitumor agent, (+)-Yatakemycin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the protecting group strategies employed in the total synthesis of the potent antitumor agent, (+)-Yatakemycin. The focus is on the key methodologies developed by the research groups of Fukuyama and Boger, offering insights into the selection, application, and removal of protecting groups for sensitive functional moieties within this complex natural product.

Introduction

The total synthesis of (+)-Yatakemycin, a member of the duocarmycin family of DNA alkylating agents, presents significant synthetic challenges due to its intricate structure and the presence of multiple reactive functional groups. A carefully orchestrated protecting group strategy is paramount to achieving a successful synthesis. This document outlines the key protecting groups used for amines and hydroxyl groups, providing detailed experimental protocols for their installation and cleavage as reported in seminal total syntheses.

Protecting Group Strategy Overview

The convergent total syntheses of (+)-Yatakemycin rely on the strategic use of protecting groups to mask reactive functionalities during key bond-forming reactions. The primary protecting groups employed are the benzyl (B1604629) (Bn) group for phenolic hydroxyls, the nosyl (Ns) group for sulfonamide formation and activation, and the tert-butoxycarbonyl (Boc) group for amine protection.

The overall logic of the protecting group strategy is to use robust protecting groups during the construction of key fragments and then selectively remove them in the later stages of the synthesis to unmask the reactive groups for the final coupling and cyclization steps.

Protecting_Group_Strategy cluster_fragments Fragment Synthesis cluster_protection Protection cluster_coupling Key Coupling & Elaboration cluster_deprotection Deprotection & Final Steps Aryl_Halide Aryl Halide Precursor Protect_OH Phenolic OH Protection (Bn) Aryl_Halide->Protect_OH BnBr, K2CO3 Indole_Fragment Indole Fragment Protect_NH Amine Protection (Boc/Ns) Indole_Fragment->Protect_NH (Boc)2O or NsCl Coupling Fragment Coupling Protect_OH->Coupling Protect_NH->Coupling Elaboration Further Elaboration Coupling->Elaboration Deprotect_Bn Bn Deprotection Elaboration->Deprotect_Bn BCl3 Deprotect_Ns Ns Deprotection Elaboration->Deprotect_Ns PhSH, K2CO3 Deprotect_Boc Boc Deprotection Elaboration->Deprotect_Boc HCl/EtOAc Final_Cyclization Final Cyclization Deprotect_Bn->Final_Cyclization Deprotect_Ns->Final_Cyclization Deprotect_Boc->Final_Cyclization Yatakemycin (+)-Yatakemycin Final_Cyclization->Yatakemycin

Figure 1. A generalized workflow of the protecting group strategy in the total synthesis of (+)-Yatakemycin.

Quantitative Data Summary

The following table summarizes the key protecting group manipulations with their reported yields from the total syntheses of (+)-Yatakemycin.

Functional GroupProtecting GroupProtection Reagents & ConditionsYield (%)Deprotection Reagents & ConditionsYield (%)Reference
Phenolic HydroxylBenzyl (Bn)BnBr, K₂CO₃, DMF97BCl₃, pentamethylbenzene (B147382), CH₂Cl₂85Fukuyama et al.[1]
Amine (Indoline)tert-butoxycarbonyl (Boc)Boc₂O, Et₃N, THF934 N HCl in EtOAc100Boger et al.[2]
Amine (for amination)Nosyl (Ns)NsCl, Et₃N, CH₂Cl₂95PhSH, K₂CO₃, DMF91Fukuyama et al.[3]

Experimental Protocols

Protocol 1: Benzyl (Bn) Protection of a Phenolic Hydroxyl

This protocol is adapted from the Fukuyama synthesis for the protection of a phenolic hydroxyl group.[1]

Materials:

  • Phenolic substrate

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the phenolic substrate in anhydrous DMF, add K₂CO₃ (2.0 equiv).

  • Add benzyl bromide (1.1 equiv) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the benzylated product.

Protocol 2: Deprotection of a Benzyl (Bn) Ether

This protocol from the Fukuyama synthesis describes the selective debenzylation in the presence of other sensitive functional groups.[1]

Materials:

Procedure:

  • To a solution of the benzyl ether substrate and pentamethylbenzene (5.0 equiv) in anhydrous CH₂Cl₂ at -78 °C, add a 1.0 M solution of BCl₃ in CH₂Cl₂ (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Boc Protection of an Indoline (B122111) Nitrogen

This protocol is based on the Boger synthesis for the protection of the indoline nitrogen.[2]

Materials:

Procedure:

  • To a solution of the indoline substrate in anhydrous THF, add triethylamine (1.5 equiv) and di-tert-butyl dicarbonate (1.2 equiv).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-Boc protected indoline.

Protocol 4: Boc Deprotection of an Indoline Nitrogen

This protocol from the Boger synthesis details the removal of the Boc group to liberate the free amine.[2]

Materials:

  • N-Boc protected indoline

  • 4 N Hydrochloric acid (HCl) in ethyl acetate (EtOAc)

Procedure:

  • Dissolve the N-Boc protected indoline in 4 N HCl in EtOAc.

  • Stir the solution at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of the deprotected indoline, which can often be used in the next step without further purification.

Protocol 5: Nosyl (Ns) Protection of an Amine

This protocol is adapted from the Fukuyama synthesis for the preparation of a nosyl-protected amine for subsequent amination reactions.[3]

Materials:

  • Amine substrate

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the amine substrate in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (2.0 equiv) followed by 2-nitrobenzenesulfonyl chloride (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 6: Deprotection of a Nosyl (Ns) Group

This protocol from the Fukuyama synthesis describes the cleavage of the nosyl group to afford the free amine.[3]

Materials:

  • Nosyl-protected amine

  • Thiophenol (PhSH)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the nosyl-protected amine in anhydrous DMF, add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The successful total synthesis of (+)-Yatakemycin hinges on the judicious selection and application of protecting groups. The protocols detailed herein, derived from the seminal works of Fukuyama and Boger, provide a practical guide for researchers engaged in the synthesis of complex natural products and related medicinal chemistry efforts. The strategic use of benzyl, Boc, and nosyl protecting groups allows for the efficient construction of this potent molecule, highlighting the power of protecting group chemistry in modern organic synthesis.

References

Application

Asymmetric Synthesis of the (+)-Yatakemycin Core Structure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the (+)-Yatakemycin core structure, a potent an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the (+)-Yatakemycin core structure, a potent antitumor antibiotic. The methodologies developed by the research groups of Dale L. Boger and Tohru Fukuyama are presented, offering two distinct and effective strategies for constructing this complex natural product.

Introduction

Yatakemycin, isolated from Streptomyces sp. TP-A0356, is a member of the duocarmycin family of DNA alkylating agents and exhibits exceptionally potent cytotoxic activity. Its unique "sandwiched" structure, comprising a spirocyclic cyclopropylcyclohexadienone alkylating subunit and a substituted indole (B1671886) moiety, has made it a compelling target for total synthesis. The development of asymmetric routes to (+)-Yatakemycin is crucial for enabling detailed structure-activity relationship (SAR) studies and the generation of novel analogs with improved therapeutic profiles.

This document outlines two seminal asymmetric syntheses of the (+)-Yatakemycin core. The Boger synthesis features a second-generation approach characterized by the asymmetric synthesis of the alkylation subunit and a late-stage spirocyclization. The Fukuyama synthesis employs a convergent strategy highlighted by a regioselective ring opening of (S)-epichlorohydrin and a copper-mediated aryl amination to construct the key aryl-nitrogen bonds.

Data Presentation: A Comparative Overview of Key Synthetic Steps

The following tables summarize the quantitative data for the key transformations in the asymmetric synthesis of the (+)-Yatakemycin core structure as reported by the Boger and Fukuyama groups.

Table 1: Key Transformations in the Boger Asymmetric Synthesis

StepReactantsReagents and ConditionsProductYield (%)Enantiomeric Excess (%)
Asymmetric Alkylation Subunit Synthesis3,5-Dinitrobenzaldehyde (B77469)Multi-step sequenceBoc-protected alkylation subunit->99
Coupling ReactionBoc-deprotected alkylation subunit, 5-hydroxy-6-methoxyindole-2-carboxylic acidEDCI, DMF, 0 °Cseco-Yatakemycin58-
Spirocyclizationseco-YatakemycinNaHCO₃, DMF/H₂O(+)-Yatakemycin91-

Table 2: Key Transformations in the Fukuyama Asymmetric Synthesis

StepReactantsReagents and ConditionsProductYield (%)Diastereomeric Ratio
Regioselective Epoxide Ring Opening(S)-Epichlorohydrin, 2,6-dibromoiodobenzene derivativen-BuLi, THF, -78 °CChiral chlorohydrin85-
Copper-Mediated Aryl AminationAryl bromide, AmineCuI, CsOAc, DMFDiaryl amine70-90-
Final Cyclizationseco-Yatakemycin precursorBCl₃·SMe₂, pentamethylbenzene (B147382); then NaHCO₃(+)-Yatakemycin13 (overall)-

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the overall synthetic strategies employed by the Boger and Fukuyama groups for the asymmetric synthesis of the (+)-Yatakemycin core structure.

Boger_Synthesis_Workflow cluster_alkylation Alkylation Subunit Synthesis cluster_coupling Coupling and Cyclization start_alk 3,5-Dinitrobenzaldehyde step1_alk Asymmetric Synthesis start_alk->step1_alk Multi-step product_alk Chiral Alkylation Subunit step1_alk->product_alk coupling EDCI Coupling product_alk->coupling indole Indole Fragment indole->coupling seco seco-Yatakemycin coupling->seco spiro Spirocyclization seco->spiro ytk (+)-Yatakemycin spiro->ytk

Boger's synthetic strategy.

Fukuyama_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Assembly and Cyclization epichlorohydrin (S)-Epichlorohydrin ring_opening Regioselective Ring Opening epichlorohydrin->ring_opening fragment_A Fragment A (Chlorohydrin) ring_opening->fragment_A coupling Fragment Coupling fragment_A->coupling indole_start Indole Precursor amination Cu-Mediated Aryl Amination indole_start->amination fragment_B Fragment B (Indole) amination->fragment_B fragment_B->coupling seco_precursor seco-Yatakemycin Precursor coupling->seco_precursor cyclization Final Cyclization seco_precursor->cyclization ytk (+)-Yatakemycin cyclization->ytk

Fukuyama's convergent synthetic strategy.

Experimental Protocols

The following are detailed protocols for key experiments in the asymmetric synthesis of the (+)-Yatakemycin core structure.

Boger Synthesis: Key Protocols

1. Asymmetric Synthesis of the Alkylation Subunit

The enantiomerically pure alkylation subunit can be obtained via resolution of a racemic precursor.[1]

  • Protocol for Racemic Alkylation Subunit Precursor Synthesis: A detailed multi-step synthesis starting from 3,5-dinitrobenzaldehyde is employed to generate the racemic N-Boc protected spirocyclic precursor.[1]

  • Chiral Resolution: The racemic precursor is resolved by preparative chiral HPLC (Chiralcel OD column) to provide the enantiomerically pure (>99% ee) (+)- and (-)-enantiomers.[1]

2. Coupling of the Alkylation Subunit with the Indole Fragment

  • Boc Deprotection: The Boc-protected alkylation subunit (1.0 equiv) is treated with 4 N HCl in EtOAc at 25 °C for 3 hours to afford the corresponding amine hydrochloride.

  • EDCI Coupling: To a solution of the amine hydrochloride and 5-hydroxy-6-methoxyindole-2-carboxylic acid (1.5 equiv) in DMF at 0 °C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (4.0 equiv). The reaction mixture is stirred for 3 hours to yield the seco-Yatakemycin. The product is purified by silica (B1680970) gel chromatography.[1]

3. Final Spirocyclization

  • Reaction Setup: seco-Yatakemycin (1.0 equiv) is dissolved in a 2:1 mixture of DMF and saturated aqueous NaHCO₃ solution.

  • Reaction Conditions: The mixture is stirred at 25 °C for 1 hour.

  • Workup and Purification: The reaction is quenched with water and extracted with EtOAc. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by silica gel chromatography to afford (+)-Yatakemycin.[1]

Fukuyama Synthesis: Key Protocols

1. Regioselective Ring Opening of (S)-Epichlorohydrin

  • Lithium-Halogen Exchange: To a solution of the 2,6-dibromoiodobenzene derivative (1.0 equiv) in THF at -78 °C is added n-butyllithium (1.0 equiv) dropwise.

  • Epoxide Opening: After stirring for 30 minutes, (S)-epichlorohydrin (1.2 equiv) is added, and the reaction is stirred for an additional 2 hours at -78 °C.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.

2. Copper-Mediated Aryl Amination

  • Reaction Setup: A mixture of the aryl bromide (1.0 equiv), the amine (1.2 equiv), CuI (0.1 equiv), and CsOAc (2.0 equiv) in DMF is prepared in a sealed tube.

  • Reaction Conditions: The mixture is heated to 110 °C for 24 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature, diluted with EtOAc, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The residue is purified by silica gel chromatography.

3. Final Deprotection and Cyclization

  • Debenzylation: To a solution of the fully protected seco-Yatakemycin precursor (1.0 equiv) and pentamethylbenzene (5.0 equiv) in CH₂Cl₂ at -78 °C is added BCl₃·SMe₂ (3.0 equiv). The mixture is stirred at -78 °C for 1 hour.

  • Cyclization: The reaction is quenched with saturated aqueous NaHCO₃ and stirred vigorously at room temperature for 1 hour to effect cyclization.

  • Workup and Purification: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, concentrated, and purified by silica gel chromatography to yield (+)-Yatakemycin.

References

Method

Application Notes and Protocols for the Synthesis of (+)-Yatakemycin Analogues

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the synthetic strategies and protocols for (+)-Yatakemycin and its analogues, potent antitumor agents...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies and protocols for (+)-Yatakemycin and its analogues, potent antitumor agents that derive their biological activity from the sequence-selective alkylation of DNA.[1] The information is compiled from seminal works in the field, offering insights into the structure-activity relationships (SAR) and methodologies for the synthesis of these complex molecules.

Introduction

(+)-Yatakemycin is a highly potent cytotoxic natural product, exhibiting remarkable antitumor activity with IC50 values in the picomolar range.[2] Its unique three-subunit "sandwiched" structure, comprising a central DNA alkylating subunit flanked by two DNA binding subunits, is crucial for its high efficiency and potent biological activity.[2][3][4] The synthesis of (+)-Yatakemycin and its analogues has been a significant challenge, driving the development of novel synthetic methodologies. These efforts have not only enabled the confirmation of its structure and absolute configuration but have also facilitated the exploration of its SAR, providing valuable insights for the design of new anticancer therapeutics.[5][6]

Synthetic Strategies

The total synthesis of (+)-Yatakemycin has been achieved through convergent strategies, which involve the independent synthesis of the key subunits followed by their sequential coupling. A notable approach involves the copper-mediated construction of the five aryl-nitrogen bonds present in the molecule.[7][8][9] An asymmetric synthesis of the crucial alkylation subunit has also been developed, allowing for the preparation of both natural and unnatural enantiomers.[10][11]

A generalized workflow for the synthesis of Yatakemycin analogues is depicted below.

G cluster_0 Synthesis of Key Subunits Left_Hand_Subunit Left-Hand Subunit Synthesis Coupling_1 First Coupling Reaction Left_Hand_Subunit->Coupling_1 Central_Alkylation_Subunit Central Alkylation Subunit Synthesis Central_Alkylation_Subunit->Coupling_1 Right_Hand_Subunit Right-Hand Subunit Synthesis Coupling_2 Second Coupling Reaction Right_Hand_Subunit->Coupling_2 Intermediate_1 Dimeric Intermediate Coupling_1->Intermediate_1 Intermediate_1->Coupling_2 Seco_Yatakemycin Seco-Yatakemycin Analogue Coupling_2->Seco_Yatakemycin Spirocyclization Final Spirocyclization Seco_Yatakemycin->Spirocyclization Yatakemycin_Analogue (+)-Yatakemycin Analogue Spirocyclization->Yatakemycin_Analogue

Caption: Generalized synthetic workflow for Yatakemycin analogues.

Biological Activity of Yatakemycin and its Analogues

The cytotoxic activity of Yatakemycin and its analogues is typically evaluated against various cancer cell lines, with L1210 murine leukemia being a common model. The unique "sandwiched" arrangement of the three subunits in Yatakemycin significantly enhances the rate and efficiency of DNA alkylation, leading to potent cytotoxicity.[3][4] Interestingly, for many "sandwiched" analogues, both the natural and unnatural enantiomers exhibit nearly identical cytotoxic potency.[2]

CompoundL1210 IC50 (pM)Key Structural FeaturesReference
(+)-Yatakemycin 3-6Natural Product[2][12]
ent-(-)-Yatakemycin 5Unnatural Enantiomer[11]
Duocarmycin SA 10Lacks the left-hand DNA binding subunit[2]
CC-1065 20Different alkylation subunit[2]
Analogue 14f (indole left subunit) 15Simplified left-hand subunit[2]
Analogue 23 (two indole (B1671886) subunits) 15Simplified left and right subunits[2]
ent-Analogue 23 275Unnatural enantiomer of Analogue 23[2]
iso-Yatakemycin 15Isomeric alkylation subunit[12]
ent-iso-Yatakemycin 30Unnatural enantiomer of iso-Yatakemycin[12]

Experimental Protocols

The following are representative protocols for key steps in the synthesis of (+)-Yatakemycin analogues, based on published literature.

Protocol 1: Asymmetric Synthesis of the CBI Alkylation Subunit

This protocol outlines the synthesis of the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit, a key component of many duocarmycin and yatakemycin analogues. The synthesis features a regioselective intramolecular epoxide opening.[10]

G Start Iodoindole Precursor Epoxide_Opening Intramolecular Epoxide Opening Start->Epoxide_Opening (R)- or (S)-glycidol Spirocyclization_CBI Transannular Ar-3' Spirocyclization Epoxide_Opening->Spirocyclization_CBI CBI_Subunit CBI Alkylation Subunit Spirocyclization_CBI->CBI_Subunit

Caption: Key steps in the asymmetric synthesis of the CBI subunit.

Materials:

  • Iodoindole precursor

  • (R)- or (S)-glycidol

  • Appropriate solvents and reagents for cyclization (e.g., Mitsunobu conditions: ADDP, Bu3P, THF)

Procedure:

  • Epoxide Opening: The synthesis begins with a regioselective intramolecular opening of an epoxide derived from (R)- or (S)-glycidol, which establishes the stereocenter of the alkylation subunit.[10]

  • Transannular Spirocyclization: The final activated cyclopropane (B1198618) ring is installed via a late-stage transannular Ar-3' spirocyclization. A common method to achieve this is through Mitsunobu activation and displacement of a secondary alcohol.[10]

Protocol 2: Copper-Mediated Aryl Amination for Subunit Coupling

This protocol describes a mild and efficient method for the construction of the aryl-nitrogen bonds that link the subunits of Yatakemycin.[7][8][9]

Materials:

  • Aryl halide subunit (e.g., brominated intermediate)

  • Amine subunit

  • Copper(I) iodide (CuI)

  • Cesium acetate (B1210297) (CsOAc)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Combine the aryl halide subunit, amine subunit, CuI, and CsOAc in an anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the coupled product by column chromatography.

Protocol 3: Final Spirocyclization to Form (+)-Yatakemycin Analogues

The final step in the synthesis is the spirocyclization of the seco-Yatakemycin precursor to form the active cyclopropane ring. This is typically achieved under basic conditions.[10][12]

Materials:

  • Seco-Yatakemycin precursor

  • Aqueous sodium bicarbonate (NaHCO3)

  • Solvent (e.g., DMF/H2O mixture)

Procedure:

  • Dissolve the seco-Yatakemycin precursor in a suitable solvent mixture (e.g., 2:1 DMF-H2O).

  • Add a saturated aqueous solution of NaHCO3.

  • Stir the reaction at room temperature for 1 hour.[10]

  • Extract the product with an organic solvent and purify by chromatography to yield the final (+)-Yatakemycin analogue.

Signaling Pathway and Mechanism of Action

(+)-Yatakemycin exerts its cytotoxic effects through a sequence-selective alkylation of duplex DNA. The molecule binds to the minor groove of DNA in AT-rich regions.[1] The electrophilic cyclopropane ring of the CBI subunit is then attacked by the N3 atom of adenine, forming a covalent bond and leading to cell death.[13] The "sandwiched" structure of Yatakemycin is believed to pre-organize the molecule for this reaction, contributing to its enhanced reactivity and potency compared to other duocarmycin-type compounds.[3][4]

G Yatakemycin (+)-Yatakemycin Analogue DNA_Binding Minor Groove Binding (AT-rich regions) Yatakemycin->DNA_Binding DNA_Alkylation Adenine N3 Alkylation DNA_Binding->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Apoptosis Apoptosis/Cell Death DNA_Damage->Apoptosis

Caption: Mechanism of action of (+)-Yatakemycin analogues.

Conclusion

The synthesis of (+)-Yatakemycin and its analogues represents a significant achievement in synthetic organic chemistry and has provided a powerful platform for the development of novel anticancer agents. The protocols and data presented here offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further exploration of this promising class of compounds. The unique structural features and potent biological activity of Yatakemycin continue to inspire the design of next-generation DNA-alkylating agents with improved therapeutic profiles.

References

Application

Application Notes and Protocols for Studying (+)-Yatakemycin DNA Binding and Alkylation

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Yatakemycin (YTM) is a highly potent natural product belonging to the spirocyclopropylcyclohexadienone family, which also includes the duoc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Yatakemycin (YTM) is a highly potent natural product belonging to the spirocyclopropylcyclohexadienone family, which also includes the duocarmycins and CC-1065.[1][2][3][4][5] These compounds are renowned for their exceptionally strong antitumor activities, which stem from their ability to sequence-selectively alkylate DNA.[1][3][4] Yatakemycin, the most potent member of this class with IC50 values in the picomolar range, distinguishes itself with a unique "sandwiched" structure, featuring DNA-binding subunits on both sides of the central alkylating moiety.[1][3][5] This structure enhances the rate and efficiency of its DNA alkylation reaction.[3]

The mechanism of action begins with non-covalent binding in the minor groove of AT-rich DNA sequences.[1][4][5] This binding induces a conformational change in the Yatakemycin molecule, activating its cyclopropane (B1198618) "warhead" for nucleophilic attack.[4] The subsequent alkylation occurs at the N3 position of adenine, forming a covalent adduct that disrupts DNA replication and transcription, ultimately leading to apoptosis.[1][6][7]

Understanding the specifics of Yatakemycin's interaction with DNA is crucial for the development of novel anticancer therapeutics, including antibody-drug conjugates (ADCs).[8][9] These application notes provide an overview of the key methodologies and detailed protocols for investigating the DNA binding and alkylation properties of (+)-Yatakemycin.

Application Notes: Principles of Key Methodologies

1. Characterizing Non-Covalent DNA Binding

Before covalent modification, Yatakemycin must first bind to its target DNA sequence in the minor groove. Studying this initial non-covalent interaction is essential for understanding the drug's sequence selectivity and overall mechanism.

  • Thermal Denaturation (Tm) Assay: This technique measures the melting temperature (Tm) of double-stranded DNA (dsDNA), which is the temperature at which half of the DNA has denatured into single strands. Small molecules that bind to and stabilize the DNA duplex will increase the Tm.[10] This method provides a straightforward and robust way to demonstrate binding and obtain quantitative thermodynamic data.[10]

  • Fluorescence Quenching Assay: This method can be used to determine binding affinity. The intrinsic fluorescence of either the DNA (if labeled) or the compound can be quenched upon the formation of the drug-DNA complex. The degree of quenching at different concentrations can be used to calculate binding constants.

2. Analyzing Covalent DNA Alkylation

The defining characteristic of Yatakemycin is its ability to form a covalent bond with DNA. The following assays are designed to characterize the specifics of this alkylation event.

  • High-Resolution Gel Electrophoresis (Thermally-Induced Strand Cleavage): This is a powerful method to determine the sequence selectivity of DNA alkylation. After incubation of 5'-end-labeled dsDNA with Yatakemycin, the sample is heated. The heat labile N3-adenine adducts lead to DNA strand cleavage at the site of alkylation. The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the cleavage sites can be precisely mapped relative to a sequencing ladder.[3]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for identifying and quantifying DNA adducts.[11] DNA is incubated with Yatakemycin, enzymatically digested to individual nucleosides, and then analyzed by LC-MS/MS. The mass spectrometer can detect the specific Yatakemycin-deoxyadenosine adduct by its characteristic mass and fragmentation pattern, typically the neutral loss of the deoxyribose sugar.[12][13]

  • PCR Stop Assay: This assay assesses the ability of DNA adducts to block the progression of DNA polymerase. A DNA template containing the target sequence is alkylated by Yatakemycin and then used in a PCR reaction. The formation of adducts creates a physical block to the polymerase, leading to a decrease or "stop" in the amplification of the full-length product.[14][15] Real-time PCR can be used to quantify the extent of inhibition.[14]

3. Evaluating Biological Activity in a Cellular Context

While in vitro assays are crucial for mechanistic understanding, cell-based assays are necessary to determine the biological potency and cellular effects of Yatakemycin.

  • Cytotoxicity Assays (e.g., MTT, XTT, LDH): These assays measure the concentration of Yatakemycin required to kill or inhibit the growth of cancer cells, typically reported as the IC50 value (the concentration that causes 50% inhibition). Assays like MTT or XTT measure metabolic activity as an indicator of cell viability, while LDH assays measure the release of lactate (B86563) dehydrogenase from damaged cells as a marker of cytotoxicity.[16]

  • Cellular DNA Alkylation and Repair Studies: To confirm that Yatakemycin alkylates DNA within a cellular environment, genomic DNA can be extracted from treated cells and analyzed for adducts using HPLC-MS/MS or a PCR stop assay.[14] Furthermore, studying the cellular response to this damage, such as the activation of DNA repair pathways like Base Excision Repair (BER), provides insight into mechanisms of resistance.[17][18][19] The YTM-producing organism itself uses a DNA glycosylase (YtkR2) and AP endonucleases (YtkR4, YtkR5) to repair the damage and confer self-resistance.[5][18][20][21]

Quantitative Data Summary

The following tables summarize key quantitative data for Yatakemycin and related compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Yatakemycin and Related Antitumor Antibiotics

CompoundL1210 Murine Leukemia IC50 (pM)
(+)-Yatakemycin (1) 3–5
ent-(-)-Yatakemycin 5
CC-1065 (2) 20
Duocarmycin A (3) 200
Duocarmycin SA (4) 10

Data sourced from Boger et al. and Tichenor et al.[1][3]

Table 2: DNA Alkylation Properties of Yatakemycin Enantiomers

Property(+)-Yatakemycinent-(-)-Yatakemycin
Alkylation Efficiency IndistinguishableIndistinguishable
Reaction Rate Extraordinarily fast, even at 4 °CExtraordinarily fast, even at 4 °C
Sequence Selectivity 5'-ATTAA-3' and 5'-ATAAA-3'5'-ATTAA-3' and 5'-ATAAA-3'
Binding Orientation Reversed relative to each otherReversed relative to each other

Data sourced from Tichenor & Boger, 2007.[1]

Visualizations: Workflows and Mechanisms

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Binding Non-Covalent Binding Assays Tm Thermal Denaturation (Tm) Binding->Tm Fluor Fluorescence Quenching Binding->Fluor Alkylation Covalent Alkylation Assays Gel Gel Electrophoresis (Sequence Selectivity) Alkylation->Gel MS HPLC-MS/MS (Adduct ID & Quant) Alkylation->MS PCR_Stop PCR Stop Assay (Polymerase Block) Alkylation->PCR_Stop Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cellular_Alk Cellular DNA Alkylation Cytotoxicity->Cellular_Alk Repair DNA Repair Pathways (BER) Cellular_Alk->Repair YTM (+)-Yatakemycin YTM->Binding YTM->Alkylation YTM->Cytotoxicity

Caption: Overall experimental workflow for studying Yatakemycin-DNA interactions.

ytm_moa YTM (+)-Yatakemycin Binding 1. Reversible Non-covalent Binding YTM->Binding DNA AT-Rich Minor Groove of dsDNA DNA->Binding Activation 2. Shape-Dependent Conformational Activation Binding->Activation Alkylation 3. Irreversible Alkylation of Adenine (N3) Activation->Alkylation Adduct YTM-DNA Adduct Alkylation->Adduct Block Blockage of Replication & Transcription Adduct->Block Apoptosis Apoptosis Block->Apoptosis ber_pathway DNA_Adduct YTM-Adenine Adduct in DNA Glycosylase 1. YtkR2 (DNA Glycosylase) excises YTM-Adenine DNA_Adduct->Glycosylase AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site Endonuclease 2. YtkR4/YtkR5 (AP Endonuclease) incises DNA backbone AP_Site->Endonuclease Nick Nick in DNA Backbone with 3'-OH Endonuclease->Nick Polymerase 3. DNA Polymerase fills gap Nick->Polymerase Ligase 4. DNA Ligase seals nick Polymerase->Ligase Repaired_DNA Repaired DNA Ligase->Repaired_DNA

References

Method

Determining the DNA Binding Sites of (+)-Yatakemycin Using Footprinting Assays

Application Notes Introduction (+)-Yatakemycin (YTM) is a potent antitumor antibiotic belonging to the duocarmycin and CC-1065 family of natural products.[1] Its biological activity stems from its ability to sequence-sel...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

(+)-Yatakemycin (YTM) is a potent antitumor antibiotic belonging to the duocarmycin and CC-1065 family of natural products.[1] Its biological activity stems from its ability to sequence-selectively alkylate DNA, leading to cytotoxicity.[2][3] Understanding the precise DNA binding sites of YTM is crucial for elucidating its mechanism of action and for the rational design of novel DNA-targeting anticancer agents. DNA footprinting is a powerful in vitro technique used to identify the specific binding sites of ligands, such as small molecules and proteins, on a DNA fragment.[4] This document provides detailed protocols for performing DNA footprinting assays to determine the binding sites of (+)-Yatakemycin.

Principle of the Assay

The fundamental principle of DNA footprinting is that the binding of a ligand to a specific region of DNA protects that region from enzymatic or chemical cleavage. In this protocol, we focus on a method analogous to DNase I footprinting, where the alkylation of DNA by Yatakemycin at specific sites inhibits cleavage at those positions.

A DNA fragment of interest is first labeled at one end, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye. This end-labeled DNA is then incubated with varying concentrations of (+)-Yatakemycin to allow for binding and alkylation. Subsequently, the DNA is subjected to a cleavage agent. For Yatakemycin, which is a DNA alkylating agent, the protocol involves a thermal cleavage step to induce strand scission at the alkylated adenine (B156593) residues.

The resulting DNA fragments are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). When the ligand is bound to the DNA, it protects the backbone from cleavage, resulting in a "footprint," which is a region on the gel with a noticeable reduction or absence of bands compared to a control reaction without the ligand. The precise location of the binding site can be determined by running DNA sequencing reaction ladders (e.g., Maxam-Gilbert or Sanger) alongside the footprinting samples.

Applications

  • Drug Discovery and Development: Elucidate the sequence-selectivity of novel DNA-binding agents.

  • Molecular Biology: Study the interactions of proteins and small molecules with DNA.

  • Pharmacology: Understand the molecular basis of action for DNA-targeting drugs.

Quantitative Data Summary

The following tables summarize the known binding characteristics of (+)-Yatakemycin.

Table 1: Consensus DNA Alkylation Sequence for (+)-Yatakemycin

Position Relative to Alkylated Adenine (A)-3-2-10+1+2+3
Preferred Base A/TA/TA/TA A/TA/TA/T

Source: Synthesized from literature describing Yatakemycin's preference for A/T-rich sequences.[1][5]

Table 2: Cytotoxic Potency of (+)-Yatakemycin and Related Compounds

CompoundL1210 IC₅₀ (pM)
(+)-Yatakemycin (1) 3-5
ent-(-)-Yatakemycin5
CC-1065 (2)20
Duocarmycin A (3)200
Duocarmycin SA (4)10
Analogue 14c5
ent-(-)-14c5
Extended Analogue 244
ent-(-)-Extended Analogue 246
Sandwiched Analogue (+)-256
ent-(-)-Sandwiched Analogue (25)6

Source: Data compiled from studies on the biological activity of Yatakemycin and its analogues.[4]

Experimental Protocols

Protocol 1: DNA Probe Preparation and End-Labeling

This protocol describes the preparation of a singly end-labeled DNA fragment for use in the footprinting assay.

Materials:

  • Plasmid DNA containing the target sequence

  • Restriction enzymes

  • Calf intestinal alkaline phosphatase (CIAP)

  • T4 Polynucleotide kinase (PNK)

  • [γ-³²P]ATP (or fluorescently labeled oligonucleotide for non-radioactive detection)

  • Unlabeled ATP

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium acetate (B1210297), pH 5.2

  • Polyacrylamide gel electrophoresis (PAGE) apparatus and reagents

  • Gel loading buffer (formamide-based)

Procedure:

  • DNA Fragmentation: Digest the plasmid DNA with appropriate restriction enzymes to generate a fragment containing the desired target sequence (typically 100-200 bp).

  • Dephosphorylation: Treat the digested DNA with CIAP to remove the 5'-phosphate groups. This prevents self-ligation and prepares the DNA for labeling.

  • Purification: Purify the dephosphorylated DNA fragment by native polyacrylamide gel electrophoresis. Excise the band of interest and elute the DNA.

  • End-Labeling: Label the 5'-ends of the purified DNA fragment using T4 PNK and [γ-³²P]ATP.

  • Purification of Labeled Probe: Purify the radiolabeled DNA probe to remove unincorporated nucleotides, for example, by using a spin column or by ethanol precipitation.

  • Quantification: Determine the concentration and specific activity of the labeled DNA probe.

Protocol 2: (+)-Yatakemycin-DNA Binding and Alkylation Reaction

This protocol details the incubation of the end-labeled DNA probe with (+)-Yatakemycin.

Materials:

  • Singly end-labeled DNA probe (from Protocol 1)

  • (+)-Yatakemycin stock solution (in DMSO)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • tRNA solution (10 µg/µL)

  • 3 M Sodium acetate, pH 5.2

  • Ethanol (-20°C)

  • 70% Ethanol (-20°C)

  • Formamide (B127407) loading dye

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the singly 5'-end-labeled double-stranded DNA in TE buffer.

  • Addition of Yatakemycin: Add the desired concentration of (+)-Yatakemycin solution (typically ranging from nanomolar to micromolar concentrations). The final DMSO concentration should be kept low to avoid affecting the DNA structure. Include a no-drug control.

  • Incubation: Mix the solution by gentle vortexing and brief centrifugation. Incubate at 25°C for a specified time (e.g., 24 hours) to allow for DNA alkylation.

  • Ethanol Precipitation: Stop the reaction and separate the covalently modified DNA from unbound Yatakemycin by ethanol precipitation. Add tRNA as a carrier, followed by 3 M sodium acetate and cold 100% ethanol.

  • Washing: Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with cold 70% ethanol.

  • Drying: Dry the DNA pellet.

  • Resuspension: Resuspend the dried DNA pellet in TE buffer.

Protocol 3: Thermal Cleavage and Gel Electrophoresis

This protocol describes the cleavage of the alkylated DNA and the analysis of the fragments by gel electrophoresis.

Materials:

  • Alkylated DNA from Protocol 2

  • Formamide loading dye (containing bromophenol blue and xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

  • TBE buffer (Tris-borate-EDTA)

  • PAGE apparatus

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Thermal Cleavage: Induce strand cleavage at the adenine N3 alkylation sites by heating the solution of alkylated DNA at 100°C for 30 minutes.

  • Sample Preparation for Electrophoresis: Add formamide loading dye to the cleaved DNA samples.

  • Denaturation: Denature the samples by heating at 100°C for 5 minutes, followed by rapid cooling on ice.

  • Gel Electrophoresis: Load the denatured samples onto a denaturing polyacrylamide sequencing gel. Also, load Maxam-Gilbert or Sanger sequencing ladders of the same DNA fragment to serve as size markers.

  • Autoradiography/Imaging: After electrophoresis, dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the DNA fragments.

  • Data Analysis: Analyze the resulting autoradiogram. The "footprint" will appear as a region of diminished or absent bands in the lanes containing (+)-Yatakemycin compared to the control lane. The precise binding site can be determined by aligning the footprint with the sequencing ladders.

Visualizations

experimental_workflow cluster_prep DNA Probe Preparation cluster_binding Binding and Alkylation cluster_analysis Cleavage and Analysis prep1 Restriction Digest of Plasmid DNA prep2 Dephosphorylation (CIAP) prep1->prep2 prep3 Purification of DNA Fragment prep2->prep3 prep4 5' End-Labeling (³²P or Fluorescent Dye) prep3->prep4 prep5 Purification of Labeled Probe prep4->prep5 bind1 Incubate Labeled DNA with (+)-Yatakemycin prep5->bind1 bind2 Ethanol Precipitation to Remove Unbound Drug bind1->bind2 analysis1 Thermal Cleavage at Alkylated Sites (100°C) bind2->analysis1 analysis2 Denaturing Polyacrylamide Gel Electrophoresis (PAGE) analysis1->analysis2 analysis3 Autoradiography / Imaging analysis2->analysis3 analysis4 Data Analysis: Identify Footprint analysis3->analysis4

Caption: Experimental workflow for DNA footprinting to determine (+)-Yatakemycin binding sites.

signaling_pathway Yatakemycin (+)-Yatakemycin DNA Cellular DNA (A/T-rich minor groove) Yatakemycin->DNA Binds to Alkylation Sequence-Selective N3-Adenine Alkylation DNA->Alkylation Results in Replication_Fork Replication Fork Stalling Alkylation->Replication_Fork Transcription_Block Transcription Inhibition Alkylation->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Fork->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cellular mechanism of action of (+)-Yatakemycin leading to apoptosis.

References

Application

Application Notes and Protocols for the Purification of (+)-Yatakemycin Using HPLC

For Researchers, Scientists, and Drug Development Professionals Introduction Yatakemycin is a highly potent antitumor antibiotic belonging to the duocarmycin family of DNA alkylating agents.[1][2] Its exceptional cytotox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yatakemycin is a highly potent antitumor antibiotic belonging to the duocarmycin family of DNA alkylating agents.[1][2] Its exceptional cytotoxicity makes it a compound of significant interest in cancer research and drug development.[2] The biological activity of Yatakemycin is stereospecific, with the natural (+)-enantiomer exhibiting significantly higher potency.[3] Therefore, obtaining enantiomerically pure (+)-Yatakemycin is crucial for accurate biological evaluation and preclinical development.

These application notes provide a detailed, two-stage High-Performance Liquid Chromatography (HPLC) strategy for the purification of (+)-Yatakemycin from a crude synthetic or natural product extract. The protocol first describes a reversed-phase HPLC method for initial purification and isolation of the racemic compound, followed by a chiral separation step to resolve the enantiomers and obtain the desired (+)-Yatakemycin. An alternative chiral separation using Supercritical Fluid Chromatography (SFC) is also discussed.

Safety Precaution: Yatakemycin and its analogues are extremely cytotoxic compounds.[4] All handling, including sample preparation, purification, and post-purification processing, must be conducted in a suitable containment facility (e.g., a fume hood or a glove box) by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Overall Purification Workflow

The purification of (+)-Yatakemycin is a multi-step process that begins with the preparation of the crude sample, followed by an initial purification using achiral reversed-phase HPLC, and concluding with a chiral separation to isolate the desired enantiomer.

G cluster_prep Sample Preparation cluster_purification Purification Stages cluster_final Final Product Crude Crude Yatakemycin (from synthesis or extraction) Dissolve Dissolution in DMSO/Methanol (B129727) Crude->Dissolve Filter Filtration (0.22 µm) Dissolve->Filter PrepHPLC Preparative Reversed-Phase HPLC (Achiral) Filter->PrepHPLC ChiralSep Chiral Separation (HPLC or SFC) PrepHPLC->ChiralSep Fractions Fraction Analysis & Pooling ChiralSep->Fractions SolventEvap Solvent Evaporation Fractions->SolventEvap FinalProduct (+)-Yatakemycin (>99% Purity, >99% ee) SolventEvap->FinalProduct

Figure 1: Overall workflow for the purification of (+)-Yatakemycin.

Experimental Protocols

Stage 1: Achiral Preparative HPLC Purification

This initial step aims to purify racemic Yatakemycin from process-related impurities and degradation products. A reversed-phase C18 column is effective for this purpose.

3.1.1. Sample Preparation

  • Obtain the crude Yatakemycin sample from either a total synthesis reaction mixture or a natural product fermentation extract.

  • Dissolve the crude material in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) or methanol to create a concentrated stock solution (e.g., 20-50 mg/mL). Use sonication if necessary to aid dissolution.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[5]

3.1.2. HPLC Instrumentation and Conditions

G Solvents Solvent A: Water + 0.05% TFA Solvent B: Methanol + 0.05% TFA Pump HPLC Pump (Gradient Capable) Solvents->Pump:p Injector Injector Pump->Injector Column C18 Preparative Column (e.g., 19 x 150 mm, 5 µm) Injector->Column:c Detector UV Detector (λ = 254 nm) Column->Detector:d Collector Fraction Collector Detector->Collector Waste Waste Detector->Waste

Figure 2: Schematic of the preparative HPLC system for achiral purification.

Protocol:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (95% Solvent A, 5% Solvent B) at a flow rate of 20 mL/min until a stable baseline is achieved.

  • Inject the filtered, concentrated sample onto the column. The injection volume will depend on the concentration and the column dimensions (a loading study is recommended, starting with a small injection and gradually increasing).

  • Run the gradient elution program as detailed in Table 2.

  • Monitor the elution profile at 254 nm.

  • Collect fractions corresponding to the main peak, which should represent racemic Yatakemycin.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Stage 2: Chiral Separation of Enantiomers

After obtaining purified racemic Yatakemycin, the next critical step is to separate the (+) and (-) enantiomers. This is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[6] Both chiral HPLC and SFC are powerful techniques for this purpose.[7][8]

3.2.1. Method A: Preparative Chiral HPLC

This method scales up an analytical chiral separation to a preparative scale.

Protocol:

  • Dissolve the purified racemic Yatakemycin in the mobile phase (e.g., Hexane/Isopropanol) at a suitable concentration (e.g., 5-10 mg/mL).

  • Equilibrate the preparative chiral column (e.g., a cellulose-based CSP) with the isocratic mobile phase.

  • Inject the sample. It is crucial to perform a loading study on an analytical column first to determine the maximum sample load without compromising resolution, then scale up the injection volume for the preparative column.[9]

  • Run the isocratic elution.

  • Collect the two separated enantiomeric peaks in separate fractions.

  • Analyze the fractions using analytical chiral HPLC to determine the enantiomeric excess (ee) of each.

  • Pool the fractions containing the desired (+)-Yatakemycin (typically the second eluting peak on many polysaccharide CSPs, but this must be confirmed) with an ee > 99%.

  • Evaporate the solvent to obtain the pure (+)-enantiomer.

3.2.2. Method B: Preparative Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular alternative to HPLC for preparative chiral separations, offering advantages such as faster separations, reduced organic solvent consumption, and easier product recovery.[8][10]

Protocol:

  • Dissolve the purified racemic Yatakemycin in a suitable alcohol (e.g., methanol or ethanol).

  • Equilibrate the preparative chiral column with the supercritical fluid mobile phase (e.g., CO2 with a methanol co-solvent).

  • Inject the sample. Stacked injections can be used to increase throughput.[7]

  • Run the isocratic elution.

  • The SFC system will automatically collect the separated enantiomers based on the detector signal.

  • Analyze the collected fractions by analytical chiral SFC or HPLC to confirm enantiomeric excess.

  • The majority of the mobile phase (CO2) is removed automatically, leaving the product in a smaller volume of the co-solvent, which is then easily evaporated.

G cluster_hplc Chiral HPLC cluster_sfc Chiral SFC Racemic Purified Racemic Yatakemycin HPLC_Col Polysaccharide CSP (e.g., Cellulose-based) Racemic->HPLC_Col SFC_Col Polysaccharide CSP (e.g., Amylose-based) Racemic->SFC_Col HPLC_MP Mobile Phase: Hexane/Isopropanol Plus_YTM (+)-Yatakemycin HPLC_Col->Plus_YTM Minus_YTM (-)-Yatakemycin HPLC_Col->Minus_YTM SFC_MP Mobile Phase: CO2/Methanol SFC_Col->Plus_YTM SFC_Col->Minus_YTM

Figure 3: Logic for the chiral separation of Yatakemycin enantiomers.

Data Presentation

The following tables summarize the HPLC conditions and provide exemplary data for the purification of Yatakemycin. Note that retention times and yields are typical and may vary based on the specific instrumentation, column batch, and purity of the crude sample.

Table 1: Materials and Equipment

Item Specification
HPLC System Preparative HPLC with gradient capability and fraction collector
SFC System Preparative SFC with fraction collector
Detectors UV/Vis Detector
Achiral Column Reversed-Phase C18, 19 x 150 mm, 5 µm particle size (e.g., Waters SunFire Prep C18)[11]
Chiral Column Polysaccharide-based, 20 x 250 mm, 5 µm particle size (e.g., Daicel CHIRALPAK® series)
Solvents HPLC grade Water, Methanol, Acetonitrile, Hexane, Isopropanol
Additives Trifluoroacetic Acid (TFA)

| Sample Prep | Syringe filters (0.22 µm), analytical and preparative vials |

Table 2: Achiral Preparative HPLC Parameters

Parameter Value
Column C18, 19 x 150 mm, 5 µm
Mobile Phase A Water + 0.05% TFA
Mobile Phase B Methanol + 0.05% TFA
Flow Rate 20 mL/min
Gradient 5% to 95% B over 15 min, hold at 95% B for 5 min
Detection 254 nm
Typical Retention Time 12-15 min
Typical Loading 50-100 mg per injection
Expected Purity >95% (racemic mixture)

| Expected Recovery | 70-85% |

Table 3: Chiral Separation Parameters (HPLC and SFC Examples)

Parameter Chiral HPLC Method Chiral SFC Method
Column Cellulose-based CSP, 20 x 250 mm, 5 µm Amylose-based CSP, 21 x 250 mm, 5 µm
Mobile Phase Isocratic: Hexane/Isopropanol (80:20 v/v) Isocratic: CO2/Methanol (70:30 v/v)
Flow Rate 18 mL/min 60 mL/min
Temperature 25 °C 35 °C
Detection 254 nm 254 nm
Typical Retention Times Peak 1: 10-12 minPeak 2: 13-16 min Peak 1: 4-5 minPeak 2: 6-7 min
Typical Loading 20-40 mg per injection 30-60 mg per injection
Expected Purity >99% ee >99% ee

| Expected Recovery | >90% (for each enantiomer) | >90% (for each enantiomer) |

References

Method

Application Note: Cell-Based Assays for Evaluating (+)-Yatakemycin Cytotoxicity

Audience: Researchers, scientists, and drug development professionals. Introduction (+)-Yatakemycin (YTM) is a potent natural product belonging to the spirocyclopropylcyclohexadienone (SCPCHD) family of genotoxic agents,...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Yatakemycin (YTM) is a potent natural product belonging to the spirocyclopropylcyclohexadienone (SCPCHD) family of genotoxic agents, which also includes duocarmycin and CC-1065.[1][2] It exhibits powerful antimicrobial and antitumor properties.[3][4] The cytotoxicity of Yatakemycin stems from its unique mechanism of action; it binds to the minor groove of AT-rich DNA sequences and alkylates the N3-position of adenine.[1][2] This creates a bulky DNA adduct that can stall DNA replication and transcription, ultimately leading to cell death.[1][5] The unique "sandwiched" structure of Yatakemycin, with DNA-binding subunits on either side of the central alkylating component, contributes to its exceptionally high rate of DNA alkylation and potent cytotoxicity, with reported IC50 values in the picomolar range.[1][6]

Given its high potency, accurately evaluating the cytotoxicity of (+)-Yatakemycin and its analogues is critical for preclinical development. This document provides detailed protocols for several robust cell-based assays to quantify its cytotoxic and apoptotic effects.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

(+)-Yatakemycin exerts its cytotoxic effects primarily through DNA damage. The resulting bulky adducts are significant blocks to DNA replication.[1] While these types of lesions are typically handled by the Nucleotide Excision Repair (NER) pathway, YTM adducts are notably resistant to this process.[5] Instead, they can be recognized by the Base Excision Repair (BER) pathway, initiated by specific DNA glycosylases.[3][5] If the damage is too extensive to be repaired, the cell is driven towards programmed cell death, or apoptosis. This process involves the activation of a cascade of cysteine proteases known as caspases.[7][8]

G cluster_0 Cellular Environment cluster_1 Cellular Response Pathways YTM (+)-Yatakemycin DNA AT-Rich DNA (Minor Groove) YTM->DNA Binds Adduct YTM-Adenine Adduct (Bulky Lesion) DNA->Adduct Alkylates N3 of Adenine Replication Replication / Transcription Stalled Adduct->Replication BER Base Excision Repair (BER) (e.g., YtkR2, AlkD) Replication->BER Damage Recognition Apoptosis Apoptosis Induction Replication->Apoptosis Irreparable Damage Caspase Caspase Cascade Activation (Caspase-3/7) Apoptosis->Caspase Death Cell Death Caspase->Death

Figure 1. (+)-Yatakemycin mechanism of action leading to cell death.

Quantitative Cytotoxicity Data

The cytotoxic potency of (+)-Yatakemycin is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits a biological process (like cell growth) by 50%.

CompoundCell LineIC50 ValueReference
(+)-YatakemycinL1210 (Mouse Leukemia)3-5 pM[1]
(+)-YatakemycinL1210 (Mouse Leukemia)5 pM[6]
ent-(−)-YatakemycinL1210 (Mouse Leukemia)5 pM[6]
Duocarmycin SAL1210 (Mouse Leukemia)10 pM[6]

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of a compound like (+)-Yatakemycin involves cell preparation, treatment with the compound across a range of concentrations, incubation, and subsequent measurement of cell viability using one of the assays detailed below.

G start Start seed_cells Seed cells into 96-well plates start->seed_cells incubate1 Incubate (24h) for cell adherence seed_cells->incubate1 treat_cells Treat cells with YTM (include vehicle controls) incubate1->treat_cells prepare_drug Prepare serial dilutions of (+)-Yatakemycin prepare_drug->treat_cells incubate2 Incubate for desired exposure period (e.g., 48-72h) treat_cells->incubate2 assay Perform Cytotoxicity Assay (MTT, LDH, etc.) incubate2->assay measure Measure signal (Absorbance/Luminescence) assay->measure analyze Data Analysis: Calculate % Viability & IC50 measure->analyze end End analyze->end

Figure 2. General experimental workflow for in vitro cytotoxicity testing.

Protocols for Key Cytotoxicity Assays

MTT Assay (Metabolic Activity)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[10] The concentration of these crystals, which is measured spectrophotometrically after solubilization, is proportional to the number of metabolically active (viable) cells.[9][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (+)-Yatakemycin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle-only as a negative control and untreated cells as a baseline.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11][12]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.

Lactate (B86563) Dehydrogenase (LDH) Assay (Membrane Integrity)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (lysis).[13][14] The LDH assay quantitatively measures the amount of LDH released by coupling the enzymatic conversion of lactate to pyruvate (B1213749) with the reduction of a tetrazolium salt to a colored formazan product or by using a luciferase-based reaction.[13][15] The amount of signal is proportional to the extent of cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the following controls on each plate[16]:

    • Vehicle Control: Untreated cells for spontaneous LDH release.

    • Maximum Release Control: Cells treated with a lysis solution (e.g., Triton X-100) about 45 minutes before measurement.

    • No-Cell Control: Culture medium only for background absorbance.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[15]

  • Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[15][17]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® or LDH-Glo™ Assay). Add 100 µL of the reaction solution to each well containing the supernatant.[15]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

    • Colorimetric: Add 50 µL of stop solution and measure absorbance at 490 nm.[14]

    • Luminescent: Measure the luminescent signal directly.

  • Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Caspase-Glo® 3/7 Assay (Apoptosis)

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[7] The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for Caspase-3 and -7.[18][19] When these caspases are active in apoptotic cells, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, typically using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[19]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by shaking the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the caspase activity. Compare the signals from (+)-Yatakemycin-treated cells to untreated controls to determine the fold-increase in apoptosis.

References

Application

Application Notes & Protocols: Development of (+)-Yatakemycin Analogue Libraries for Screening

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Yatakemycin is a potent antitumor antibiotic belonging to the duocarmycin and CC-1065 family of natural products.[1][2][3] Its remarkable b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Yatakemycin is a potent antitumor antibiotic belonging to the duocarmycin and CC-1065 family of natural products.[1][2][3] Its remarkable biological activity stems from a sequence-selective alkylation of duplex DNA, making it a compelling scaffold for the development of novel anticancer therapeutics.[1][3][4] This document provides detailed application notes and protocols for the development of (+)-Yatakemycin analogue libraries for screening purposes. The generation of diverse analogues allows for a systematic exploration of the structure-activity relationships (SAR) to identify compounds with improved potency, selectivity, and pharmacological properties.

Mechanism of Action: DNA Alkylation and Cellular Response

(+)-Yatakemycin exerts its cytotoxic effects through a DNA alkylation mechanism.[3][4] The molecule binds to the minor groove of DNA, preferentially at AT-rich sequences.[4][5] This binding event induces a conformational change in the drug, activating its spirocyclopropylcyclohexadienone moiety to form a covalent adduct with the N3 position of adenine.[5] This DNA lesion is highly stable and potently blocks DNA replication and transcription, ultimately leading to cell death.[5]

The cell possesses repair mechanisms to counteract such DNA damage, primarily Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[5] In the case of Yatakemycin-induced adducts, specific DNA glycosylases, such as YtkR2 found in the Yatakemycin-producing organism, can initiate BER by excising the damaged base.[6][7] However, the bulky nature of the Yatakemycin adduct poses a challenge for cellular repair machinery, contributing to its high toxicity.[5]

Below is a diagram illustrating the DNA alkylation and repair pathway.

yatakemycin_pathway cluster_alkylation DNA Alkylation cluster_cellular_response Cellular Response Yatakemycin Yatakemycin DNA DNA Yatakemycin->DNA Minor Groove Binding Yatakemycin_DNA_Complex Non-covalent Complex DNA->Yatakemycin_DNA_Complex Alkylated_DNA Covalent Adduct (Alkylated DNA) Yatakemycin_DNA_Complex->Alkylated_DNA Alkylation at Adenine N3 Replication_Block Replication/Transcription Block Alkylated_DNA->Replication_Block BER Base Excision Repair (BER) Alkylated_DNA->BER Recognition by DNA Glycosylase NER Nucleotide Excision Repair (NER) Alkylated_DNA->NER Cell_Death Apoptosis/ Cell Death Replication_Block->Cell_Death DNA_Repair DNA Repair BER->DNA_Repair NER->DNA_Repair

Caption: DNA alkylation by (+)-Yatakemycin and subsequent cellular responses.

Development of Analogue Libraries

The synthesis of (+)-Yatakemycin analogues allows for the systematic modification of its three key subunits: the left-hand DNA binding subunit, the central alkylation subunit, and the right-hand DNA binding subunit.[1][8][9] By varying the substituents and their arrangement, it is possible to modulate the compound's DNA binding affinity, alkylation efficiency, and ultimately its biological activity.

Experimental Workflow for Analogue Synthesis and Screening

The following diagram outlines the general workflow for the development and evaluation of a (+)-Yatakemycin analogue library.

workflow cluster_synthesis Analogue Synthesis cluster_screening Biological Screening start Starting Materials (Subunit Precursors) coupling Subunit Coupling Reactions start->coupling diversification Modification of Substituents coupling->diversification final_product Final Analogue Purification & Characterization diversification->final_product cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) final_product->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., DNA Alkylation Assay) ic50->mechanism lead Lead Compound Identification mechanism->lead

Caption: General workflow for the synthesis and screening of (+)-Yatakemycin analogues.

Protocols

Protocol 1: General Procedure for the Synthesis of "Sandwiched" (+)-Yatakemycin Analogues

This protocol describes a general method for coupling the left-hand and right-hand subunits to the central alkylation subunit precursor.[1]

Materials:

  • Precursor for the duocarmycin SA alkylation subunit

  • Carboxylic acid derivative of the desired left-hand subunit (e.g., indole-2-carboxylic acid)

  • Amine derivative of the desired right-hand subunit

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Coupling of the Left-Hand Subunit:

    • Dissolve the carboxylic acid derivative of the left-hand subunit and the amine hydrochloride of the alkylation subunit precursor in DMF.

    • Add EDCI (4 equivalents) to the solution at 25 °C.

    • Stir the reaction mixture for 16 hours at 25 °C.

    • Upon completion, purify the coupled product using standard chromatographic techniques.

  • Spirocyclization:

    • Dissolve the product from the previous step in a 2:1 mixture of DMF and saturated aqueous NaHCO3.

    • Stir the solution at 25 °C for 1 hour to induce spirocyclization.

    • Extract the final "sandwiched" analogue and purify by chromatography.

Note: The specific reaction conditions and purification methods may need to be optimized for different analogues.

Protocol 2: Cytotoxicity Screening using the MTT Assay

This protocol outlines a standard method for determining the cytotoxic activity of the synthesized analogues against a cancer cell line (e.g., L1210 murine leukemia).

Materials:

  • L1210 cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized (+)-Yatakemycin analogues dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed L1210 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the Yatakemycin analogues in complete medium.

    • Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The cytotoxic activities of various (+)-Yatakemycin analogues are summarized in the table below. The data highlights how modifications to the different subunits impact the potency of the compounds.

AnalogueLeft Subunit ModificationRight Subunit ModificationIC50 (pM) in L1210 cellsReference
(+)-Yatakemycin (1) Thiophenol ester5-methoxyindole3-5[1]
Duocarmycin SA (4) -5,6,7-trimethoxyindole10[1]
Analogue 14c Indole5,6,7-trimethoxyindole5[1][10]
ent-(−)-14c Indole5,6,7-trimethoxyindole5[1][10]
Analogue 9f -Indole60[1]
Analogue 23 IndoleIndole15[1]
ent-(−)-23 IndoleIndole275[1]

Note: The IC50 values are indicative of the high potency of these compounds and demonstrate that even minor structural changes can significantly affect their biological activity. The "sandwiched" arrangement generally leads to enhanced cytotoxicity.[1][8][9]

References

Method

Application Notes and Protocols for the Characterization of (+)-Yatakemycin-DNA Adducts

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Yatakemycin (YTM) is a highly potent antitumor agent belonging to the duocarmycin family of natural products.[1][2] Its cytotoxic activity...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Yatakemycin (YTM) is a highly potent antitumor agent belonging to the duocarmycin family of natural products.[1][2] Its cytotoxic activity stems from its ability to sequence-selectively alkylate DNA at the N3 position of adenine (B156593) within AT-rich regions of the minor groove.[2][3] This covalent modification forms a bulky DNA adduct that significantly stabilizes the DNA duplex, sterically blocks the binding of DNA-processing enzymes, and ultimately leads to cell death.[3] A thorough characterization of these YTM-DNA adducts is crucial for understanding the mechanism of action of this potent compound and for the development of related anticancer therapeutics.

These application notes provide detailed protocols for the key analytical methods used to characterize (+)-Yatakemycin-DNA adducts, including their formation, structural elucidation, and biophysical properties.

Mechanism of (+)-Yatakemycin-DNA Adduct Formation

(+)-Yatakemycin binds to the minor groove of DNA, and this binding event induces a conformational change in the YTM molecule, activating its cyclopropane (B1198618) ring for nucleophilic attack by the N3 of adenine.[3] This results in a covalent bond between the drug and the DNA base, forming the stable YTM-DNA adduct.

Yatakemycin_DNA_Alkylation YTM (+)-Yatakemycin YTM_DNA_Complex Non-covalent YTM-DNA Complex YTM->YTM_DNA_Complex Minor Groove Binding DNA AT-rich DNA Minor Groove DNA->YTM_DNA_Complex Activated_YTM Conformational Activation of YTM YTM_DNA_Complex->Activated_YTM Binding-induced Conformational Change Adduct Covalent (+)-Yatakemycin -DNA Adduct Activated_YTM->Adduct Nucleophilic Attack by Adenine N3

Caption: Mechanism of (+)-Yatakemycin-DNA adduct formation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization of (+)-Yatakemycin-DNA adducts.

Table 1: Biophysical Properties of (+)-Yatakemycin-DNA Adducts

ParameterUnmodified DNA(+)-Yatakemycin Modified DNAReference
Melting Temperature (Tm)65 °C> 95 °C (significantly stabilized)[3]
Rate of Depurination (knon at 25°C)Not Applicable(1.8 ± 0.1) × 10-8 s-1[3]
Half-life of AdductNot Applicable~1.2 years[3]

Table 2: Mass Spectrometry Data for the 3-yatakemycinyl-2'-deoxyadenosine (YTMA) Adduct

ParameterValueReference
Molecular Weight of Yatakemycin~680 Da[3]
Key MS/MS FragmentationNeutral loss of deoxyribose (-116 Da)[4]
Precursor Ion (protonated) [M+H]+To be determined experimentally
Product Ion (protonated aglycone) [M+H-dR]+To be determined experimentally

Note: Specific m/z values for precursor and product ions will depend on the exact mass of the synthesized Yatakemycin and the charge state observed in the mass spectrometer. These should be calculated and confirmed experimentally.

Experimental Protocols

Protocol 1: Formation of (+)-Yatakemycin-DNA Adducts in vitro

This protocol describes the formation of YTM-DNA adducts for subsequent analytical characterization.

Materials:

  • (+)-Yatakemycin (stock solution in DMSO)

  • Oligonucleotides with a target AT-rich sequence (e.g., 5'-d(GACTAGTACTAG)-3')

  • Annealing buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, pH 7.0)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Annealing:

    • Dissolve complementary oligonucleotides to a final concentration of 100 µM in annealing buffer.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours to form duplex DNA.

  • Adduct Formation:

    • Dilute the annealed DNA to a final concentration of 10 µM in annealing buffer.

    • Add (+)-Yatakemycin to the DNA solution to a final concentration of 15 µM (1.5:1 drug-to-DNA ratio). The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction mixture at 22°C for 18 hours in the dark.

  • Purification:

    • Remove excess, unreacted Yatakemycin using a desalting column (e.g., Microspin G-25) equilibrated with nuclease-free water or the desired buffer for downstream applications.

Adduct_Formation_Workflow start Start anneal Anneal Oligonucleotides (95°C -> RT) start->anneal incubate Incubate DNA with (+)-Yatakemycin (22°C, 18h) anneal->incubate purify Purify Adducted DNA (Desalting Column) incubate->purify end YTM-DNA Adduct Ready for Analysis purify->end

Caption: Workflow for in vitro formation of YTM-DNA adducts.

Protocol 2: Enzymatic Digestion of YTM-DNA Adducts for HPLC-MS/MS Analysis

This protocol describes the enzymatic digestion of YTM-adducted DNA to nucleosides for subsequent analysis by HPLC-MS/MS.

Materials:

  • YTM-DNA adduct (from Protocol 1)

  • Nuclease P1

  • Alkaline Phosphatase

  • Digestion Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Nuclease-free water

Procedure:

  • To 10 µg of YTM-DNA adduct in a microcentrifuge tube, add 10 units of Nuclease P1.

  • Incubate at 37°C for 2 hours.

  • Add 10 units of Alkaline Phosphatase.

  • Incubate at 37°C for an additional 2 hours.

  • The digested sample is now ready for HPLC-MS/MS analysis. If necessary, the sample can be filtered through a 0.22 µm filter before injection.

Protocol 3: HPLC-MS/MS Analysis of YTM-DNA Adducts

This protocol provides a general framework for the separation and identification of the 3-yatakemycinyl-2'-deoxyadenosine (YTMA) adduct by HPLC-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

HPLC Gradient:

  • A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a high percentage (e.g., 95%) over 30-40 minutes to elute the relatively nonpolar adduct.

Mass Spectrometer Settings (Positive Ion Mode):

  • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

  • Precursor Ion: The calculated m/z of the protonated YTMA adduct [M+H]+.

  • Product Ion: The m/z corresponding to the neutral loss of the deoxyribose moiety ([M+H-116.0473]+).

  • Collision Energy: This will need to be optimized for the specific instrument and adduct, but a starting point of 15-30 eV is recommended.

HPLC_MS_Workflow start Enzymatically Digested YTM-DNA Adduct hplc HPLC Separation (Reversed-Phase C18) start->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms1 MS1: Precursor Ion Selection ([M+H]+) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection ([M+H-dR]+) cid->ms2 end Identification and Quantification of YTMA Adduct ms2->end

Caption: Workflow for HPLC-MS/MS analysis of YTM-DNA adducts.

Protocol 4: Circular Dichroism (CD) Spectroscopy

This protocol is for assessing changes in DNA conformation upon YTM adduction.

Instrumentation:

  • Circular Dichroism Spectropolarimeter equipped with a temperature controller.

Materials:

  • YTM-DNA adduct and unmodified control DNA (5 µM in 10 mM sodium phosphate buffer, pH 7.0).

  • Quartz cuvette with a 1 cm path length.

Procedure:

  • Equilibrate the DNA samples at 15°C for 3 minutes.

  • Record the CD spectra from 210 to 430 nm in 1 nm steps.

  • Average at least three scans for each sample.

  • The characteristic B-form DNA spectrum has a positive band around 275 nm and a negative band around 245 nm. Changes in the intensity and position of these bands upon YTM binding indicate conformational alterations.

Protocol 5: Thermal Melting Analysis

This protocol is to determine the thermal stability of the YTM-DNA adduct.

Instrumentation:

  • UV-Vis Spectrophotometer with a Peltier temperature controller.

Materials:

  • YTM-DNA adduct and unmodified control DNA (2.5 µM in 10 mM sodium phosphate buffer, pH 7.0).

  • Quartz cuvette with a 1 cm path length.

Procedure:

  • Equilibrate the DNA samples at 15°C for 3 minutes.

  • Monitor the absorbance at 260 nm while heating the sample from 15°C to 95°C at a rate of 1°C per minute.

  • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase. For highly stabilized adducts, a complete melting curve may not be observed.

Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general guide for the structural analysis of YTM-DNA adducts using NMR. Due to the complexity of these experiments, collaboration with an NMR specialist is highly recommended.

Sample Preparation:

  • The YTM-DNA adduct should be prepared with a short, defined oligonucleotide sequence.

  • The sample should be lyophilized and redissolved in a suitable NMR buffer (e.g., 10 mM phosphate buffer in 90% H₂O/10% D₂O or 100% D₂O, pH 7.0).

  • The final concentration should be in the range of 0.5-1.0 mM.

NMR Experiments:

  • 1D ¹H NMR: To observe the overall spectrum and identify the imino protons characteristic of duplex DNA.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of the deoxyribose sugars and the aromatic protons of the DNA bases and the YTM molecule.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for determining the three-dimensional structure of the adduct and the position of the YTM molecule in the DNA minor groove.

Data Analysis:

  • The assignment of proton resonances will be followed by the identification of NOE cross-peaks between the YTM protons and the DNA protons. These NOEs provide the key distance restraints for molecular modeling and structure determination.

References

Application

Application Note: Quantification of (+)-Yatakemycin-DNA Adducts by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals. Introduction (+)-Yatakemycin (YTM) is a potent antitumor antibiotic belonging to the duocarmycin family of natural products.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Yatakemycin (YTM) is a potent antitumor antibiotic belonging to the duocarmycin family of natural products. Its cytotoxicity is attributed to its ability to alkylate DNA, primarily at the N3 position of adenine, forming a bulky 3-yatakemycinyl-2'-deoxyadenosine (YTMA) adduct.[1][2] This adduct is remarkably stable and poses a significant block to DNA replication and transcription, leading to cell death.[1] The accurate quantification of YTMA adducts is crucial for understanding the mechanism of action of Yatakemycin, assessing its therapeutic efficacy, and for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. This application note provides a detailed protocol for the quantification of (+)-Yatakemycin adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for DNA adduct analysis.[3][4]

Mechanism of (+)-Yatakemycin DNA Adduct Formation

Yatakemycin binds to the minor groove of AT-rich sequences in DNA. This binding event induces a conformational change in the Yatakemycin molecule, activating its spirocyclopropylcyclohexadienone moiety for nucleophilic attack by the N3 of adenine.[1][5][6] This results in the formation of a covalent bond between Yatakemycin and adenine, creating the stable YTMA adduct. The formation of this bulky adduct distorts the DNA helix and is a key initiating event for the cytotoxic effects of the compound.[1]

G Yatakemycin (+)-Yatakemycin Binding Minor Groove Binding Yatakemycin->Binding DNA AT-rich DNA sequence DNA->Binding Activation Activation of Spirocyclopropyl- cyclohexadienone Binding->Activation Alkylation Nucleophilic attack by Adenine N3 Activation->Alkylation Adduct YTMA-DNA Adduct Alkylation->Adduct Cytotoxicity Replication/Transcription Block, Cell Death Adduct->Cytotoxicity

Figure 1: Mechanism of (+)-Yatakemycin DNA adduct formation and subsequent cytotoxicity.

Experimental Protocols

The quantification of YTMA adducts from biological samples involves a multi-step process. The following is a generalized protocol that should be optimized for specific experimental conditions.

DNA Isolation

High-purity genomic DNA is essential for accurate adduct quantification.

  • Materials:

    • Cells or tissues treated with (+)-Yatakemycin.

    • DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit or similar).

    • Proteinase K.

    • RNase A.

    • Phosphate-buffered saline (PBS).

    • Nuclease-free water.

  • Protocol:

    • Harvest cells by centrifugation or collect tissue samples.

    • Wash cells with ice-cold PBS.

    • Isolate genomic DNA using a commercial DNA isolation kit according to the manufacturer's instructions. This typically involves cell lysis, protein digestion with Proteinase K, and DNA binding to a silica (B1680970) membrane.

    • Incorporate an RNase A treatment step to remove contaminating RNA.

    • Elute the purified DNA in nuclease-free water.

    • Quantify the DNA concentration and assess purity using a UV-Vis spectrophotometer (e.g., NanoDrop). A 260/280 nm ratio of ~1.8 and a 260/230 nm ratio of >2.0 indicate high purity.

Enzymatic Hydrolysis of DNA to Deoxyribonucleosides

To release the YTMA adduct for LC-MS/MS analysis, the DNA backbone must be enzymatically digested to its constituent deoxyribonucleosides.

  • Materials:

    • Purified genomic DNA (10-50 µg).

    • Stable isotope-labeled internal standard (SIL-IS) for YTMA (if available; see note below).

    • Nuclease P1.

    • Alkaline phosphatase.

    • Nuclease P1 buffer (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.2).

    • Alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Protocol:

    • To a microcentrifuge tube containing 10-50 µg of DNA, add the SIL-IS for YTMA. Note: The synthesis of a deuterated or 13C-labeled Yatakemycin would be required for the preparation of an ideal internal standard. In its absence, a structurally similar, stable isotope-labeled bulky adduct may be used, but this will require careful validation.

    • Add Nuclease P1 (5-10 units) and the appropriate buffer.

    • Incubate at 37°C for 2-4 hours.

    • Adjust the pH of the solution to ~8.5 with Tris-HCl buffer.

    • Add alkaline phosphatase (5-10 units).

    • Incubate at 37°C for an additional 2-4 hours or overnight.

Sample Cleanup

After enzymatic digestion, proteins and other interfering substances must be removed.

  • Materials:

    • Centrifugal filters (e.g., 3 kDa or 10 kDa molecular weight cutoff).

    • Methanol or acetonitrile.

  • Protocol:

    • Centrifuge the digested DNA sample through a 3 kDa or 10 kDa centrifugal filter to remove the enzymes.

    • The filtrate containing the deoxyribonucleosides can be directly analyzed or subjected to further solid-phase extraction (SPE) for enrichment of the hydrophobic YTMA adduct if necessary.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (Cells/Tissues) B DNA Isolation A->B C Enzymatic Hydrolysis (Nuclease P1, Alk. Phos.) B->C D Sample Cleanup (Filtration/SPE) C->D E LC Separation (Reversed-Phase) D->E F ESI Ionization (Positive Mode) E->F G Tandem MS Detection (MRM) F->G H Quantification (vs. Internal Standard) G->H I Data Reporting (Adducts per 10^x nucleotides) H->I

Figure 2: General experimental workflow for the quantification of YTMA-DNA adducts.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions (Suggested Starting Point):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions (Predicted):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: The precursor ion will be the protonated YTMA adduct ([M+H]+). A common fragmentation pathway for nucleoside adducts is the neutral loss of the deoxyribose moiety (116.0474 Da). The product ion would therefore be the protonated Yatakemycin-adenine base adduct.

    • Calculated Monoisotopic Masses:

      • (+)-Yatakemycin (C35H29N5O8S): 679.1737 Da[7]

      • Deoxyadenosine (C10H13N5O3): 251.1018 Da[3]

      • YTMA Adduct (C45H42N10O10S): 930.2755 Da

      • Protonated YTMA Adduct ([M+H]+): 931.2833 Da

      • Predicted Product Ion ([M+H - 116.0474]+): 815.2359 Da

    • MRM Transitions (to be optimized):

      • YTMA: 931.3 → 815.2

      • Internal Standard: Dependent on the specific SIL-IS used.

      • Unmodified Deoxyadenosine (for normalization): 252.1 → 136.1

Data Presentation and Quantification

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different samples or treatment conditions. The levels of YTMA adducts are typically expressed as the number of adducts per 10x normal nucleotides (e.g., per 106 or 108 deoxyadenosines) or as femtomoles of adduct per microgram of DNA.

Table 1: Hypothetical Quantitative Data for YTMA Adducts in Treated Cells

Disclaimer: The following data are for illustrative purposes only, as no experimentally determined quantitative data for YTMA adducts were found in the reviewed literature.

Sample IDTreatment Concentration (nM)Treatment Duration (hr)YTMA Adducts (fmol/µg DNA)YTMA Adducts per 108 dG
Control024Not DetectedNot Detected
YTM-Low12415.2 ± 1.85.0 ± 0.6
YTM-Mid52478.6 ± 9.226.0 ± 3.0
YTM-High1024155.3 ± 15.151.3 ± 5.0
YTM-Mid-12hr51245.9 ± 5.515.2 ± 1.8
YTM-Mid-48hr54865.1 ± 7.821.5 ± 2.6

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of (+)-Yatakemycin-DNA adducts in biological samples. Accurate measurement of these adducts is essential for elucidating the molecular toxicology of Yatakemycin and for its continued development as a potential therapeutic agent. The provided protocol serves as a comprehensive guide for researchers, but it is crucial to emphasize that optimization of the LC gradient and MS/MS parameters, along with the synthesis and use of an appropriate stable isotope-labeled internal standard, are critical for achieving the highest level of accuracy and precision in quantitative results.

References

Method

Application Notes and Protocols for In Vivo Assessment of (+)-Yatakemycin Activity

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Yatakemycin (YTM) is a highly potent natural product belonging to the spirocyclopropylcyclohexadienone (SCPCHD) family of antitumor antibio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Yatakemycin (YTM) is a highly potent natural product belonging to the spirocyclopropylcyclohexadienone (SCPCHD) family of antitumor antibiotics, which also includes the duocarmycins and CC-1065.[1] These compounds are known for their exceptional cytotoxicity, which stems from their ability to alkylate DNA.[2] The mechanism of action of (+)-Yatakemycin involves binding to the minor groove of AT-rich DNA sequences and subsequently alkylating the N3 position of adenine.[1][3] This covalent modification of DNA creates a bulky adduct that stabilizes the DNA duplex, sterically hindering the activity of enzymes involved in replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][4]

The extreme potency of (+)-Yatakemycin makes it a compelling candidate for anticancer drug development. However, its high toxicity necessitates careful evaluation in preclinical in vivo models to determine its therapeutic window and to develop strategies to mitigate off-target effects, such as its incorporation into antibody-drug conjugates (ADCs).[3][5] These application notes provide detailed protocols for assessing the in vivo antitumor activity, toxicity, and pharmacokinetic/pharmacodynamic profile of (+)-Yatakemycin and its analogs.

Data Presentation

Table 1: In Vivo Antitumor Efficacy of Duocarmycin Analogs in Murine Tumor Models
CompoundAnimal ModelTumor ModelDosing ScheduleTGI (%) / OutcomeReference
Duocarmycin Analog (unspecified)MouseMurine Sarcoma 180Not specifiedActive[5]
Duocarmycin Analog (unspecified)MouseM5076 Solid TumorNot specifiedActive[5]
Duocarmycin Analog (unspecified)MouseColon 26 Solid TumorNot specifiedActive[5]
Duocarmycin Analog (unspecified)MouseColon 38 Solid TumorNot specifiedActive[5]
Duocarmycin-based ADC (SYD985)MouseBT-474 XenograftNot specifiedDecreased tumor growth[5]
Duocarmycin Prodrugs (3-5, 11)DBA/2J MiceL1210 Leukemia10-500 µg/kg/inj, i.p., days 1, 5, 9Increased survival[6]
ICT2700 (Duocarmycin Analog)CYP1A1-expressing miceBladder Cancer XenograftNot specifiedTumor-selective metabolism and efficacy[7]

TGI: Tumor Growth Inhibition; ADC: Antibody-Drug Conjugate; i.p.: intraperitoneal

Signaling Pathway

The DNA damage induced by (+)-Yatakemycin triggers a complex cellular response orchestrated by the DNA Damage Response (DDR) pathway. The primary sensors of this damage are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[8] These kinases initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.

yatakemycin_pathway Yatakemycin-Induced DNA Damage Response Pathway cluster_0 Cellular Response to (+)-Yatakemycin cluster_1 DNA Damage Signaling Cascade cluster_2 Cellular Outcomes Yatakemycin (+)-Yatakemycin DNA Nuclear DNA (AT-rich minor groove) Yatakemycin->DNA Binds to DNA_Adduct Yatakemycin-DNA Adduct (Adenine-N3 Alkylation) DNA->DNA_Adduct Alkylates Replication_Stress Replication Stress & Transcription Blockage DNA_Adduct->Replication_Stress ATM ATM Kinase Replication_Stress->ATM Activates ATR ATR Kinase Replication_Stress->ATR Activates Chk2 Chk2 ATM->Chk2 Phosphorylates Chk1 Chk1 ATR->Chk1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER/NER) Chk2->DNA_Repair Apoptosis Apoptosis Chk2->Apoptosis Chk1->Cell_Cycle_Arrest Chk1->DNA_Repair

Caption: (+)-Yatakemycin induces DNA damage, activating ATM/ATR signaling pathways.

Experimental Workflow

A typical preclinical workflow for evaluating the in vivo activity of (+)-Yatakemycin involves a series of steps from initial efficacy testing in xenograft models to more detailed pharmacokinetic and pharmacodynamic analyses.

experimental_workflow In Vivo Assessment Workflow for (+)-Yatakemycin cluster_0 Phase 1: Efficacy Studies cluster_1 Phase 2: Toxicity Assessment cluster_2 Phase 3: PK/PD Studies Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation (Subcutaneous Xenograft) Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Treatment Administer (+)-Yatakemycin (e.g., i.p.) Tumor_Growth->Treatment Efficacy_Assessment Assess Antitumor Efficacy (Tumor Volume, Survival) Treatment->Efficacy_Assessment Toxicity_Monitoring Monitor for Toxicity (Body Weight, Clinical Signs) Treatment->Toxicity_Monitoring PK_Sampling Pharmacokinetic Sampling (Blood, Tissues) Treatment->PK_Sampling PD_Sampling Pharmacodynamic Sampling (Tumor, Surrogate Tissues) Treatment->PD_Sampling Clinical_Pathology Clinical Pathology (Hematology, Serum Chemistry) Toxicity_Monitoring->Clinical_Pathology Histopathology Histopathology of Major Organs Toxicity_Monitoring->Histopathology PK_Analysis LC-MS/MS Analysis of Drug Levels PK_Sampling->PK_Analysis PD_Analysis Analysis of DNA Adducts (e.g., Immunoassay, Mass Spec) PD_Sampling->PD_Analysis

Caption: A multi-phase workflow for the in vivo evaluation of (+)-Yatakemycin.

Experimental Protocols

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of (+)-Yatakemycin in a human tumor xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Human cancer cell line (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements.

  • Matrigel® Basement Membrane Matrix.

  • (+)-Yatakemycin.

  • Vehicle for drug formulation (e.g., a solution of 30% DMSO in 0.7% glucose).[6]

  • Calipers, sterile syringes, and needles.

Procedure:

  • Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare a stock solution of (+)-Yatakemycin in the vehicle. Administer the drug or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection). A potential dosing schedule, based on analogs, could be 10-100 µg/kg administered on a schedule such as days 1, 5, and 9.[6]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival can be a secondary endpoint.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive toxicity. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis.

In Vivo Toxicity Assessment

Objective: To evaluate the toxicity profile of (+)-Yatakemycin in mice.

Materials:

  • Healthy mice of the same strain used for efficacy studies.

  • (+)-Yatakemycin and vehicle.

  • Equipment for blood collection and clinical pathology analysis.

  • Materials for tissue fixation and histopathology.

Procedure:

  • Dosing: Administer (+)-Yatakemycin to groups of mice at various dose levels, including and exceeding the anticipated therapeutic doses. Include a vehicle control group.

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels. Record body weights at least three times per week.

  • Clinical Pathology: At the end of the study, collect blood samples via cardiac puncture for hematology and serum chemistry analysis.

    • Hematology: Analyze complete blood counts (CBC) to assess effects on red blood cells, white blood cells, and platelets.

    • Serum Chemistry: Analyze key markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

  • Histopathology: Perform a complete necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination by a veterinary pathologist.

Pharmacokinetic (PK) Analysis

Objective: To determine the pharmacokinetic profile of (+)-Yatakemycin in mice.

Materials:

  • Cannulated mice (optional, for serial blood sampling).

  • (+)-Yatakemycin.

  • Equipment for blood and tissue collection.

  • LC-MS/MS system for drug quantification.

Procedure:

  • Drug Administration: Administer a single dose of (+)-Yatakemycin to the mice via the intended clinical route (e.g., intravenous or intraperitoneal).

  • Sample Collection:

    • Blood: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Process the blood to obtain plasma.

    • Tissues: At the final time point, euthanize the animals and collect relevant tissues (e.g., tumor, liver, kidneys).

  • Sample Preparation: Extract (+)-Yatakemycin from the plasma and tissue homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantification: Analyze the concentration of (+)-Yatakemycin in the samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).

Pharmacodynamic (PD) Analysis: Assessment of DNA Adduct Formation

Objective: To quantify the formation of (+)-Yatakemycin-DNA adducts in tumor and normal tissues in vivo.

Materials:

  • Tumor-bearing mice treated with (+)-Yatakemycin.

  • DNA extraction kits.

  • Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase).

  • LC-MS/MS system or immunoassay reagents for adduct detection.

Procedure:

  • Sample Collection: At various time points after treatment with (+)-Yatakemycin, collect tumor and normal tissues (e.g., liver).

  • DNA Isolation: Isolate genomic DNA from the collected tissues using a commercial DNA extraction kit.

  • DNA Digestion: Enzymatically digest the DNA to individual deoxynucleosides.

  • Adduct Enrichment (Optional): If necessary, enrich the Yatakemycin-adducted deoxynucleosides using techniques like immunoaffinity chromatography.

  • Quantification:

    • LC-MS/MS: Use a highly sensitive LC-MS/MS method to detect and quantify the specific Yatakemycin-deoxyadenosine adduct.

    • Immunoassay: Alternatively, use a specific antibody against the Yatakemycin-DNA adduct in an ELISA-based assay.

  • Data Analysis: Express the level of DNA adducts as the number of adducts per 10^6 or 10^8 normal nucleotides. Correlate the level of adduct formation with antitumor efficacy and toxicity.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Total Synthesis of (+)-Yatakemycin

Welcome to the technical support center for the total synthesis of (+)-Yatakemycin. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this pote...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of (+)-Yatakemycin. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this potent antitumor agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major overarching challenges in the total synthesis of (+)-Yatakemycin?

The total synthesis of (+)-Yatakemycin is a complex undertaking characterized by several key challenges. The molecule's intricate, three-dimensional architecture, featuring a highly strained and reactive spirocyclopropylcyclohexadienone core, presents significant synthetic hurdles. The instability of this core and several advanced intermediates necessitates carefully controlled reaction conditions and purification methods.[1][2] Furthermore, the multi-step nature of the synthesis, often exceeding 20 steps, leads to low overall yields, making the production of significant quantities of the final compound difficult.[1][3] Stereocontrol is another critical aspect, requiring precise management of chiral centers throughout the synthetic sequence.

Q2: How was the correct structure of (+)-Yatakemycin ultimately confirmed?

The originally proposed structure of Yatakemycin was revised based on total synthesis efforts. Initial synthetic routes targeting the proposed structure yielded a compound that did not match the natural product's spectroscopic data. Through a systematic process of synthesizing alternative isomers and comparing their NMR spectra with the natural isolate, the correct structure, including the absolute stereochemistry, was unequivocally established.[3][4]

Q3: What is the significance of the "sandwiched" arrangement of the subunits in Yatakemycin's biological activity?

The unique "sandwiched" arrangement of the central DNA-alkylating subunit between two DNA-binding subunits significantly enhances the molecule's DNA alkylation efficiency and cytotoxic potency.[2] This structural feature is believed to pre-organize the molecule for optimal interaction within the minor groove of DNA, leading to a higher rate of the critical alkylation reaction that is responsible for its biological activity.

Troubleshooting Guides

Problem 1: Low Yields and Decomposition during Late-Stage Spirocyclization

Question: I am experiencing low yields and significant decomposition of my advanced intermediate during the final spirocyclization to form the cyclopropane (B1198618) ring. What are the likely causes and how can I troubleshoot this?

Answer: The late-stage formation of the spirocyclopropylcyclohexadienone core is a notoriously delicate step in the synthesis of (+)-Yatakemycin and its analogs. The high reactivity and inherent instability of this moiety make it prone to decomposition under various conditions.

Potential Causes and Solutions:

  • Acidic Conditions: The spirocyclopropylcyclohexadienone system is highly sensitive to acid. Trace amounts of acid can catalyze ring-opening and other decomposition pathways.

    • Troubleshooting:

      • Ensure all glassware is scrupulously cleaned and dried to remove any acidic residues.

      • Use freshly distilled, anhydrous, and amine-washed solvents to remove trace acids.

      • Consider performing the reaction in the presence of a non-nucleophilic base to scavenge any adventitious acid.

  • Silica (B1680970) Gel Chromatography: Prolonged exposure to silica gel during purification can lead to decomposition.

    • Troubleshooting:

      • Minimize the time the compound spends on the silica gel column.[1]

      • Use a less acidic stationary phase, such as deactivated neutral alumina (B75360) or florisil, for chromatography.

      • Consider alternative purification methods like preparative thin-layer chromatography (prep-TLC) or crystallization if possible.

  • Reaction Conditions: The choice of reagents and reaction conditions for the cyclization is critical.

    • Troubleshooting:

      • For a Mitsunobu-type cyclization, ensure the slow addition of the reagents at low temperatures to control the reaction rate and minimize side reactions.

      • In base-mediated cyclizations, a careful screening of the base, solvent, and temperature is crucial. Mild, non-nucleophilic bases are often preferred.

Experimental Protocol: Late-Stage Spirocyclization (Boger's Second-Generation Synthesis)

This protocol describes a late-stage transannular Ar-3' spirocyclization via a Mitsunobu reaction.[5]

Reagent/ParameterCondition
Substrateseco-(+)-Yatakemycin precursor
ReagentsDEAD (diethyl azodicarboxylate), Ph₃P (triphenylphosphine)
SolventAnhydrous THF
Temperature25 °C
Reaction Time10 minutes
Yield~70%

Detailed Methodology: To a solution of the seco-precursor in anhydrous THF at 25 °C is added triphenylphosphine (B44618) (9 equivalents) followed by the dropwise addition of diethyl azodicarboxylate (3 equivalents). The reaction is typically rapid and should be monitored closely by TLC. Upon completion, the reaction mixture is concentrated, and the product is purified quickly, minimizing exposure to silica gel.

Problem 2: Difficulties in the Synthesis of the CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) Subunit

Question: I am struggling with the synthesis of the CBI subunit, particularly with achieving high enantioselectivity and good yields. What are some common issues and recommended procedures?

Answer: The asymmetric synthesis of the CBI (or similar) alkylating subunit is a critical part of the total synthesis that establishes a key chiral center. Challenges often lie in achieving high enantiomeric excess (ee) and in the handling of intermediates.

Potential Causes and Solutions:

  • Suboptimal Asymmetric Induction: The choice of chiral catalyst or auxiliary is paramount for achieving high enantioselectivity.

    • Troubleshooting:

      • Screen a variety of chiral ligands or catalysts for the key asymmetric step (e.g., asymmetric epoxidation or hydroboration).

      • Ensure the catalyst is of high purity and handled under strictly anhydrous and anaerobic conditions if it is sensitive to air or moisture.

  • Low Yields in Multi-step Sequence: The synthesis of the CBI subunit often involves multiple steps, and cumulative yield loss can be significant.

    • Troubleshooting:

      • Optimize the reaction conditions for each step individually before proceeding to the next.

      • Carefully consider the protecting group strategy to avoid unnecessary steps and ensure compatibility with the reaction conditions.

Experimental Protocol: Asymmetric Epoxidation for CBI Synthesis (Adapted from Boger's work)

This protocol utilizes a Jacobsen-Katsuki-type asymmetric epoxidation to establish the key stereocenter.

Reagent/ParameterCondition
SubstrateUnsaturated precursor to the CBI core
CatalystChiral (Salen)Mn(III) complex
Oxidantm-CPBA or NaOCl
SolventDichloromethane (B109758) or other suitable aprotic solvent
Temperature0 °C to room temperature
Enantiomeric ExcessCan exceed 90% ee

Detailed Methodology: To a solution of the unsaturated precursor in dichloromethane at the chosen temperature is added the chiral (Salen)Mn(III) catalyst. The oxidant is then added portion-wise or via syringe pump to control the reaction rate. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched, and the product is purified by column chromatography.

Problem 3: Challenges with Protecting Group Manipulations

Question: I am encountering issues with the removal of protecting groups in the later stages of the synthesis, leading to side reactions or decomposition of my product. What strategies can I employ?

Answer: Protecting group strategy is a cornerstone of complex molecule synthesis. In the context of (+)-Yatakemycin, with its multiple sensitive functional groups, the choice and removal of protecting groups are critical to success.

Potential Causes and Solutions:

  • Harsh Deprotection Conditions: Many common protecting groups require acidic or basic conditions for removal, which can be detrimental to the sensitive Yatakemycin core.

    • Troubleshooting:

      • Employ protecting groups that can be removed under mild, neutral conditions (e.g., benzyl (B1604629) ethers removed by hydrogenolysis, silyl (B83357) ethers removed with fluoride (B91410) sources).

      • The Fukuyama synthesis, for example, utilizes a nosyl (Ns) protecting group for an amine, which can be removed under mild conditions using a thiol and a base.[1][6]

  • Chemoselectivity Issues: The presence of multiple functional groups can lead to a lack of chemoselectivity during deprotection.

    • Troubleshooting:

      • Choose orthogonal protecting groups that can be removed selectively in the presence of each other.

      • Carefully plan the order of deprotection steps to minimize the exposure of sensitive functionalities to harsh reagents.

Experimental Protocol: Nosyl Group Deprotection (Fukuyama Amine Synthesis)

This protocol is a mild method for deprotecting a nosyl-protected amine.[6]

Reagent/ParameterCondition
SubstrateNosyl-protected amine
ReagentsThiophenol, Potassium Carbonate or other suitable base
SolventAcetonitrile (B52724) or DMF
TemperatureRoom temperature to 50 °C
YieldTypically high

Detailed Methodology: To a solution of the nosyl-protected amine in acetonitrile is added thiophenol and a base such as potassium carbonate. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete as monitored by TLC. The reaction is then worked up by partitioning between an organic solvent and water, and the product is purified by chromatography.

Visualizing the Synthetic Challenges

To further illustrate the complexities of the (+)-Yatakemycin total synthesis, the following diagrams outline key logical and experimental workflows.

G Troubleshooting Workflow for Low-Yielding Spirocyclization start Low Yield in Spirocyclization check_acid Check for Acidic Conditions start->check_acid check_purification Evaluate Purification Method start->check_purification check_conditions Review Reaction Conditions start->check_conditions solution_acid Use Anhydrous/Amine-Washed Solvents Add Non-Nucleophilic Base check_acid->solution_acid solution_purification Minimize Silica Gel Contact Use Neutral Alumina/Prep-TLC check_purification->solution_purification solution_conditions Optimize Reagent Addition Rate and Temperature Screen Mild Bases check_conditions->solution_conditions end Improved Yield solution_acid->end solution_purification->end solution_conditions->end G Key Stages in a Convergent Total Synthesis of (+)-Yatakemycin sub_A Synthesis of Left-Hand Subunit couple_AB Amide Coupling sub_A->couple_AB sub_B Synthesis of Central (CBI) Subunit sub_B->couple_AB sub_C Synthesis of Right-Hand Subunit couple_BC Amide Coupling sub_C->couple_BC intermediate_ABC Fully Assembled seco-Yatakemycin couple_AB->intermediate_ABC final_step Late-Stage Spirocyclization/ Cyclopropanation intermediate_ABC->final_step product (+)-Yatakemycin final_step->product

References

Optimization

Technical Support Center: Optimizing Spirocyclization in (+)-Yatakemycin Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (+)-Yatakemycin, with a specific focus on the critical spirocyclization st...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (+)-Yatakemycin, with a specific focus on the critical spirocyclization step.

Troubleshooting Guides and FAQs

Issue 1: Low or no yield of the desired spirocyclic product.

  • Question: My spirocyclization reaction is resulting in a low yield or a complete recovery of the starting material. What are the potential causes and how can I troubleshoot this?

  • Answer: Low reactivity in the spirocyclization step can stem from several factors. Here are some common issues and their solutions:

    • Insufficient activation of the precursor: The chosen method for cyclization may not be suitable for your specific substrate. For instance, if you are using a base-induced approach, the acidity of the proton being removed might be insufficient.

      • Recommendation: Consider switching to a more activating protocol. If a mild base like NaHCO₃ is failing, you might explore stronger, non-nucleophilic bases such as DBU.[1] Alternatively, an intramolecular Mitsunobu reaction can be highly effective for activating a precursor secondary alcohol for the final transannular Ar-3′ spirocyclization.[1]

    • Steric Hindrance: The conformation of your precursor molecule might disfavor the transition state required for cyclization.

      • Recommendation: Computational modeling could provide insights into the low-energy conformations of your substrate. Modifying the protecting groups on adjacent functionalities might alter the conformational preference to one that is more amenable to cyclization.

    • Decomposition of Starting Material: The reaction conditions might be too harsh, leading to the degradation of your starting material or product.

      • Recommendation: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at short intervals. If decomposition is observed, consider lowering the reaction temperature or using a milder reagent system.

Issue 2: Formation of significant side products.

  • Question: My reaction is producing the desired spirocycle, but I am also observing significant amounts of side products. How can I improve the selectivity?

  • Answer: The formation of side products is a common challenge in complex syntheses. The nature of the side product can give clues to the underlying issue.

    • Intermolecular Reactions: If you are observing dimers or other products resulting from intermolecular reactions, the concentration of your reaction may be too high.

      • Recommendation: Employ high-dilution conditions to favor the intramolecular cyclization pathway. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period using a syringe pump.

    • Alternative Cyclization Pathways: For certain precursors, alternative cyclization pathways may be accessible. For example, in systems related to duocarmycins, an alternative spirocyclization can occur via indole (B1671886) NH deprotonation.[2]

      • Recommendation: Carefully analyze the structure of your major side products using spectroscopic methods (NMR, MS) to identify their structures. This information will help you understand the competing reaction pathways. Adjusting the reaction conditions (e.g., solvent, base, temperature) may help to disfavor the undesired pathway. For instance, protecting the indole nitrogen prior to the spirocyclization step could be a viable strategy if N-cyclization is a competing pathway.

    • Epimerization: If you are forming diastereomers of your desired product, the reaction conditions may be promoting epimerization at a stereocenter.

      • Recommendation: If using basic conditions, consider switching to a milder base or a non-basic method like the Mitsunobu reaction. Lowering the reaction temperature can also help to minimize epimerization.

Quantitative Data Summary

The following tables summarize the reported yields for different spirocyclization methods in the synthesis of (+)-Yatakemycin and related analogs.

Table 1: Base-Induced Spirocyclization

BaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
NaHCO₃2:1 DMF–H₂O25168–76[1]
NaHCO₃2:1 DMF–H₂O25164–89[1]
DBUCH₃CN25182[1]

Table 2: Mitsunobu-Mediated Spirocyclization

ReagentsSolventTemperature (°C)TimeYield (%)Reference
DEAD, Ph₃PTHF2510 min70[1]
ADDP, Bu₃PTHF250.5 h62[1]

Experimental Protocols

Protocol 1: Base-Induced Spirocyclization with NaHCO₃ [1]

  • Dissolve the seco-precursor in a 2:1 mixture of dimethylformamide (DMF) and water.

  • Add an excess of sodium bicarbonate (NaHCO₃).

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Mitsunobu-Mediated Transannular Ar-3′ Spirocyclization [1]

  • Dissolve the seco-alcohol precursor in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add triphenylphosphine (B44618) (Ph₃P) (9 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) (3 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 10 minutes.

  • Monitor the reaction for the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, and wash the organic layer with water and brine.

  • Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Base-Induced Spirocyclization cluster_protocol2 Protocol 2: Mitsunobu Spirocyclization p1_start Dissolve Precursor in DMF/H₂O p1_reagent Add NaHCO₃ p1_start->p1_reagent p1_react Stir at 25°C for 1h p1_reagent->p1_react p1_workup Aqueous Workup and Extraction p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product Spirocyclic Product p1_purify->p1_product p2_start Dissolve Precursor in THF p2_reagents Add Ph₃P and DEAD at 0°C p2_start->p2_reagents p2_react Stir at 25°C for 10 min p2_reagents->p2_react p2_workup Quench and Extract p2_react->p2_workup p2_purify Flash Chromatography p2_workup->p2_purify p2_product Spirocyclic Product p2_purify->p2_product

Caption: Comparative workflow for base-induced vs. Mitsunobu spirocyclization.

troubleshooting_logic start Low Spirocyclization Yield cause1 Insufficient Precursor Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Decomposition start->cause3 solution1a Use Stronger Base (e.g., DBU) cause1->solution1a solution1b Switch to Mitsunobu Conditions cause1->solution1b solution2 Modify Protecting Groups cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3

References

Troubleshooting

improving the yield and purity of synthetic (+)-Yatakemycin

Technical Support Center: Synthesis of (+)-Yatakemycin Welcome to the technical support center for the synthesis of (+)-Yatakemycin. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (+)-Yatakemycin

Welcome to the technical support center for the synthesis of (+)-Yatakemycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this potent natural product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (+)-Yatakemycin, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the coupling reaction to form the central biaryl linkage.

  • Question: My coupling reaction between the left-hand and central fragments is resulting in a low yield of the desired biaryl product. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Inefficient Coupling Conditions: The choice of catalyst, ligand, and base is critical. For the Suzuki or Stille coupling, ensure that the palladium catalyst is active and the ligands are appropriate for this specific transformation.

    • Side Reactions: Homocoupling of the starting materials can be a significant side reaction. Optimizing the stoichiometry of the reactants and the slow addition of the boronic acid or stannane (B1208499) derivative can help minimize this.

    • Decomposition of Starting Materials: The complex fragments of Yatakemycin can be sensitive. Ensure that all starting materials are pure and handled under an inert atmosphere to prevent degradation.

Issue 2: Difficulty in the late-stage cyclization to form the spirocyclic core.

  • Question: I am struggling with the final spirocyclization step to form the cyclopropylcyclohexadienone moiety. The reaction is sluggish and gives multiple byproducts. What can I do?

  • Answer: The formation of the spirocyclic core is a known challenge in the synthesis of Yatakemycin and related compounds. Here are some troubleshooting tips:

    • Choice of Base: The selection of the base is crucial for this intramolecular cyclization. A strong, non-nucleophilic base is often required. The use of P4-t-Bu base has been reported to provide exceptional yields in related alkylation steps by avoiding competitive ester hydrolysis.[1]

    • Reaction Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

    • Protecting Group Strategy: The protecting groups on the precursor molecule can influence the reactivity and conformation, affecting the cyclization efficiency. Re-evaluation of the protecting group strategy might be necessary.

Issue 3: Low yields during the hydrolysis of the methyl ester.

  • Question: The hydrolysis of the methyl ester in an advanced intermediate is proving to be problematic, with yields as low as 20-30%. What are the alternative methods?

  • Answer: Standard LiOH hydrolysis conditions have been reported to be inefficient for certain Yatakemycin intermediates.[1] Consider the following alternatives:

    • Enzymatic Hydrolysis: Using a lipase (B570770) under mild conditions can sometimes provide cleaner and higher-yielding hydrolysis of sterically hindered esters.

    • Alternative Reagents: Other hydrolysis conditions, such as using trimethyltin (B158744) hydroxide (B78521) or potassium trimethylsilanolate, can be effective for challenging ester cleavages.

    • Protecting Group Modification: If possible, modifying the synthetic route to incorporate a more labile ester protecting group (e.g., t-butyl or benzyl (B1604629) ester) could circumvent this issue.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the total synthesis of (+)-Yatakemycin?

A1: The total synthesis of (+)-Yatakemycin is a complex and lengthy process. A reported convergent total synthesis by Fukuyama and colleagues was accomplished in a 20-step sequence with an overall yield of 13%.[2][3][4]

Q2: What are some of the key challenging steps in the synthesis of (+)-Yatakemycin?

A2: Key challenges include the stereoselective construction of the cyclopropane (B1198618) ring, the formation of the five aryl-nitrogen bonds, and the final assembly of the complex subunits.[4] For instance, the regioselective ring opening of (S)-epichlorohydrin is a critical step for introducing the necessary chirality for the cyclopropane ring.[4]

Q3: Are there any specific recommendations for the purification of (+)-Yatakemycin and its intermediates?

A3: Due to the complex and often polar nature of the intermediates, standard column chromatography on silica (B1680970) gel is the primary method of purification. For final purification of (+)-Yatakemycin, reversed-phase HPLC is often necessary to achieve high purity. Given the compound's potent cytotoxicity, appropriate safety precautions and containment are essential during all handling and purification steps.

Q4: Have any alternative synthetic strategies been explored to improve efficiency?

A4: Yes, various synthetic strategies have been investigated. For example, a second-generation asymmetric total synthesis has been developed, which also provided access to key partial structures for biological evaluation.[5][6] Research continues to explore more convergent and efficient routes to this complex molecule.

Data Presentation

Table 1: Reported Overall Yields for (+)-Yatakemycin Total Synthesis

Synthetic RouteNumber of StepsOverall Yield (%)Reference
Fukuyama, 20062013[2][3]

Experimental Protocols

Key Experiment: Copper-Mediated Aryl Amination

This protocol describes a mild condition for the formation of aryl-nitrogen bonds, a recurring transformation in the synthesis of (+)-Yatakemycin.[4]

  • Reactants: Aryl halide (1.0 equiv), amine (1.2 equiv), Copper(I) iodide (CuI, 0.1 equiv), Cesium acetate (B1210297) (CsOAc, 2.0 equiv).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add CuI and CsOAc.

    • Add the aryl halide and the amine to the flask.

    • Add anhydrous DMF via syringe.

    • Stir the reaction mixture at the specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried flask under inert atmosphere add_reagents Add CuI, CsOAc, aryl halide, and amine start->add_reagents add_solvent Add anhydrous DMF add_reagents->add_solvent heat Stir at specified temperature add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by column chromatography wash_dry->purify end end purify->end Isolated Product

Caption: Workflow for Copper-Mediated Aryl Amination.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield Observed in Coupling Reaction cause1 Inefficient Coupling Conditions start->cause1 cause2 Side Reactions (e.g., Homocoupling) start->cause2 cause3 Starting Material Decomposition start->cause3 solution1 Optimize Catalyst/Ligand/Base cause1->solution1 solution2 Optimize Stoichiometry / Slow Addition cause2->solution2 solution3 Ensure Purity and Inert Atmosphere cause3->solution3 end Successful Coupling solution1->end Improved Yield solution2->end solution3->end

Caption: Troubleshooting Logic for Low Yield Coupling Reactions.

References

Optimization

troubleshooting low yields in (+)-Yatakemycin analogue synthesis

Welcome to the technical support center for the synthesis of (+)-Yatakemycin and its analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues enco...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Yatakemycin and its analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this complex class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of (+)-Yatakemycin analogues?

A1: While the entire synthetic sequence requires careful execution, the final spirocyclization to form the reactive cyclopropane (B1198618) ring is often the most critical and challenging step. Low yields in this step can significantly impact the overall efficiency of the synthesis.

Q2: Why is the choice of protecting groups so important in this synthesis?

A2: The synthesis of (+)-Yatakemycin analogues involves numerous functional groups, including phenols, amines, and carboxylic acids, which can interfere with subsequent reactions.[1] A well-designed protecting group strategy is essential to mask these reactive sites temporarily, allowing for selective transformations at other positions in the molecule.[1] The choice of protecting groups should allow for their removal under mild conditions that do not affect the sensitive functionalities of the advanced intermediates.[1]

Q3: Are there any known stability issues with Yatakemycin analogues or their precursors?

A3: Yes, the spirocyclopropylcyclohexadienone core of Yatakemycin and its analogues is inherently reactive, which is the basis for its biological activity.[2][3] Precursors to the spirocyclization, particularly those with a free phenol, can be sensitive and may undergo undesired side reactions or decomposition if not handled carefully. For instance, purification of some intermediates on silica (B1680970) gel has been noted to promote premature spirocyclization.

Q4: What are the main challenges in purifying the final Yatakemycin analogues?

A4: The purification of Yatakemycin analogues can be challenging due to their complex structures, potential for aggregation, and sensitivity to certain conditions.[4] The presence of multiple aromatic and polar functional groups can lead to difficult separations from byproducts. High-Performance Liquid Chromatography (HPLC) is often the method of choice for final purification.

Troubleshooting Guide

Low Yield in Spirocyclization Step

Problem: I am observing low yields during the final spirocyclization to form the cyclopropane ring.

Possible Causes & Solutions:

  • Suboptimal Base: The choice and amount of base are crucial for efficient spirocyclization. Mild basic conditions are generally preferred to avoid side reactions.

    • Recommendation: If you are experiencing low yields, consider screening different bases. Sodium bicarbonate (NaHCO₃) in a DMF/water mixture has been used successfully.[5] For some substrates, stronger, non-nucleophilic bases like DBU might be effective.

  • Solvent Effects: The solvent system can significantly influence the reaction rate and yield.

    • Recommendation: A mixture of DMF and water is a common solvent system for this transformation.[5] Acetonitrile has also been reported as a suitable solvent. Experimenting with the solvent ratio or switching to a different polar aprotic solvent might improve the outcome.

  • Reaction Time and Temperature: The reaction may not be proceeding to completion, or side reactions may be occurring due to prolonged reaction times or inappropriate temperatures.

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS. The spirocyclization is often rapid at room temperature.[5] Avoid excessive heating, which can lead to decomposition.

  • Purity of the Precursor: Impurities in the starting material can interfere with the spirocyclization.

    • Recommendation: Ensure the precursor is of high purity before proceeding. Purification of the immediate precursor may be necessary, but be mindful of its stability on silica gel.

Inefficient Copper-Mediated Aryl Amination

Problem: The copper-mediated coupling to form the aryl-nitrogen bonds is giving low yields.

Possible Causes & Solutions:

  • Catalyst System: The combination of the copper source and ligand is critical for this transformation.

    • Recommendation: A combination of CuI with CsOAc has been shown to be effective for constructing the aryl-nitrogen bonds in the total synthesis of (+)-Yatakemycin.[6][7] If you are using a ligand, ensure it is of high purity and appropriate for the specific transformation.

  • Reaction Conditions: Temperature and reaction time can greatly affect the efficiency of the coupling.

    • Recommendation: While some modern copper-catalyzed aminations can proceed at room temperature, others may require elevated temperatures.[1] Optimization of the reaction temperature is recommended. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Substrate Reactivity: The electronic and steric properties of the aryl halide and the amine can influence the reaction rate.

    • Recommendation: Aryl iodides are generally more reactive than aryl bromides or chlorides. If you are using a less reactive aryl halide, you may need to use a more active catalyst system or harsher reaction conditions.

Difficulties with Protecting Group Removal

Problem: I am experiencing low yields or decomposition during a deprotection step.

Possible Causes & Solutions:

  • Harsh Deprotection Conditions: The chosen deprotection method may be too harsh for the sensitive functional groups present in the molecule.

    • Recommendation: For benzyl (B1604629) ether deprotection, catalytic hydrogenation (e.g., Pd/C, H₂) is a common and mild method.[8] However, in the presence of other reducible functional groups, alternative methods like BCl₃ in the presence of a scavenger (e.g., pentamethylbenzene) can be used for chemoselective debenzylation.[6][7] For Boc group removal, acidic conditions (e.g., 4N HCl in EtOAc) are typically employed.[8]

  • Incomplete Deprotection: The reaction may not be going to completion.

    • Recommendation: Monitor the reaction progress carefully by TLC or LC-MS. If the reaction stalls, you may need to increase the amount of reagent or extend the reaction time, while carefully monitoring for byproduct formation.

Data Presentation

Table 1: Comparison of Spirocyclization Conditions and Yields for Yatakemycin Analogues

PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
seco-(+)-iso-Yatakemycinsat. aq. NaHCO₃DMF23280[5]
seco-(+)-Duocarmycin SANaHCO₃2:1 DMF/H₂O25168-76
N-Boc-iso-DSA precursorsat. aq. NaHCO₃DMF23188[5]
seco-Yatakemycin analogueDBUCH₃CN25182
seco-Partial StructureNaHCO₃2:1 DMF/H₂O25164-89

Experimental Protocols

Protocol 1: General Procedure for Spirocyclization
  • Dissolve the seco-analogue precursor (1 equivalent) in the chosen solvent system (e.g., a 2:1 mixture of DMF and water).

  • To the stirred solution, add the base (e.g., saturated aqueous NaHCO₃ solution or DBU, 10 equivalents).

  • Stir the reaction mixture at room temperature (23-25 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired spirocyclized analogue.

Protocol 2: General Procedure for Copper-Mediated Intramolecular Aryl Amination
  • To a solution of the aryl halide precursor (1 equivalent) in a suitable solvent (e.g., DMF), add CuI (0.1-1 equivalent) and CsOAc (2-4 equivalents).

  • Stir the reaction mixture at the optimized temperature (which can range from room temperature to elevated temperatures) under an inert atmosphere (argon or nitrogen).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the copper salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the cyclized product.

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Actions start Low Yield in a Synthetic Step identify_step Identify the Problematic Step (e.g., Spirocyclization, Coupling) start->identify_step check_reagents Verify Reagent Purity and Stoichiometry identify_step->check_reagents optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp.) check_reagents->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction purification_check Evaluate Purification Method monitor_reaction->purification_check analyze_results Analyze Results of Changes purification_check->analyze_results successful Yield Improved analyze_results->successful unsuccessful Yield Still Low analyze_results->unsuccessful consult Consult Literature for Alternative Routes unsuccessful->consult consult->identify_step

Caption: A general workflow for troubleshooting low yields.

Spirocyclization_Factors cluster_precursor Precursor cluster_conditions Reaction Conditions cluster_product Product precursor seco-Analogue spirocyclization Spirocyclization precursor->spirocyclization base Base (e.g., NaHCO3, DBU) base->spirocyclization solvent Solvent (e.g., DMF/H2O, CH3CN) solvent->spirocyclization temperature Temperature (e.g., 23-25 °C) temperature->spirocyclization product (+)-Yatakemycin Analogue spirocyclization->product

Caption: Key factors influencing the spirocyclization reaction.

References

Troubleshooting

addressing stability and degradation issues of (+)-Yatakemycin

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential information for handling, storage, and troubleshooting experiments involving the potent antitumor agent (+)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for handling, storage, and troubleshooting experiments involving the potent antitumor agent (+)-Yatakemycin. Due to its inherent instability, proper handling is critical to ensure experimental reproducibility and safety.

Frequently Asked Questions (FAQs)

Q1: My (+)-Yatakemycin stock solution appears to have lost activity over time. What is the likely cause?

A1: (+)-Yatakemycin is susceptible to degradation in solution, primarily through the solvolysis of its reactive spirocyclopropylcyclohexadienone moiety. This degradation is dependent on pH, temperature, and the composition of the solvent. To minimize degradation, it is crucial to prepare fresh solutions for each experiment or store stock solutions under appropriate conditions (see Storage and Handling).

Q2: At what pH is (+)-Yatakemycin most stable?

A2: While specific data for (+)-Yatakemycin is limited, studies on closely related analogs like the duocarmycins suggest that the molecule is more stable at acidic pH (around pH 3-4) and becomes progressively less stable as the pH increases towards neutral and basic conditions. An uncatalyzed solvolysis reaction can dominate at pH values of 6 and above.[1][2] For instance, an analog, iso-yatakemycin, has a half-life of 0.19 hours at pH 3 and 0.20 hours at pH 7 in protic solvents.

Q3: What are the primary degradation products of (+)-Yatakemycin in solution?

A3: The primary degradation pathway is believed to be solvolysis, which involves the opening of the cyclopropane (B1198618) ring by a nucleophilic attack from the solvent (e.g., water). This would result in the formation of a less active, more polar compound. While detailed structural elucidation of these degradation products in solution is not widely published, it is critical to use a stability-indicating analytical method to separate the intact (+)-Yatakemycin from any degradation products.

Q4: Can I lyophilize (+)-Yatakemycin solutions for long-term storage?

A4: Yes, lyophilization can be a suitable method for the long-term storage of (+)-Yatakemycin and its analogs. The resulting lyophilized powder should be stored at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere and protected from light. Reconstitute the powder immediately before use.

Q5: Are there any known incompatibilities with common buffers or media components?

A5: Nucleophilic species in buffers or cell culture media can potentially react with the electrophilic cyclopropane ring of (+)-Yatakemycin, leading to its inactivation. It is advisable to minimize the time the compound spends in complex biological media before it reaches its target. The presence of certain excipients can also influence stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values or variable biological activity 1. Degradation of (+)-Yatakemycin stock solution. 2. Degradation of the compound in the assay medium. 3. Inaccurate initial concentration due to handling of the potent compound. 4. Adsorption to plasticware.1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. If storing, use single-use aliquots at ≤ -20°C. 2. Minimize incubation time in aqueous buffers/media. Perform experiments quickly after compound addition. 3. Use calibrated pipettes and ensure the compound is fully dissolved. For stock solutions, consider using amber vials to protect from light. 4. Use low-adsorption plasticware or silanized glassware.
Precipitation observed upon dilution of DMSO stock in aqueous buffer/media 1. Poor aqueous solubility of (+)-Yatakemycin. 2. The concentration of the compound exceeds its solubility limit in the final medium.1. Increase the percentage of organic co-solvent (e.g., DMSO) if the experimental system allows, but keep it low (typically <0.5%) to avoid solvent toxicity. 2. Perform serial dilutions. Vortex or sonicate gently to aid dissolution. 3. Consider using formulation aids like PEG300 or Tween-80 for in vivo studies.[3]
No or very low biological activity observed 1. Complete degradation of the compound. 2. Incorrect concentration of the stock solution. 3. Inactivation by components in the experimental system.1. Verify the integrity of the solid compound and the preparation/storage of the stock solution. Use a fresh vial of the compound. 2. Re-prepare the stock solution, paying close attention to weighing and dissolution. 3. Analyze the components of your buffer/media for potential nucleophiles that could inactivate the compound.
Unexpected peaks in HPLC analysis 1. Presence of degradation products. 2. Contamination of the sample or solvent.1. These are likely degradation products. Use a validated stability-indicating method to track the purity of your sample over time. 2. Use high-purity solvents and clean equipment. Run a blank to check for system contamination.

Data on Stability of Yatakemycin Analogs

Due to the limited availability of quantitative stability data for (+)-Yatakemycin, the following table summarizes data for closely related analogs. This information can serve as a valuable guide for handling (+)-Yatakemycin.

CompoundConditionHalf-life (t½)Reference
iso-Yatakemycin analogpH 3 (protic solvent)0.19 hours
iso-Yatakemycin analogpH 7 (protic solvent)0.20 hours
N-Boc-iso-DSApH 3~2x less stable than N-Boc-DSA
Duocarmycin SApH 7.4Solvolytically stable[4][5]

Experimental Protocols

Preparation and Storage of Stock Solutions
  • Preparation:

    • Allow the vial of solid (+)-Yatakemycin to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount in a facility equipped for handling potent compounds (e.g., a chemical fume hood or containment glove box).

    • Dissolve the solid in an anhydrous, high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Storage:

    • Solid: Store at -20°C or -80°C in a desiccator, protected from light.

    • Stock Solution: Aliquot the stock solution into single-use, amber glass vials with tightly sealed caps (B75204) to minimize freeze-thaw cycles and light exposure. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2]

Protocol for Assessing Stability by HPLC (General Method)

This protocol is a general guideline for developing a stability-indicating HPLC method, based on methods used for related duocarmycins.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Methanol or Acetonitrile with 0.05% TFA.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 15-20 minutes) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV detector at a wavelength where (+)-Yatakemycin has significant absorbance (e.g., around 380 nm).[6]

  • Sample Preparation for Stability Study:

    • Prepare a solution of (+)-Yatakemycin at a known concentration (e.g., 100 µg/mL) in the desired buffer or solvent.

    • Incubate the solution under the desired stress conditions (e.g., different pH values, temperatures).

    • At specified time points, withdraw an aliquot of the solution.

    • Quench the degradation if necessary (e.g., by neutralizing the pH or cooling the sample).

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the decrease in the peak area of the intact (+)-Yatakemycin and the appearance of new peaks corresponding to degradation products over time.

    • Calculate the percentage of remaining (+)-Yatakemycin at each time point to determine the degradation rate and half-life.

Visualizations

Degradation_Pathway Yatakemycin (+)-Yatakemycin (Active) Solvolysis_Product Solvolysis Product (Inactive) Yatakemycin->Solvolysis_Product Solvolysis (e.g., H2O, pH-dependent)

Caption: Simplified degradation pathway of (+)-Yatakemycin via solvolysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Yatakemycin Solution (Known Concentration) stress Incubate under Stress Conditions (pH, Temperature) prep_solution->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Calculate Degradation Rate and Half-life hplc->data

Caption: Workflow for assessing the stability of (+)-Yatakemycin.

Troubleshooting_Logic start Inconsistent Experimental Results? check_stock Check Stock Solution: - Freshly prepared? - Stored correctly? start->check_stock check_purity Analyze Purity by HPLC check_stock->check_purity check_assay Check Assay Conditions: - Buffer pH? - Incubation time? assay_degradation Degradation in assay check_assay->assay_degradation Potential issue action_investigate_other Action: Investigate other experimental parameters (e.g., cell health, reagents) check_assay->action_investigate_other No obvious issue purity_ok Purity is high check_purity->purity_ok Yes purity_low Purity is low check_purity->purity_low No solution_degraded Stock solution degraded action_fresh_stock Action: Prepare fresh stock solution solution_degraded->action_fresh_stock action_modify_assay Action: Modify assay protocol (e.g., reduce time, change buffer) assay_degradation->action_modify_assay purity_ok->check_assay purity_low->solution_degraded

Caption: A logical workflow for troubleshooting inconsistent results.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges of (+)-Yatakemycin

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of (+)-Yatakemyc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of (+)-Yatakemycin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Yatakemycin and why is its solubility in aqueous buffers a concern?

(+)-Yatakemycin is a potent natural product belonging to the duocarmycin family of DNA alkylating agents, exhibiting significant antitumor activity.[1][2][3][4][5] Its complex and largely hydrophobic molecular structure suggests that it is poorly soluble in aqueous solutions. This low aqueous solubility can present significant hurdles for in vitro biological assays, formulation development for preclinical and clinical studies, and ultimately, its therapeutic efficacy.

Q2: What are the initial signs of solubility problems with (+)-Yatakemycin in my experiments?

You may be encountering solubility issues if you observe any of the following:

  • Visible particulates: The compound does not fully dissolve and forms a suspension or precipitate in your aqueous buffer.

  • Cloudy or hazy solutions: The solution is not clear, indicating the presence of undissolved compound.

  • Low or inconsistent bioactivity: Poor solubility can lead to a lower effective concentration of the compound in your assays, resulting in reduced or variable biological effects.[6][7]

  • Precipitation upon storage: The compound may initially appear to dissolve but then precipitates out of solution over time, especially at lower temperatures.

Q3: What is a general strategy to approach the solubilization of (+)-Yatakemycin?

A systematic approach is recommended. Start with simple and common techniques and progress to more complex methods if necessary. The general workflow involves:

  • Initial Solubility Assessment: Determine the baseline solubility in your desired aqueous buffer.

  • Co-solvent Systems: Attempt to dissolve the compound in a small amount of a water-miscible organic solvent before adding the aqueous buffer.

  • pH Adjustment: Evaluate the effect of pH on the solubility of (+)-Yatakemycin.

  • Use of Solubilizing Excipients: Investigate the use of surfactants or cyclodextrins to enhance solubility.

  • Advanced Formulation Strategies: For more challenging cases, consider lipid-based formulations or the preparation of solid dispersions.[7][8][9][10][11]

Troubleshooting Guide

This guide provides specific troubleshooting steps for common solubility issues encountered with (+)-Yatakemycin.

Problem Potential Cause Recommended Solution
(+)-Yatakemycin does not dissolve in the aqueous buffer. High lipophilicity and crystalline structure of the compound.1. Use of a Co-solvent: First, dissolve (+)-Yatakemycin in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol. Then, slowly add the aqueous buffer to the solvent-drug solution while vortexing. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.[12][13][14] 2. Sonication: After adding the buffer, sonicate the solution to aid in the dispersion and dissolution of the compound.[12]
Precipitation occurs after adding the aqueous buffer to the organic stock solution. The compound is crashing out of solution due to the high percentage of the aqueous anti-solvent.1. Optimize Co-solvent Concentration: Experiment with different final concentrations of the organic co-solvent. A higher percentage may be required to maintain solubility, but be aware of its potential effects on your assay. 2. Use a Different Co-solvent: Some co-solvents are more effective than others for specific compounds. Try alternatives like N-methyl-2-pyrrolidone (NMP) or polyethylene (B3416737) glycol (PEG).[14] 3. Change the Order of Addition: In some cases, adding the drug-solvent concentrate to the vortexing buffer can prevent localized high concentrations and precipitation.
The solution is hazy, suggesting the presence of micro-precipitates. The compound is not fully solubilized at the molecular level.1. Incorporate Surfactants: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the buffer. Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their solubility.[7][15] 2. Complexation with Cyclodextrins: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which have a hydrophobic inner cavity and a hydrophilic exterior. These can form inclusion complexes with (+)-Yatakemycin, enhancing its aqueous solubility.[8][14]
Solubility is still insufficient for the desired experimental concentration. The intrinsic solubility of the compound in the chosen system is too low.1. pH Modification: Although (+)-Yatakemycin does not have strongly acidic or basic groups, subtle changes in pH can sometimes influence solubility. Test a range of physiologically relevant pH values (e.g., 6.5-7.5).[7][12] 2. Solid Dispersion: Create a solid dispersion of (+)-Yatakemycin in a hydrophilic polymer matrix (e.g., PVP, PEG). This involves dissolving both the drug and the carrier in a common solvent and then removing the solvent, resulting in a product with enhanced dissolution properties.[6][7][16] 3. Lipid-Based Formulations: For in vivo studies, consider formulating (+)-Yatakemycin in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[8][14]

Quantitative Data Summary

Solvent/System Expected Solubility Rationale
Water Very PoorThe molecule is large, complex, and predominantly hydrophobic.
Aqueous Buffers (e.g., PBS, Tris) Very PoorSimilar to water, the ionic nature of the buffer does not significantly overcome the hydrophobicity.
DMSO, DMF, NMP Good to HighThese are strong, polar aprotic solvents capable of dissolving a wide range of organic molecules.
Ethanol, Methanol ModerateThese polar protic solvents can dissolve many organic compounds but may be less effective than DMSO or DMF for highly complex structures.
Aqueous Buffer with 1-10% DMSO Low to ModerateThe co-solvent will increase solubility, but the extent will depend on the final DMSO concentration. Precipitation is a risk at lower percentages.
Aqueous Buffer with Surfactants (e.g., 0.1% Tween® 80) ModerateSurfactants form micelles that can solubilize hydrophobic compounds, significantly increasing apparent aqueous solubility.
Aqueous Buffer with Cyclodextrins (e.g., 5% HP-β-CD) Moderate to GoodFormation of inclusion complexes can substantially improve aqueous solubility.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent

  • Weigh the required amount of (+)-Yatakemycin in a sterile microcentrifuge tube.

  • Add a minimal volume of 100% DMSO to dissolve the compound completely. For example, to prepare a 10 mM stock solution, dissolve 6.8 mg of (+)-Yatakemycin (MW: 679.7 g/mol ) in 1 mL of DMSO.

  • Vortex gently until the solution is clear.

  • To prepare a working solution, slowly add the aqueous buffer of choice to the DMSO stock solution while vortexing. It is often preferable to add the stock solution to the buffer.

  • If any precipitation is observed, try a lower final concentration or a higher percentage of DMSO in the final solution.

Protocol 2: Solubilization using Cyclodextrin Complexation

  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., 10% w/v).

  • Prepare a concentrated stock solution of (+)-Yatakemycin in a suitable organic solvent (e.g., ethanol).

  • Slowly add the (+)-Yatakemycin stock solution to the HP-β-CD solution while stirring vigorously.

  • Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • The resulting solution may be filtered to remove any undissolved material.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_dissolution Dissolution Attempts cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting cluster_end Outcome start Start with (+)-Yatakemycin Powder dissolve_buffer Attempt to dissolve in aqueous buffer start->dissolve_buffer Direct Method dissolve_cosolvent Dissolve in minimal DMSO, then add buffer start->dissolve_cosolvent Co-solvent Method is_soluble Is the solution clear? dissolve_buffer->is_soluble dissolve_cosolvent->is_soluble add_surfactant Add Surfactant (e.g., Tween® 80) is_soluble->add_surfactant No (from buffer) optimize_cosolvent Optimize co-solvent concentration is_soluble->optimize_cosolvent No (from co-solvent) success Soluble Solution for Experiment is_soluble->success Yes add_surfactant->is_soluble use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) add_surfactant->use_cyclodextrin If still insoluble use_cyclodextrin->is_soluble failure Consider Advanced Formulation (e.g., Solid Dispersion) use_cyclodextrin->failure If still insoluble optimize_cosolvent->is_soluble

Caption: Experimental workflow for solubilizing (+)-Yatakemycin.

signaling_pathway_analogy cluster_problem The Problem cluster_outcome The Goal drug (+)-Yatakemycin (Hydrophobic) cosolvent Co-solvents (e.g., DMSO) drug->cosolvent dissolves in soluble_complex Soluble Drug-Vehicle Complex in Aqueous Solution buffer Aqueous Buffer (Hydrophilic) cosolvent->buffer miscible with cosolvent->soluble_complex bridges polarity gap surfactant Surfactants (Micelle Formation) surfactant->soluble_complex encapsulates drug cyclodextrin Cyclodextrins (Inclusion Complex) cyclodextrin->soluble_complex forms complex with drug

Caption: Logical relationships in overcoming solubility barriers.

References

Troubleshooting

Technical Support Center: Optimizing (+)-Yatakemycin DNA Alkylation Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Yatakemycin. This resource provides detailed troubleshooting guides and frequently asked questions...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Yatakemycin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your DNA alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for (+)-Yatakemycin DNA alkylation reactions?

A1: The recommended buffer for in vitro DNA alkylation studies with (+)-Yatakemycin is TE buffer (10 mM Tris-HCl, 1 mM EDTA) at a pH of 7.5. This buffer provides a stable environment for both the DNA and the alkylating agent. While other buffer systems may be used, it is crucial to ensure they do not contain nucleophilic species that could react with and inactivate the Yatakemycin.

Q2: What are the recommended incubation temperature and time for the reaction?

A2: For optimal results, incubation can be performed at either 4°C or 25°C for a duration of 24 to 96 hours. The choice of temperature and time can be adjusted based on the specific experimental goals. Lower temperatures (4°C) may be suitable for longer incubation times to minimize potential degradation of the DNA or the compound, while 25°C can be used for shorter incubation periods to accelerate the reaction.

Q3: How stable is (+)-Yatakemycin in solution?

A3: Like other duocarmycin analogues, (+)-Yatakemycin is solvolytically stable, particularly at physiological pH (around 7.4).[1] This stability is crucial as it allows the compound to remain intact until it reaches its DNA target. However, prolonged exposure to highly acidic or basic conditions should be avoided as it may lead to degradation. It is recommended to prepare fresh solutions of (+)-Yatakemycin in a suitable solvent like DMSO and add it to the reaction buffer immediately before starting the experiment.

Q4: What is the mechanism of DNA alkylation by (+)-Yatakemycin?

A4: (+)-Yatakemycin belongs to the duocarmycin class of natural products and exerts its cytotoxic effects through sequence-selective alkylation of DNA. It binds to the minor groove of DNA, and this binding event induces a conformational change that activates its cyclopropane (B1198618) ring. This activated form then alkylates the N3 position of adenine (B156593) bases within AT-rich sequences.[1]

Troubleshooting Guide

This guide addresses common issues encountered during (+)-Yatakemycin DNA alkylation experiments.

Problem Possible Cause Recommended Solution
No or very faint alkylation signal (e.g., on a gel) 1. Degraded (+)-Yatakemycin: The compound may have degraded due to improper storage or handling.1. Ensure (+)-Yatakemycin is stored as a dry solid at -20°C or below. Prepare fresh stock solutions in anhydrous DMSO and use them immediately. Avoid repeated freeze-thaw cycles.
2. Suboptimal reaction conditions: The incubation time may be too short, or the temperature may be too low for efficient alkylation.2. Increase the incubation time up to 96 hours. If using 4°C, consider increasing the temperature to 25°C to enhance the reaction rate.
3. Presence of nucleophiles in the reaction buffer: Components of the buffer or contaminants may be reacting with and quenching the Yatakemycin.3. Use high-purity reagents for your buffer preparation. Avoid buffers containing primary or secondary amines or thiols. Stick to the recommended TE buffer (pH 7.5).
4. Incorrect DNA concentration or quality: Low DNA concentration or the presence of impurities can hinder the reaction.4. Quantify your DNA accurately using a reliable method (e.g., spectrophotometry or fluorometry). Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
Smearing of DNA bands on the gel 1. DNA degradation: The DNA may be degrading during the long incubation period.1. Ensure all solutions and equipment are sterile to prevent nuclease contamination. Consider reducing the incubation time or performing the reaction at 4°C.
2. High concentration of (+)-Yatakemycin: Excessive alkylation can lead to multiple adducts and strand breaks, causing smearing.2. Perform a dose-response experiment to determine the optimal concentration of (+)-Yatakemycin that results in clear, discrete bands.
3. Gel electrophoresis artifacts: Issues with the gel or running conditions can cause smearing.3. Prepare fresh agarose (B213101) or polyacrylamide gels. Ensure the running buffer is fresh and at the correct concentration. Run the gel at a lower voltage for a longer period to improve resolution.
Inconsistent results between experiments 1. Variability in reagent preparation: Inconsistent concentrations of DNA or (+)-Yatakemycin will lead to variable results.1. Prepare master mixes for your reactions to ensure consistency. Always use freshly prepared dilutions of (+)-Yatakemycin.
2. Fluctuations in incubation temperature: Inconsistent temperature control can affect the reaction rate.2. Use a calibrated incubator or water bath to maintain a constant temperature throughout the incubation period.
3. Pipetting errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.3. Use calibrated pipettes and appropriate pipetting techniques. For very small volumes, consider preparing larger reaction volumes to minimize the impact of pipetting errors.

Data Summary

While specific quantitative data for the optimization of (+)-Yatakemycin DNA alkylation is not extensively available in a comparative format, the following table summarizes the generally recommended conditions based on established protocols for related compounds.

Parameter Recommended Condition Notes
pH 7.4 - 7.5Physiological pH is optimal for the stability and activity of duocarmycin analogues.[1]
Temperature 4°C or 25°C25°C will result in a faster reaction rate, while 4°C may be preferred for very long incubations to maintain the integrity of the DNA.
Incubation Time 24 - 96 hoursThe optimal time will depend on the concentration of Yatakemycin and the desired level of alkylation. Time-course experiments are recommended to determine the ideal duration for your specific system.
Buffer TE Buffer (10 mM Tris, 1 mM EDTA)A non-nucleophilic buffer is essential to prevent inactivation of the alkylating agent.

Experimental Protocols

Protocol: In Vitro DNA Alkylation with (+)-Yatakemycin

This protocol describes a general procedure for the alkylation of a DNA substrate with (+)-Yatakemycin, followed by analysis using gel electrophoresis.

Materials:

  • Double-stranded DNA (e.g., a specific plasmid or oligonucleotide)

  • (+)-Yatakemycin

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Nuclease-free water

  • Loading dye for gel electrophoresis

  • Agarose or polyacrylamide gel

  • Gel electrophoresis system and power supply

  • Gel imaging system

Procedure:

  • Prepare a stock solution of (+)-Yatakemycin: Dissolve (+)-Yatakemycin in anhydrous DMSO to a desired stock concentration (e.g., 1 mM). Store at -20°C or below, protected from light.

  • Set up the reaction mixture: In a microcentrifuge tube, combine the following components on ice:

    • DNA substrate (to a final concentration of, for example, 100 ng/µL)

    • TE Buffer (to bring the reaction to the final volume)

    • (+)-Yatakemycin solution (diluted from the stock solution to achieve the desired final concentration, e.g., 1-10 µM). Add the Yatakemycin last.

  • Incubate the reaction: Mix the reaction gently by flicking the tube and then centrifuge briefly. Incubate the reaction at the desired temperature (4°C or 25°C) for the chosen duration (24-96 hours).

  • Stop the reaction (optional): The reaction can be stopped by adding a quenching agent, such as a thiol-containing compound, or by proceeding directly to the analysis step.

  • Analyze the alkylation:

    • Add the appropriate loading dye to the reaction mixture.

    • Load the samples onto an agarose or polyacrylamide gel. The choice of gel will depend on the size of the DNA substrate.

    • Run the gel electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

    • Stain the gel with a suitable DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands using a gel imaging system. Alkylated DNA will typically migrate slower than the non-alkylated control.

Visualizations

Logical Workflow for Troubleshooting DNA Alkylation Experiments

troubleshooting_workflow Troubleshooting Workflow for DNA Alkylation start No or Weak Alkylation Signal check_reagents Check Reagent Integrity - Fresh Yatakemycin stock? - DNA quality and concentration? start->check_reagents check_conditions Verify Reaction Conditions - Correct buffer pH? - Accurate temperature? - Sufficient incubation time? start->check_conditions check_quenching Investigate Potential Quenching - Nucleophiles in buffer? - Contaminants in DNA prep? start->check_quenching smearing Smearing of DNA Bands check_degradation Assess DNA Degradation - Nuclease contamination? - Long incubation at 25°C? smearing->check_degradation check_concentration Evaluate Yatakemycin Concentration - Titration performed? smearing->check_concentration check_gel Review Gel Electrophoresis - Fresh gel and buffer? - Appropriate voltage? smearing->check_gel inconsistent Inconsistent Results check_prep Standardize Preparation - Use of master mixes? - Calibrated pipettes? inconsistent->check_prep check_temp_control Ensure Temperature Stability - Calibrated incubator? inconsistent->check_temp_control

Caption: A flowchart outlining the logical steps for troubleshooting common issues in (+)-Yatakemycin DNA alkylation experiments.

Signaling Pathway of (+)-Yatakemycin DNA Alkylation

yatakemycin_pathway Mechanism of (+)-Yatakemycin DNA Alkylation cluster_0 Cellular Environment cluster_1 Alkylation Process cluster_2 Cellular Consequences Yatakemycin (+)-Yatakemycin Binding Minor Groove Binding Yatakemycin->Binding Enters cell DNA DNA (AT-rich minor groove) DNA->Binding Activation Conformational Change & Cyclopropane Activation Binding->Activation Alkylation N3-Adenine Alkylation Activation->Alkylation Adduct Yatakemycin-DNA Adduct Alkylation->Adduct Replication_Inhibition Inhibition of DNA Replication Adduct->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Adduct->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Caption: The signaling pathway illustrating the mechanism of DNA alkylation by (+)-Yatakemycin, from minor groove binding to the induction of apoptosis.

References

Optimization

minimizing off-target effects in (+)-Yatakemycin cellular assays

Welcome to the technical support center for cellular assays involving (+)-Yatakemycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-targe...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cellular assays involving (+)-Yatakemycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (+)-Yatakemycin?

(+)-Yatakemycin is an exceptionally potent DNA alkylating agent.[1] Its primary mechanism of action involves binding to the minor groove of DNA in AT-rich sequences.[2][3] This binding induces a conformational change in the molecule, activating its spirocyclopropylcyclohexadienone moiety to form a covalent adduct with adenine (B156593) at the N3 position.[2][4] This DNA alkylation is highly efficient and effectively creates lesions that can block DNA replication and transcription, leading to cytotoxicity.[2][4]

Q2: What are the expected on-target effects of (+)-Yatakemycin in cellular assays?

The primary on-target effect of (+)-Yatakemycin is the induction of DNA damage, which subsequently triggers cellular responses such as cell cycle arrest and apoptosis.[5] In cellular assays, this can be observed as a potent decrease in cell viability and proliferation. Key markers of on-target activity include the phosphorylation of H2AX (γH2AX) at sites of DNA double-strand breaks and the activation of executioner caspases, such as caspase-3 and caspase-7, which are hallmarks of apoptosis.[6][7]

Q3: What are potential off-target effects of (+)-Yatakemycin and how can they be minimized?

Due to its high reactivity, (+)-Yatakemycin has the potential to interact with other cellular nucleophiles besides DNA, which could lead to off-target effects. While specific off-target proteins have not been extensively characterized, a general strategy to minimize such effects is crucial. The most effective approach is to use the lowest possible concentration of (+)-Yatakemycin that still elicits the desired on-target effect. This can be determined by performing a careful dose-response analysis. Additionally, ensuring the purity of the (+)-Yatakemycin stock and using appropriate vehicle controls are essential to distinguish between compound-specific effects and artifacts.

Q4: How does the cytotoxicity of (+)-Yatakemycin compare to other duocarmycin analogs?

(+)-Yatakemycin is one of the most potent members of the duocarmycin class of natural products. Its unique "sandwiched" structure enhances its DNA alkylation efficiency.[8] The table below summarizes the comparative cytotoxic activity of (+)-Yatakemycin and a related analog, Duocarmycin SA.

CompoundCell LineIC50 (pM)
(+)-YatakemycinL1210 Murine Leukemia3-5
Duocarmycin SAL1210 Murine Leukemia10
(+)-YatakemycinHeLa S3 Human Cervical Cancer0.69
Duocarmycin SAHeLa S3 Human Cervical Cancer6

Data compiled from multiple sources.

Troubleshooting Guides

Issue 1: High Background Signal in DNA Damage Assays (e.g., γH2AX Staining)

Potential Causes:

  • Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites can result in high background.

  • Cell Handling Stress: Harsh cell harvesting techniques (e.g., scraping) can induce DNA damage.[9]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with nucleases or other substances that cause DNA damage.

Troubleshooting Steps:

  • Optimize Antibody Concentrations: Perform a titration of both primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio.

  • Improve Blocking: Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA) or extend the blocking incubation time.

  • Gentle Cell Handling: Use enzymatic cell detachment methods (e.g., trypsin) and handle cells gently to minimize mechanical stress.

  • Use Fresh, High-Quality Reagents: Prepare fresh buffers and solutions using high-purity water and reagents.

Issue 2: Low or No Signal in Apoptosis Assays (e.g., Caspase-3/7 Activity)

Potential Causes:

  • Incorrect Timing of Assay: Apoptosis is a dynamic process, and the peak of caspase activation may have been missed.

  • Insufficient Drug Concentration: The concentration of (+)-Yatakemycin may be too low to induce a detectable apoptotic response.

  • Cell Line Resistance: The chosen cell line may be resistant to apoptosis induction by DNA alkylating agents.

  • Inactive Reagents: The assay reagents may have expired or been improperly stored.

Troubleshooting Steps:

  • Perform a Time-Course Experiment: Measure caspase activity at multiple time points after (+)-Yatakemycin treatment to identify the optimal window for detection.

  • Conduct a Dose-Response Analysis: Test a range of (+)-Yatakemycin concentrations to ensure an appropriate dose is being used to induce apoptosis.

  • Use a Positive Control: Include a known apoptosis-inducing agent as a positive control to confirm that the assay is working correctly.

  • Check Reagent Viability: Ensure that all assay reagents are within their expiration dates and have been stored according to the manufacturer's instructions.

Issue 3: High Variability in Cell Viability Assays (e.g., MTT Assay)

Potential Causes:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can affect cell growth and viability.

  • Incomplete Solubilization of Formazan (B1609692) Crystals: In MTT assays, incomplete dissolution of the formazan product will result in inaccurate absorbance readings.[10]

  • Contamination: Bacterial or fungal contamination can affect cell metabolism and interfere with the assay.

Troubleshooting Steps:

  • Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating to ensure a uniform cell density in each well.

  • Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples, or fill them with sterile media or PBS to create a humidity barrier.

  • Optimize Solubilization: Ensure complete solubilization of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent.

  • Maintain Aseptic Technique: Practice strict aseptic technique to prevent contamination of cell cultures.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of (+)-Yatakemycin.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of (+)-Yatakemycin for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm.[10]

DNA Damage (γH2AX) Immunofluorescence Assay

This protocol is for visualizing DNA double-strand breaks induced by (+)-Yatakemycin.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with (+)-Yatakemycin for the desired time.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.

Apoptosis (Caspase-3/7) Assay

This protocol measures the activity of executioner caspases.

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with (+)-Yatakemycin.

  • Reagent Addition: Add an equal volume of a luminogenic caspase-3/7 substrate reagent to each well.[12]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.

Visualizations

Yatakemycin_Pathway Yatakemycin (+)-Yatakemycin DNA Nuclear DNA (AT-rich minor groove) Yatakemycin->DNA Binds to Alkylation DNA Alkylation (Adenine-N3 Adduct) DNA->Alkylation Induces DDR DNA Damage Response (e.g., ATM/ATR activation) Alkylation->DDR Triggers Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest

Caption: Mechanism of action of (+)-Yatakemycin leading to cell cycle arrest and apoptosis.

Troubleshooting_Workflow Start Unexpected Assay Result CheckControls Are positive and negative controls behaving as expected? Start->CheckControls CheckReagents Check reagent preparation, storage, and expiration dates CheckControls->CheckReagents No CheckCells Assess cell health, density, and potential contamination CheckControls->CheckCells Yes CheckProtocol Review experimental protocol for deviations CheckReagents->CheckProtocol OptimizeParams Optimize assay parameters (e.g., concentration, time) CheckProtocol->OptimizeParams CheckCells->OptimizeParams Success Problem Resolved OptimizeParams->Success

Caption: A logical workflow for troubleshooting unexpected results in cellular assays.

References

Troubleshooting

Technical Support Center: Strategies for Scaling Up (+)-Yatakemycin Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (+)-Yatakemycin. Th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (+)-Yatakemycin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue: Low Yield in Copper-Mediated Aryl Amination

Potential Cause Troubleshooting Step
Incomplete reaction 1. Ensure the use of a combination of CuI and CsOAc as the catalyst system, which has been shown to be effective for constructing the aryl-nitrogen bonds in (+)-Yatakemycin.[1][2] 2. Verify the quality and purity of the copper catalyst and reagents. 3. Optimize the reaction temperature and time.
Side reactions 1. Thoroughly degas the solvent to minimize oxidation of the copper catalyst. 2. Consider the use of a ligand to stabilize the copper catalyst and improve selectivity.
Difficult product isolation 1. Employ careful column chromatography for purification. 2. Consider alternative purification techniques such as recrystallization if applicable.

Issue: Poor Regioselectivity in Epoxide Ring Opening

Potential Cause Troubleshooting Step
Incorrect Lewis acid 1. Utilize BF₃·OEt₂ as the Lewis acid to promote the regioselective ring opening of (S)-epichlorohydrin with the 2,6-dibromophenyllithium species.[1]
Suboptimal reaction conditions 1. Maintain a low reaction temperature to enhance selectivity. 2. Control the stoichiometry of the reagents carefully.
Isomer separation challenges 1. Use high-resolution analytical techniques (e.g., chiral HPLC) to assess the isomeric ratio. 2. Optimize chromatographic conditions for the separation of isomers.

Issue: Low Yield in Methyl Ester Hydrolysis

Potential Cause Troubleshooting Step
Standard LiOH conditions are ineffective 1. Initial attempts using standard LiOH hydrolysis conditions have been reported to result in low yields (20-30%).[3] 2. Consider alternative hydrolysis conditions or protecting groups that are more amenable to cleavage in the later stages of the synthesis.
Substrate degradation 1. Monitor the reaction closely by TLC or LC-MS to avoid product degradation. 2. Employ milder reaction conditions (e.g., lower temperature, shorter reaction time).

Issue: Inefficient Spirocyclization

Potential Cause Troubleshooting Step
Unsuccessful with N-Boc protection 1. Initial efforts to promote the o-spirocyclization of the N-Boc derivative were not successful.[3]
Suboptimal base and solvent 1. The use of a strong, non-nucleophilic base such as P4-t-Bu in an appropriate solvent like CH₃CN has been shown to optimize the o-spirocyclization, achieving yields of up to 65%.[3] 2. Conventional bases like NaH and DBU in DMF may not be effective.[3]
Product instability 1. The spirocyclized product can be unstable in protic solvents.[3] 2. Ensure rapid and efficient isolation and purification of the product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for (+)-Yatakemycin?

A1: Two prominent convergent total syntheses have been reported. One, by Okano and coworkers, is a 20-step sequence with an overall yield of 13%.[1][2] This approach features the regioselective ring opening of (S)-epichlorohydrin and a copper-mediated aryl amination.[1][2] The other, by Boger and coworkers, led to the revision of the structure and determination of the absolute configuration of (+)-Yatakemycin.[4][5]

Q2: What is a critical step for introducing the chiral center in the synthesis of (+)-Yatakemycin?

A2: A key step is the regioselective ring opening of (S)-epichlorohydrin with a 2,6-dibromophenyllithium derivative.[1][2] This reaction establishes the necessary chiral carbon center for the stereoselective construction of the cyclopropane (B1198618) ring.[2]

Q3: How are the multiple aryl-nitrogen bonds in (+)-Yatakemycin typically formed?

A3: A mild, copper-mediated aryl amination reaction utilizing a combination of CuI and CsOAc has been effectively used to construct all five aryl-nitrogen bonds.[1][2]

Q4: What are some of the challenges encountered in the later stages of the synthesis?

A4: Late-stage reactions such as the hydrolysis of a methyl ester and the final spirocyclization to form the active cyclopropane ring can be challenging. For instance, standard LiOH hydrolysis of a key intermediate was reported to give low yields, and the o-spirocyclization required significant optimization of the base and solvent system.[3]

Q5: Has the structure of (+)-Yatakemycin always been correctly assigned?

A5: No, the initially reported structure was revised based on total synthesis efforts by Boger and coworkers. Their work on the total synthesis of the proposed and alternative structures ultimately led to the confirmation of the correct structure and absolute configuration of natural (+)-Yatakemycin.[4][5]

Synthetic Strategies Overview

The following table summarizes the key aspects of the two main synthetic approaches to (+)-Yatakemycin.

Synthetic Approach Key Features Number of Steps (Longest Linear) Overall Yield Reference
Okano et al. Convergent synthesis, regioselective epoxide ring opening, copper-mediated aryl amination.2013%[1][2]
Boger et al. Structure revision and confirmation, asymmetric synthesis.Not explicitly stated in a single overall sequence.Not explicitly stated in a single overall sequence.[4][5]

Experimental Workflow Diagrams

Okano_Synthesis_Workflow cluster_start Starting Materials cluster_middle Key Intermediates cluster_end Final Product S_Epichlorohydrin (S)-Epichlorohydrin Chlorohydrin Chlorohydrin Intermediate S_Epichlorohydrin->Chlorohydrin Regioselective Ring Opening (BF3.OEt2) Dibromophenyllithium 2,6-Dibromophenyllithium Species Dibromophenyllithium->Chlorohydrin Amination_Precursor Amination Precursor Chlorohydrin->Amination_Precursor 3 Steps: - Azide Introduction - Staudinger Reaction - NsCl Treatment Coupled_Fragments Coupled Fragments Amination_Precursor->Coupled_Fragments Copper-Mediated Aryl Amination (CuI, CsOAc) Yatakemycin (+)-Yatakemycin Coupled_Fragments->Yatakemycin Final Steps: - Deprotection - Cyclization Troubleshooting_Logic Start Low Yield in a Key Reaction Identify_Step Identify the problematic step (e.g., Amination, Cyclization) Start->Identify_Step Review_Protocol Review Published Protocol and Reported Yields Identify_Step->Review_Protocol Check_Reagents Verify Reagent Purity and Stoichiometry Review_Protocol->Check_Reagents Optimize_Conditions Systematically Optimize Reaction Conditions (Temp, Time, Concentration) Check_Reagents->Optimize_Conditions Alternative_Route Consider Alternative Reagents or Catalysts Optimize_Conditions->Alternative_Route No Successful_Optimization Yield Improved Optimize_Conditions->Successful_Optimization Yes Alternative_Route->Successful_Optimization Yes Re-evaluate Re-evaluate Strategy Alternative_Route->Re-evaluate No

References

Optimization

Technical Support Center: Refining Purification Protocols for Complex (+)-Yatakemycin Mixtures

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (+)-Yatakemycin from co...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (+)-Yatakemycin from complex mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of (+)-Yatakemycin.

Problem 1: Low Yield of (+)-Yatakemycin Post-Extraction

  • Question: My initial crude extract shows very low concentrations of (+)-Yatakemycin. What are the likely causes and how can I improve the yield?

  • Answer: Low initial yield is a frequent challenge. Consider the following factors:

    • Incomplete Cell Lysis: The extraction solvent may not be effectively disrupting the microbial cells producing Yatakemycin.

    • Suboptimal Solvent Choice: Yatakemycin has specific solubility characteristics. The chosen solvent may not be optimal for efficient extraction.

    • Degradation: Yatakemycin is a sensitive molecule and can degrade due to improper pH, temperature, or light exposure during extraction.

    Troubleshooting Steps:

    • Optimize Extraction Solvent: Experiment with a range of solvents and solvent mixtures. Yatakemycin is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and pyridine. For extraction from fermentation broths, ethyl acetate (B1210297) or n-butanol are commonly used for similar antibiotics.

    • Enhance Cell Disruption: Consider mechanical disruption methods like sonication or bead beating in conjunction with solvent extraction.

    • Control Extraction Conditions: Maintain a low temperature and protect the sample from light throughout the extraction process. Ensure the pH of the extraction buffer is neutral to prevent acid- or base-catalyzed degradation.

Problem 2: Poor Resolution and Co-elution of Impurities During Chromatography

  • Question: I'm observing significant peak overlap and co-elution of impurities with my (+)-Yatakemycin peak during HPLC. How can I improve the separation?

  • Answer: Achieving high purity is critical. Poor resolution is often due to an unoptimized chromatographic method.

    Troubleshooting Steps:

    • Method Optimization: Systematically optimize the mobile phase composition, gradient slope, flow rate, and column temperature.

    • Column Selection: Select a high-performance liquid chromatography (HPLC) column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.

    • Sample Loading: Overloading the column is a common cause of peak broadening and poor resolution. Reduce the amount of crude material loaded onto the column.

    • Orthogonal Purification: Employ a multi-step purification strategy using different separation principles. For example, follow a reversed-phase HPLC step with a normal-phase or ion-exchange chromatography step.

Problem 3: Degradation of (+)-Yatakemycin During Purification

  • Question: I'm losing my target compound at each purification step, and I suspect it's degrading. How can I minimize this?

  • Answer: Yatakemycin is known to be unstable under certain conditions. Minimizing degradation is key to obtaining a good yield of pure compound.

    Troubleshooting Steps:

    • Maintain Cold Chain: Perform all purification steps at low temperatures (4°C) whenever possible.

    • pH Control: Use buffered mobile phases to maintain a neutral pH.

    • Protect from Light: Work in a dimly lit environment or use amber vials to protect the sample from light.

    • Minimize Time: Expedite the purification process to reduce the time the compound is in solution.

    • Use of Antioxidants: Consider the addition of small amounts of antioxidants to the solvents, but be mindful of potential interference with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for purifying (+)-Yatakemycin from a fermentation broth?

A1: The initial purification steps typically involve:

  • Biomass Separation: Centrifuge or filter the fermentation broth to separate the microbial cells from the supernatant.

  • Solvent Extraction: Extract the supernatant and/or the cell pellet with a suitable organic solvent like ethyl acetate or n-butanol.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

Q2: Which chromatographic techniques are most effective for (+)-Yatakemycin purification?

A2: A combination of techniques is usually most effective:

  • Column Chromatography: Often used as an initial purification step to fractionate the crude extract based on polarity. Silica (B1680970) gel or alumina (B75360) are common stationary phases.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique essential for final purification. A C18 column is a good starting point.

  • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purification and for quickly identifying the optimal solvent system for column chromatography.

Q3: How can I monitor the purity of my (+)-Yatakemycin fractions?

A3: Purity should be assessed at each stage of the purification process.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the complexity of a mixture and the presence of the target compound.

  • Analytical HPLC-UV: Use a diode array detector (DAD) to check for peak purity. Yatakemycin has a characteristic UV absorbance that can be monitored.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the compound in each fraction, helping to identify the fractions containing (+)-Yatakemycin.

Data Presentation

Table 1: Illustrative Solvent Systems for Column Chromatography of (+)-Yatakemycin Crude Extract

Stationary PhaseMobile Phase GradientObservation
Silica Gel 60Hexane -> Ethyl Acetate (0-100%)Good for initial separation of non-polar impurities.
Silica Gel 60Dichloromethane -> Methanol (0-20%)Effective for eluting Yatakemycin and related polar compounds.
Alumina (Neutral)Toluene -> Acetone (0-50%)Can offer different selectivity compared to silica gel.

Table 2: Example RP-HPLC Purity Analysis of (+)-Yatakemycin Fractions

Fraction IDRetention Time (min)Peak Area (%)Purity by UV (%)Purity by MS (%)
F-0110.25.6< 50< 50
F-0212.585.392.195.5
F-0314.89.1< 60< 60

Experimental Protocols

Protocol 1: General Column Chromatography for Initial Purification

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly stronger solvent. Load the sample carefully onto the top of the packed column.

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume.

  • Analysis: Analyze each fraction by TLC or analytical HPLC to identify the fractions containing (+)-Yatakemycin.

Protocol 2: Reversed-Phase HPLC for Final Purification

  • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and increase linearly to a higher percentage (e.g., 80%) over 30-40 minutes.

  • Flow Rate: 2-4 mL/min.

  • Detection: UV detector at the absorbance maximum of Yatakemycin.

  • Injection: Dissolve the partially purified sample in the initial mobile phase composition and inject onto the column.

  • Fraction Collection: Collect peaks based on the UV chromatogram.

  • Purity Check: Analyze the collected fractions using analytical HPLC-UV and LC-MS.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Processing cluster_purification Purification Cascade cluster_analysis Purity Analysis & Final Product Fermentation Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant CellPellet Cell Pellet Centrifugation->CellPellet SolventExtraction Solvent Extraction Supernatant->SolventExtraction CellPellet->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography FractionAnalysisTLC Fraction Analysis (TLC/HPLC) ColumnChromatography->FractionAnalysisTLC PoolFractions Pool Yatakemycin Fractions FractionAnalysisTLC->PoolFractions RPHPLC Reversed-Phase HPLC PoolFractions->RPHPLC PureFractions Collect Pure Fractions RPHPLC->PureFractions PurityCheck Purity Analysis (HPLC, LC-MS) PureFractions->PurityCheck FinalProduct Pure (+)-Yatakemycin PurityCheck->FinalProduct

Caption: General experimental workflow for the purification of (+)-Yatakemycin.

troubleshooting_workflow cluster_extraction_solutions Extraction Troubleshooting cluster_chromatography_solutions Chromatography Troubleshooting cluster_degradation_solutions Degradation Mitigation Start Low Yield or Purity Issue Q_Stage At which stage is the issue observed? Start->Q_Stage Extraction Extraction Q_Stage->Extraction Initial Chromatography Chromatography Q_Stage->Chromatography Purification Degradation Degradation Suspected Q_Stage->Degradation Throughout OptimizeSolvent Optimize Solvent System Extraction->OptimizeSolvent EnhanceLysis Enhance Cell Lysis Extraction->EnhanceLysis ControlConditions Control Temp/pH/Light Extraction->ControlConditions OptimizeMethod Optimize Mobile Phase/Gradient Chromatography->OptimizeMethod ChangeColumn Change Stationary Phase Chromatography->ChangeColumn ReduceLoad Reduce Sample Load Chromatography->ReduceLoad ColdChain Maintain Cold Chain Degradation->ColdChain pHControl Buffer Mobile Phases Degradation->pHControl ProtectLight Use Amber Vials Degradation->ProtectLight end Improved Yield/Purity OptimizeSolvent->end EnhanceLysis->end ControlConditions->end OptimizeMethod->end ChangeColumn->end ReduceLoad->end ColdChain->end pHControl->end ProtectLight->end

Caption: Troubleshooting decision tree for Yatakemycin purification.

Troubleshooting

Technical Support Center: High-Throughput Screening with (+)-Yatakemycin

Welcome to the technical support center for high-throughput screening (HTS) applications involving the potent DNA alkylating agent, (+)-Yatakemycin. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-throughput screening (HTS) applications involving the potent DNA alkylating agent, (+)-Yatakemycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to mitigate common artifacts and ensure data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during HTS campaigns with (+)-Yatakemycin.

Q1: We are observing a high number of hits in our primary cytotoxicity screen that are not validating in secondary assays. What could be the cause of these false positives?

A1: False positives are a common challenge in HTS.[1][2][3] With a highly potent and reactive compound like (+)-Yatakemycin, several factors could be at play:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or disrupt cell membranes, leading to a cytotoxic readout.[3] This is a frequent cause of false positives in HTS.

  • Interference with Assay Readout: If you are using a luminescence-based assay (e.g., CellTiter-Glo), Yatakemycin or other compounds in your library might directly inhibit the luciferase enzyme, leading to a decrease in signal that is misinterpreted as cell death. Autofluorescence of a compound can also interfere with fluorescence-based assays.

  • Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) that induce cytotoxicity through mechanisms unrelated to your target of interest.

  • Off-Target Effects: Due to its high reactivity, Yatakemycin can interact with numerous cellular components besides DNA, leading to cytotoxicity that is not mediated by its primary mechanism of action.

Troubleshooting Steps:

  • Perform Counter-Screens: To identify assay interference, test your hits in an orthogonal assay that uses a different detection method. For suspected luciferase inhibitors, a counter-screen with purified luciferase can be performed.

  • Check for Aggregation: The presence of non-ionic detergents, like Triton X-100 (typically at 0.01%), in the assay buffer can disrupt aggregates. A significant loss of activity in the presence of a detergent is a strong indicator of aggregation-based inhibition. Dynamic Light Scattering (DLS) can also be used to directly detect aggregate formation.

  • Assess for Redox Activity: Assays to detect hydrogen peroxide production can identify compounds that are redox cyclers.

  • Confirm On-Target Activity: Use a secondary assay that directly measures DNA damage or the downstream consequences of DNA alkylation to confirm that the observed cytotoxicity is due to Yatakemycin's intended mechanism.

Q2: Our dose-response curves for (+)-Yatakemycin are inconsistent across different experimental runs. What could be causing this variability?

A2: Reproducibility is key in HTS. Inconsistent dose-response curves can stem from several sources:

  • Compound Stability and Solubility: (+)-Yatakemycin and its analogs can have limited aqueous solubility and may be unstable in certain buffer conditions or over time. Precipitation or degradation of the compound will lead to variable effective concentrations.

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent potency of a cytotoxic compound. Higher cell densities may require higher concentrations of the compound to achieve the same level of cell death.

  • Edge Effects: In multi-well plates, wells on the edge are more prone to evaporation, leading to changes in compound concentration and affecting cell growth.

  • Inconsistent Incubation Times: The duration of compound exposure is critical for cytotoxic agents. Even small variations in incubation time can lead to different levels of cell death.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure proper storage of (+)-Yatakemycin stock solutions (typically in DMSO at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. Visually inspect plates for any signs of compound precipitation.

  • Optimize and Standardize Cell Seeding: Perform initial experiments to determine the optimal cell seeding density that provides a robust signal window and is within the linear range of the assay. Use a consistent seeding protocol for all experiments.

  • Mitigate Edge Effects: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or buffer.[4]

  • Strictly Control Incubation Times: Use a precise and consistent incubation period for all plates within and between experiments.

Q3: We are using a luciferase-based reporter gene assay to screen for inhibitors of a specific DNA damage response pathway. How can we be sure that our hits are not just cytotoxic?

A3: This is a critical consideration when screening for pathway inhibitors with a cytotoxic compound. A decrease in reporter signal could be due to pathway inhibition or simply cell death.

Troubleshooting Steps:

  • Multiplex with a Viability Assay: The most effective approach is to multiplex your reporter gene assay with a real-time cytotoxicity assay. This allows you to simultaneously measure pathway activity and cell viability in the same well. Hits that show a decrease in the reporter signal without a corresponding decrease in viability are more likely to be true pathway inhibitors.

  • Perform a Cytotoxicity Counterscreen: After the primary screen, test all hits in a standard cytotoxicity assay (e.g., CellTiter-Glo) using the same cell line and conditions. Compounds that are highly cytotoxic at concentrations where they inhibit the reporter are likely false positives.

  • Time-Course Experiment: A time-course experiment can help differentiate between early pathway inhibition and later-onset cytotoxicity. True inhibitors may show a rapid decrease in the reporter signal, while cytotoxicity may take longer to manifest.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for (+)-Yatakemycin and HTS assay parameters.

Table 1: In Vitro Cytotoxicity of (+)-Yatakemycin and Related Compounds

CompoundCell LineIC50Reference
(+)-YatakemycinL12103–5 pM[Parrish et al., 2003]
Duocarmycin SAL121010 pM[Parrish et al., 2003]
CC-1065L121020 pM[Parrish et al., 2003]
Duocarmycin AL1210200 pM[Parrish et al., 2003]

Table 2: Recommended HTS Assay Quality Control Parameters for Cytotoxicity Screens

ParameterDescriptionRecommended ValueReference
Z'-factor A measure of assay robustness and separation between positive and negative controls.0.5 - 1.0[Zhang et al., 1999][5]
Signal-to-Background (S/B) Ratio The ratio of the signal from the negative control (e.g., untreated cells) to the positive control (e.g., cells treated with a lethal concentration of a toxin).> 5[6]
Coefficient of Variation (%CV) A measure of the variability of replicate measurements.< 20%[7]

Key Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell-Based Cytotoxicity Assay using CellTiter-Glo®

This protocol is adapted for a 384-well format and is suitable for HTS of cytotoxic compounds like (+)-Yatakemycin.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimized seeding density (e.g., 1000-5000 cells/well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.

    • Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of (+)-Yatakemycin and control compounds in an appropriate solvent (e.g., DMSO).

    • Further dilute the compounds in culture medium to the final desired concentrations.

    • Add 10 µL of the compound dilutions to the respective wells. The final DMSO concentration should typically be ≤ 0.5%.

    • Include negative controls (vehicle only) and positive controls (a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Readout:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells).

    • Normalize the data to the negative control (vehicle-treated cells) to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

2. Protocol for Quantifying DNA Adducts in a 96-well Format

This protocol provides a high-throughput method for the relative quantification of DNA adducts.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with varying concentrations of (+)-Yatakemycin for the desired time.

  • DNA Extraction:

    • Wash cells with PBS.

    • Lyse the cells and extract genomic DNA using a 96-well plate-based DNA extraction kit according to the manufacturer's protocol.[8]

  • DNA Quantification:

    • Quantify the extracted DNA using a fluorescent DNA-binding dye (e.g., PicoGreen) in a 96-well format.[9][10] This is crucial for normalizing the adduct levels to the amount of DNA.

  • Adduct Detection (by Slot Blot):

    • Denature the DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.

    • Apply the denatured DNA to a nitrocellulose or nylon membrane using a 96-well slot blot apparatus.

    • Crosslink the DNA to the membrane using UV radiation.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the Yatakemycin-DNA adduct.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.

  • Data Analysis:

    • Quantify the intensity of each spot using densitometry software.

    • Normalize the adduct signal to the amount of DNA loaded in each well.

Visualizations

Signaling Pathways and Experimental Workflows

DNA_Repair_Pathways cluster_0 Base Excision Repair (BER) cluster_1 Nucleotide Excision Repair (NER) DNA_Lesion_BER Damaged Base (e.g., alkylation) Glycosylase DNA Glycosylase DNA_Lesion_BER->Glycosylase Recognizes & removes base AP_Site AP Site Glycosylase->AP_Site AP_Endonuclease AP Endonuclease AP_Site->AP_Endonuclease Cuts DNA backbone DNA_Polymerase_BER DNA Polymerase AP_Endonuclease->DNA_Polymerase_BER Fills gap DNA_Ligase_BER DNA Ligase DNA_Polymerase_BER->DNA_Ligase_BER Seals nick Repaired_DNA_BER Repaired DNA DNA_Ligase_BER->Repaired_DNA_BER DNA_Lesion_NER Bulky Adduct (Yatakemycin-DNA) Recognition Damage Recognition (XPC complex) DNA_Lesion_NER->Recognition Unwinding DNA Unwinding (TFIIH helicase) Recognition->Unwinding Incision Dual Incision (Endonucleases) Unwinding->Incision Excision Fragment Excision Incision->Excision DNA_Polymerase_NER DNA Polymerase Excision->DNA_Polymerase_NER Fills gap DNA_Ligase_NER DNA Ligase DNA_Polymerase_NER->DNA_Ligase_NER Seals nick Repaired_DNA_NER Repaired DNA DNA_Ligase_NER->Repaired_DNA_NER

Caption: Cellular pathways for repairing DNA damage induced by alkylating agents.[11][12][13][14][15][16][17][18]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Artifact Identification Start Start: Compound Library Assay_Plate Plate Cells in 384-well Plates Start->Assay_Plate Compound_Addition Add Compounds & Controls Assay_Plate->Compound_Addition Incubation Incubate (e.g., 48-72h) Compound_Addition->Incubation Readout Add Viability Reagent (e.g., CellTiter-Glo) Incubation->Readout Data_Acquisition Measure Luminescence Readout->Data_Acquisition Primary_Hits Identify Primary Hits (Based on % inhibition) Data_Acquisition->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different viability dye) Dose_Response->Orthogonal_Assay Cytotoxicity_Counterscreen Cytotoxicity Counterscreen (if primary assay is non-cytotoxic) Orthogonal_Assay->Cytotoxicity_Counterscreen Confirmed_Hits Confirmed Hits Cytotoxicity_Counterscreen->Confirmed_Hits Aggregation_Assay Aggregation Assay (e.g., with detergent) Confirmed_Hits->Aggregation_Assay Luciferase_Inhibition Luciferase Inhibition Assay Confirmed_Hits->Luciferase_Inhibition Validated_Leads Validated Leads for Further Study Aggregation_Assay->Validated_Leads Luciferase_Inhibition->Validated_Leads

Caption: A typical high-throughput screening workflow for identifying cytotoxic compounds.

Troubleshooting_Logic Start High Number of Hits in Primary Screen Check_Z Is Z' > 0.5? Start->Check_Z Optimize_Assay Optimize Assay Conditions (cell density, reagent conc.) Check_Z->Optimize_Assay No Dose_Response Perform Dose-Response Confirmation Check_Z->Dose_Response Yes Reproducible Are Hits Reproducible? Dose_Response->Reproducible Investigate_Variability Investigate Sources of Variability (compound stability, plate effects) Reproducible->Investigate_Variability No Orthogonal_Assay Test in Orthogonal Assay Reproducible->Orthogonal_Assay Yes Consistent Activity Consistent? Orthogonal_Assay->Consistent Artifact_Investigation Investigate Artifacts Consistent->Artifact_Investigation No True_Hits Potential True Hits Consistent->True_Hits Yes Aggregation Aggregation Assay Artifact_Investigation->Aggregation Luciferase Luciferase Inhibition Artifact_Investigation->Luciferase False_Positives Likely False Positives Aggregation->False_Positives Luciferase->False_Positives

Caption: A logical workflow for troubleshooting a high hit rate in a primary screen.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Potency: (+)-Yatakemycin vs. Duocarmycin SA in Cytotoxicity

In the landscape of potent antitumor antibiotics, (+)-Yatakemycin and Duocarmycin SA stand out for their exceptional cytotoxicity, operating at picomolar concentrations. Both belong to a family of natural products that e...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of potent antitumor antibiotics, (+)-Yatakemycin and Duocarmycin SA stand out for their exceptional cytotoxicity, operating at picomolar concentrations. Both belong to a family of natural products that exert their anticancer effects through a unique mechanism of DNA alkylation. This guide provides a detailed comparison of their cytotoxic profiles, mechanisms of action, and the experimental frameworks used to evaluate them, offering valuable insights for researchers in drug development and oncology.

Unraveling the Potency: A Quantitative Comparison

The cytotoxic potency of both compounds is remarkably high, with IC50 values—the concentration required to inhibit the growth of 50% of cells—falling in the picomolar range. This indicates their ability to induce cell death at extremely low concentrations. Data from studies on the L1210 mouse lymphocytic leukemia cell line provides a direct comparative benchmark.

CompoundL1210 IC50 (pM)
(+)-Yatakemycin 3-6
Duocarmycin SA 10

As the data indicates, (+)-Yatakemycin is approximately 2- to 3-fold more potent than Duocarmycin SA in this cell line.[1][2] This heightened potency is attributed to its unique "sandwiched" three-subunit structure, which enhances the rate and efficiency of its DNA alkylation reaction.[2][3]

Mechanism of Action: A Shared Strategy of DNA Alkylation

Both (+)-Yatakemycin and Duocarmycin SA are members of the spirocyclopropylcyclohexadienone family and share a common mechanism of action.[3][4] Their cytotoxicity stems from a sequence-selective alkylation of duplex DNA.[1][5][6]

These molecules bind to the minor groove of DNA, with a preference for AT-rich regions.[4][7] Upon binding, a conformational change activates their spirocyclopropylindole moiety, leading to the irreversible alkylation of the N3 position of adenine.[4][7][8][9] This covalent modification of DNA disrupts its architecture, blocks the progression of replication and transcription machinery, and ultimately triggers programmed cell death, or apoptosis.[4][7][9][10]

The following diagram illustrates the general signaling pathway initiated by these compounds:

G cluster_drug_action Drug Action cluster_cellular_events Cellular Events cluster_cellular_response Cellular Response Yatakemycin (+)-Yatakemycin DNA_Binding Minor Groove Binding (AT-rich regions) Yatakemycin->DNA_Binding Duocarmycin Duocarmycin SA Duocarmycin->DNA_Binding DNA_Alkylation Adenine N3 Alkylation DNA_Binding->DNA_Alkylation DNA_Damage DNA Adduct Formation DNA_Alkylation->DNA_Damage Replication_Block Replication/Transcription Block DNA_Damage->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of (+)-Yatakemycin and Duocarmycin SA cytotoxicity.

Experimental Methodologies: Assessing Cytotoxicity

The evaluation of the cytotoxic effects of (+)-Yatakemycin and Duocarmycin SA relies on a variety of well-established in vitro assays. A typical experimental workflow to compare their potency is outlined below.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Line Culture (e.g., L1210, HeLa, AML cells) Incubation Incubation with (+)-Yatakemycin or Duocarmycin SA (e.g., 72 hours) Cell_Culture->Incubation Compound_Prep Preparation of Drug Dilutions Compound_Prep->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, Colony Formation) Incubation->Viability_Assay Mechanism_Assay Mechanism of Action Assays (e.g., Apoptosis Assay, Cell Cycle Analysis) Incubation->Mechanism_Assay Data_Analysis IC50 Determination Viability_Assay->Data_Analysis

References

Comparative

validation of (+)-Yatakemycin's mechanism of action

An Objective Guide to the Mechanism of Action of (+)-Yatakemycin (+)-Yatakemycin is a potent natural product belonging to the spirocyclopropylcyclohexadienone (SCPCHD) family, which also includes the well-studied antitum...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Mechanism of Action of (+)-Yatakemycin

(+)-Yatakemycin is a potent natural product belonging to the spirocyclopropylcyclohexadienone (SCPCHD) family, which also includes the well-studied antitumor agents CC-1065 and the duocarmycins.[1][2] Its exceptional cytotoxic activity stems from its unique ability to alkylate DNA, a mechanism that has been validated through extensive research. This guide provides a comparative analysis of (+)-Yatakemycin's mechanism of action, supported by experimental data and detailed protocols for key validation assays.

Mechanism of Action: DNA Alkylation

(+)-Yatakemycin exerts its biological effects through a sequence-selective alkylation of DNA.[3] Unlike many other alkylating agents, it targets the N3 position of adenine (B156593) within the minor groove of AT-rich DNA sequences.[2][4] The molecule's curved shape facilitates this preferential binding.[1]

A key structural feature of Yatakemycin is its "sandwiched" arrangement, where a central DNA alkylation subunit is flanked by two DNA-binding subunits.[4][5] This structure is a hybrid of features found in CC-1065 and the duocarmycins.[5] This unique arrangement significantly enhances the rate and efficiency of the DNA alkylation reaction compared to its predecessors.[5] The binding event itself induces a conformational change in the Yatakemycin molecule, activating its cyclopropane (B1198618) ring for nucleophilic attack by the adenine base, a process termed "shape-dependent catalysis".[1] This target-based activation ensures that the compound remains relatively inert until it reaches its intended biological target.[1]

The resulting covalent adduct is remarkably stable and creates a significant distortion in the DNA helix, effectively blocking the progression of enzymes involved in replication and transcription, which ultimately leads to cell death.[2]

cluster_0 Mechanism of (+)-Yatakemycin DNA Alkylation YTM (+)-Yatakemycin Binding Non-covalent Binding (Shape-selective recognition) YTM->Binding DNA AT-Rich Minor Groove of Duplex DNA DNA->Binding Activation Conformational Change (Shape-dependent catalysis) Binding->Activation Induces Alkylation Covalent Adduct Formation (Alkylation of Adenine N3) Activation->Alkylation Enables Block Replication & Transcription Block Alkylation->Block Causes Apoptosis Cell Death Block->Apoptosis Leads to

Caption: Mechanism of (+)-Yatakemycin action.

Comparative Performance Data

The potency of (+)-Yatakemycin has been quantified and compared with other members of its class, primarily using in vitro cytotoxicity assays against cancer cell lines like L1210 murine leukemia. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness, with lower values indicating higher potency.

Table 1: Comparative Cytotoxicity (L1210 Murine Leukemia Cells)
CompoundNatural Enantiomer IC50 (pM)Unnatural Enantiomer IC50 (pM)
(+)-Yatakemycin 3 - 55
Duocarmycin SA 10~100 (10-fold less active)
CC-1065 2020

Data sourced from systematic exploration studies of Yatakemycin analogues.[5]

The data clearly demonstrates that (+)-Yatakemycin is the most potent compound in this class, being approximately 2-fold more potent than Duocarmycin SA and 4- to 6-fold more potent than CC-1065.[5] Notably, unlike Duocarmycin SA, the unnatural enantiomer of Yatakemycin retains nearly identical potency to the natural form, a characteristic attributed to its sandwiched structure compensating for the less favorable stereochemistry.[5]

Table 2: Relative DNA Alkylation Rates
CompoundRelative Rate (krel)
(+)-Yatakemycin 1.0
ent-(-)-Yatakemycin 0.13
(+)-Duocarmycin SA Slower than ent-(-)-Yatakemycin

Data sourced from asymmetric total synthesis and evaluation studies.[6]

While both enantiomers of Yatakemycin are highly cytotoxic, the natural (+)-enantiomer alkylates DNA significantly faster.[6] Even so, the unnatural enantiomer, ent-(−)-yatakemycin, still alkylates DNA at a faster rate than (+)-duocarmycin SA, highlighting the kinetic advantage conferred by the unique Yatakemycin structure.[6]

Experimental Protocols

Validation of Yatakemycin's mechanism relies on two key types of experiments: DNA alkylation assays to confirm the direct interaction with DNA and cytotoxicity assays to measure its biological effect on cells.

DNA Alkylation Site and Efficiency Assay

This protocol describes a method to determine the specific DNA sequences alkylated by Yatakemycin and the efficiency of the reaction.[5]

cluster_1 Workflow: DNA Alkylation Analysis step1 1. DNA Preparation (Target DNA fragment is 5'-end-labeled with ³²P) step2 2. Drug Incubation (Labeled DNA is incubated with (+)-Yatakemycin) step1->step2 step3 3. Thermal Cleavage (Mixture is heated to induce strand cleavage at the alkylated adenine sites) step2->step3 step4 4. Gel Electrophoresis (DNA fragments are separated by size on a denaturing polyacrylamide gel) step3->step4 step5 5. Autoradiography (Gel is exposed to X-ray film to visualize radioactive bands) step4->step5 step6 6. Analysis (Band positions reveal alkylation sites; band intensity indicates efficiency) step5->step6 cluster_2 Workflow: In Vitro Cytotoxicity (MTT Assay) c_step1 1. Cell Seeding (Plate cells, e.g., L1210, in a 96-well plate and allow to adhere/grow) c_step2 2. Compound Treatment (Add serial dilutions of (+)-Yatakemycin to wells) c_step1->c_step2 c_step3 3. Incubation (Incubate for 48-72 hours to allow the drug to act) c_step2->c_step3 c_step4 4. Add MTT Reagent (Viable cells convert yellow MTT to purple formazan) c_step3->c_step4 c_step5 5. Solubilize Formazan (Add solvent, e.g., DMSO, to dissolve crystals) c_step4->c_step5 c_step6 6. Measure Absorbance (Read absorbance at ~570nm; correlates with cell viability) c_step5->c_step6

References

Validation

Comparative Analysis of (+)-Yatakemycin and CC-1065 DNA Alkylation: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the DNA alkylating agents (+)-Yatakemycin and CC-1065. Both are potent antitumor antibiotics that der...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the DNA alkylating agents (+)-Yatakemycin and CC-1065. Both are potent antitumor antibiotics that derive their biological activity from sequence-selective alkylation of DNA. This document outlines their mechanisms of action, comparative potencies, and the cellular responses they elicit, supported by experimental data and detailed protocols.

Introduction

(+)-Yatakemycin and CC-1065 belong to the duocarmycin family of natural products, known for their exceptionally high cytotoxicity.[1][2][3] They operate by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine (B156593), primarily within AT-rich sequences.[4][5][6] This covalent modification of the DNA backbone triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.[7][8] While sharing a common pharmacophore and mechanism, significant differences in their chemical structures lead to distinct potencies and biological activities. Yatakemycin, the newest member of this family, is recognized as the most potent, a characteristic attributed to its unique "sandwiched" structure which enhances the rate and efficiency of DNA alkylation.[9][10]

Mechanism of DNA Alkylation

Both (+)-Yatakemycin and CC-1065 are activated for nucleophilic attack upon non-covalent binding within the minor groove of DNA. This binding induces a conformational change that activates their spirocyclopropylcyclohexadienone moiety, leading to the alkylation of adenine N3.[1][7]

Key Features of DNA Alkylation:

  • Target: N3 of adenine.[4][5]

  • Location: Minor groove of DNA.[5][6]

  • Sequence Selectivity: High preference for AT-rich sequences. For CC-1065, preferred sequences include 5'-AAAAA and 5'-PuNTTA.[4][11] (+)-Yatakemycin also targets adenine within a five-base-pair AT-rich sequence, such as 5'-AAAAA.[11]

  • Adduct Formation: Formation of a covalent adduct between the drug and the DNA, leading to a distortion of the DNA helix.[12]

The primary structural difference lies in Yatakemycin's central alkylating subunit being "sandwiched" between two DNA-binding subunits, which is believed to contribute to its enhanced reactivity and potency compared to the extended structure of CC-1065.[9][10]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data comparing the DNA alkylation and cytotoxic properties of (+)-Yatakemycin and CC-1065.

Table 1: Comparative Cytotoxicity

CompoundCell LineIC₅₀ (pM)Reference
(+)-YatakemycinL12103-5[2]
CC-1065L121020[2]
(+)-YatakemycinU937Not specified, but potent[13]
CC-1065 analogueU93790[13]

Table 2: DNA Alkylation Characteristics

Characteristic(+)-YatakemycinCC-1065Reference
Relative Alkylation Rate FasterSlower[11]
Alkylation Efficiency HigherLower[2]
Preferred DNA Sequence Adenine in 5'-AAAAAAdenine in 5'-AAAAA and 5'-PuNTTA[4][11]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., L1210, U937)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • (+)-Yatakemycin and CC-1065 stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and resuspend cells in complete medium. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of (+)-Yatakemycin and CC-1065 in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

DNA Alkylation Site Determination: DNase I Footprinting

This protocol is used to identify the specific DNA sequences where the compounds bind and alkylate.

Materials:

  • DNA fragment of interest (e.g., a specific gene promoter region known to be AT-rich), labeled at one 5' end with a radioactive or fluorescent tag.

  • (+)-Yatakemycin and CC-1065

  • DNase I

  • DNase I footprinting buffer (e.g., 10 mM Tris-HCl pH 7.6, 4 mM MgCl₂, 1 mM CaCl₂, 150 mM KCl, 2 mM DTT, 100 µg/ml BSA)[15]

  • Stop solution (e.g., 0.6 M NH₄OAc, 0.1 M EDTA, 20 µg/mL sonicated single-stranded DNA)[16]

  • Denaturing polyacrylamide gel

  • Autoradiography film or fluorescence imager

Procedure:

  • Binding Reaction: In separate tubes, incubate the end-labeled DNA probe (e.g., 10,000-20,000 cpm) with increasing concentrations of either (+)-Yatakemycin or CC-1065 in DNase I footprinting buffer. Include a control reaction with no compound.[16] Incubate for a sufficient time to allow binding (e.g., 30-60 minutes at room temperature).

  • DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction tube and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.[15][16]

  • Reaction Termination: Stop the digestion by adding the stop solution.

  • DNA Precipitation and Purification: Precipitate the DNA using ethanol, wash the pellet, and resuspend it in a loading buffer.

  • Gel Electrophoresis: Denature the DNA samples by heating and load them onto a denaturing polyacrylamide sequencing gel. Also, load a Maxam-Gilbert sequencing ladder of the same DNA fragment to identify the protected bases.[17]

  • Visualization: After electrophoresis, expose the gel to an autoradiography film or scan it with a fluorescence imager.

  • Data Analysis: The binding site of the compound will appear as a "footprint," which is a region of the gel with no bands, corresponding to the DNA sequence protected from DNase I cleavage by the bound drug.

Signaling Pathways and Cellular Responses

The formation of DNA adducts by (+)-Yatakemycin and CC-1065 is a form of genotoxic stress that triggers the DNA Damage Response (DDR) pathway. This complex signaling network aims to repair the damage or, if the damage is too severe, induce programmed cell death (apoptosis) or cell cycle arrest.

DNA Damage Response Pathway

The primary kinases that sense DNA damage are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases initiate a signaling cascade that activates downstream effector proteins.

DNA_Damage_Response cluster_0 DNA Alkylation cluster_1 DNA Damage Sensing & Signaling cluster_2 Cellular Outcomes Yatakemycin (+)-Yatakemycin DNA_Adduct DNA Adduct (Adenine N3) Yatakemycin->DNA_Adduct Alkylation CC1065 CC-1065 CC1065->DNA_Adduct Alkylation DNA DNA ATM ATM DNA_Adduct->ATM activates ATR ATR DNA_Adduct->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 ATM->p53 phosphorylates DNARepair DNA Repair (BER/NER) ATM->DNARepair Chk1 Chk1 ATR->Chk1 phosphorylates ATR->p53 phosphorylates ATR->DNARepair CellCycleArrest Cell Cycle Arrest (e.g., G2/M) Chk1->CellCycleArrest Chk2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Overview of the DNA Damage Response to Yatakemycin and CC-1065.
Apoptosis Induction Pathway

Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. This shifts the balance towards apoptosis, leading to the activation of the caspase cascade.

Apoptosis_Pathway p53 Activated p53 Bax Bax p53->Bax upregulates Puma Puma p53->Puma upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2 Bcl-2 (Anti-apoptotic) Puma->Bcl2 inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates in Apoptosome Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Simplified p53-mediated apoptotic pathway.
Cell Cycle Arrest

The activation of Chk1 and Chk2 leads to the phosphorylation and inhibition of Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression, leading to arrest, often at the G2/M checkpoint for DNA damaging agents like CC-1065.

Cell_Cycle_Arrest Chk1 Chk1 Cdc25 Cdc25 Chk1->Cdc25 inhibits Chk2 Chk2 Chk2->Cdc25 inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes

G2/M cell cycle arrest pathway.

Conclusion

Both (+)-Yatakemycin and CC-1065 are highly potent DNA alkylating agents with significant antitumor potential. Their shared mechanism of action, targeting the N3 of adenine in the minor groove of AT-rich DNA, triggers a robust DNA damage response leading to cell death or cell cycle arrest.

The key distinction lies in the superior potency of (+)-Yatakemycin, which is attributed to its unique "sandwiched" trimeric structure that enhances the rate and efficiency of its DNA alkylation reaction. This comparative guide provides researchers with the foundational data and methodologies to further explore the therapeutic potential of these remarkable natural products and to design novel analogs with improved pharmacological profiles.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific cell lines and laboratory conditions.

References

Comparative

Unraveling the Cross-Resistance Profile of (+)-Yatakemycin in Cancer Cells: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals (+)-Yatakemycin (YTM), a member of the exceptionally potent duocarmycin family of natural products, has garnered significant interest for its picomolar-rang...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Yatakemycin (YTM), a member of the exceptionally potent duocarmycin family of natural products, has garnered significant interest for its picomolar-range cytotoxic activity against cancer cells. As with any promising chemotherapeutic agent, a thorough understanding of its cross-resistance profile is paramount for its clinical development and strategic deployment in oncology. This guide provides a comparative analysis of the cross-resistance of cancer cells to (+)-Yatakemycin and its analogs, supported by available experimental data, detailed methodologies, and visualizations of the key signaling pathways involved in its mechanism of action and resistance.

Quantitative Comparison of Cytotoxicity

(+)-Yatakemycin and its related compounds, the duocarmycins, are DNA minor groove binding agents that exert their cytotoxic effects through the alkylation of adenine (B156593) at the N3 position. This action leads to the formation of DNA adducts, disruption of DNA replication and transcription, and ultimately, apoptosis. The following tables summarize the available quantitative data on the in vitro cytotoxicity of (+)-Yatakemycin and its close analog, Duocarmycin SA (DSA), in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of (+)-Yatakemycin and Analogs in L1210 Mouse Leukemia Cells [1]

CompoundIC50 (pM)
(+)-Yatakemycin (1) 3-5
ent-(-)-Yatakemycin5
Duocarmycin SA (4)10
ent-(-)-Duocarmycin SA-
CC-1065 (2)20
Duocarmycin A (3)200

IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

Table 2: In Vitro Cytotoxicity of Duocarmycin SA (DSA) in Acute Myeloid Leukemia (AML) Cell Lines [2]

Cell LineIC50 (pM)
Molm-1411.12
HL-60112.7

These data indicate that while both AML cell lines are sensitive to DSA, the HL-60 cell line exhibits approximately 10-fold higher resistance compared to the Molm-14 cell line.

Cross-Resistance Profile and Mechanisms of Resistance

Direct and comprehensive cross-resistance studies for (+)-Yatakemycin against a wide panel of standard anticancer drugs are limited in the public domain. However, studies on the broader duocarmycin class provide valuable insights.

Duocarmycins have demonstrated efficacy against multi-drug resistant (MDR) cancer cell lines, suggesting they may not be susceptible to common resistance mechanisms like the overexpression of P-glycoprotein (P-gp) efflux pumps.[1][3] Their unique mechanism of DNA alkylation at the adenine N3 position, as opposed to the more common guanine (B1146940) alkylation by other agents, may contribute to this favorable profile.

Resistance to DNA minor groove binders like the duocarmycins is often associated with alterations in DNA repair pathways.[4] Specifically, defects in transcription-coupled nucleotide excision repair (TC-NER) have been implicated in resistance to some minor groove binders.[4] Interestingly, this can lead to collateral sensitivity, where cells resistant to a minor groove binder may become hypersensitive to other DNA damaging agents like platinum compounds (e.g., cisplatin) that act through different mechanisms.[4]

Signaling Pathways

Mechanism of Action and DNA Damage Response

Upon entry into the cell nucleus, (+)-Yatakemycin binds to the minor groove of DNA and alkylates adenine, forming a bulky adduct. This triggers a cellular DNA damage response (DDR).

Yatakemycin_MoA YTM (+)-Yatakemycin DNA Nuclear DNA (AT-rich minor groove) YTM->DNA Binding Adduct YTM-DNA Adduct DNA->Adduct Alkylation of Adenine (N3) DDR DNA Damage Response (ATM/ATR activation) Adduct->DDR Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DDR_Pathway cluster_0 DNA Damage cluster_1 Sensor Kinases cluster_2 Transducer Kinases cluster_3 Effector Protein cluster_4 Cellular Outcomes Adduct YTM-DNA Adduct ATM_ATR ATM / ATR Adduct->ATM_ATR activates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 phosphorylates p53 p53 CHK1_CHK2->p53 stabilizes CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces DNARepair DNA Repair p53->DNARepair activates Cross_Resistance_Workflow start Start parental_cells Parental Cancer Cell Lines start->parental_cells generate_resistant Generate YTM-Resistant Cell Lines parental_cells->generate_resistant treat_parental Treat Parental Cells with YTM & Other Drugs parental_cells->treat_parental ytm_resistant_cells YTM-Resistant Cell Lines generate_resistant->ytm_resistant_cells treat_resistant Treat Resistant Cells with YTM & Other Drugs ytm_resistant_cells->treat_resistant viability_assay_parental Cell Viability Assay (e.g., MTT, SRB) treat_parental->viability_assay_parental viability_assay_resistant Cell Viability Assay (e.g., MTT, SRB) treat_resistant->viability_assay_resistant calc_ic50_parental Calculate IC50 Values viability_assay_parental->calc_ic50_parental calc_ic50_resistant Calculate IC50 Values viability_assay_resistant->calc_ic50_resistant compare_ic50 Compare IC50 Values (Parental vs. Resistant) calc_ic50_parental->compare_ic50 calc_ic50_resistant->compare_ic50 end End compare_ic50->end

References

Validation

Validating Novel Analogues of (+)-Yatakemycin: A Comparative Guide to Improved Activity

For Researchers, Scientists, and Drug Development Professionals (+)-Yatakemycin, a potent DNA alkylating agent, has garnered significant interest in the field of anticancer drug development. Its unique structure and mech...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Yatakemycin, a potent DNA alkylating agent, has garnered significant interest in the field of anticancer drug development. Its unique structure and mechanism of action make it a compelling scaffold for the design of novel therapeutic agents with enhanced efficacy and selectivity. This guide provides a comparative analysis of recently developed (+)-Yatakemycin analogues, summarizing their biological activities and the experimental frameworks used for their validation.

Comparative Activity of Yatakemycin Analogues

The cytotoxic potential of novel yatakemycin analogues has been extensively evaluated, primarily through in vitro assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency. The following table summarizes the reported IC50 values for (+)-Yatakemycin and several of its notable analogues against the L1210 murine leukemia cell line.

CompoundL1210 IC50 (pM)Key Structural ModificationReference
(+)-Yatakemycin 5Natural Product[1]
ent-(−)-Yatakemycin5Unnatural Enantiomer[1]
(+)-iso-Yatakemycin15Isomeric Alkylation Subunit[2]
ent-(−)-iso-Yatakemycin30Unnatural Enantiomer of iso-Yatakemycin[3]
Pyrrolidine analogue 16b 7Replacement of Left Subunit with Pyrrolidine[4]
ent-(−)-Pyrrolidine analogue 16b 80Unnatural Enantiomer of 16b [4]
Sandwiched analogue 23 15Two Indole Subunits[4]
Extended analogue 24 4Duocarmycin SA Alkylation Subunit in CC-1065 Structure[4]
Sandwiched analogue (+)-25 6Sandwiched Analogue[4]
ent-(−)-Sandwiched analogue 25 6Unnatural Enantiomer of 25 [4]
Yatakemycin partial structure 9a 10Lacks the Left Subunit[4]
Analogue 14d (both enantiomers)5Lacks the C6-methoxy Group[4]

Experimental Protocols

The validation of novel yatakemycin analogues involves a series of well-defined experimental procedures to assess their biological activity and mechanism of action.

Cytotoxicity Assays (IC50 Determination)

The cytotoxic activity of the compounds is typically determined using a panel of cancer cell lines. The L1210 cell line is frequently used for this class of compounds.

  • Cell Culture: L1210 cells are maintained in a suitable growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Alkylation Assays

The ability of yatakemycin analogues to alkylate DNA is a key indicator of their mechanism of action.

  • DNA Substrate: A specific DNA sequence, often a 150 base-pair segment known to be a target for yatakemycin, is used.[4] The DNA is typically labeled at the 5'-end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Compound Incubation: The labeled DNA is incubated with the test compound under physiological conditions.

  • Thermal Strand Cleavage: After incubation, the DNA is subjected to heat treatment, which induces strand cleavage at the site of alkylation.[4]

  • Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: The pattern and intensity of the cleaved fragments on the gel reveal the sequence selectivity and efficiency of DNA alkylation by the analogue.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for validating novel yatakemycin analogues and the proposed DNA damage response pathway.

experimental_workflow cluster_synthesis Analogue Design & Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison cluster_lead Lead Optimization A Design of Novel Analogues B Chemical Synthesis A->B C Cytotoxicity Assays (IC50) B->C D DNA Alkylation Assays C->D E Mechanism of Action Studies D->E F Structure-Activity Relationship (SAR) E->F G Comparison with (+)-Yatakemycin F->G H Selection of Lead Candidates G->H H->A Iterative Refinement

Caption: Experimental workflow for validating novel yatakemycin analogues.

signaling_pathway cluster_damage DNA Damage cluster_repair Base Excision Repair (BER) Pathway cluster_outcome Cellular Outcome YTM (+)-Yatakemycin Analogue DNA Cellular DNA YTM->DNA Alkylation Adduct Yatakemycin-DNA Adduct Glycosylase DNA Glycosylase (e.g., YtkR2) Adduct->Glycosylase Recognition & Excision Apoptosis Apoptosis Adduct->Apoptosis If repair fails AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site AP_Endonuclease AP Endonuclease AP_Site->AP_Endonuclease Incision Polymerase DNA Polymerase AP_Endonuclease->Polymerase Gap Filling Ligase DNA Ligase Polymerase->Ligase Nick Sealing

Caption: Proposed signaling pathway for Yatakemycin-induced DNA damage and repair.

Mechanism of Action and Signaling

(+)-Yatakemycin and its analogues exert their cytotoxic effects by alkylating the N3 position of adenine (B156593) within the minor groove of DNA, forming a covalent adduct.[1][5] This bulky lesion distorts the DNA helix and can block critical cellular processes like replication and transcription, ultimately leading to cell death.

The cell possesses DNA repair mechanisms to counteract such damage. While bulky adducts are typically handled by the nucleotide excision repair (NER) pathway, yatakemycin-DNA adducts are also recognized by the base excision repair (BER) pathway.[5] Specifically, DNA glycosylases, such as YtkR2 found in the yatakemycin-producing organism, can recognize and excise the damaged base, initiating the BER cascade.[6][7][8] This involves the creation of an apurinic/apyrimidinic (AP) site, which is then processed by AP endonucleases, DNA polymerases, and DNA ligases to restore the original DNA sequence.[6][7] If the DNA damage is too extensive and overwhelms the repair capacity of the cell, it can trigger programmed cell death, or apoptosis.

Conclusion

The development of novel (+)-Yatakemycin analogues has yielded compounds with a range of potencies, providing valuable insights into the structure-activity relationships of this important class of DNA alkylating agents. The systematic evaluation of these analogues through robust cytotoxicity and DNA alkylation assays is crucial for identifying lead candidates with improved therapeutic potential. Further exploration of the intricate interplay between these compounds and cellular DNA repair pathways will undoubtedly pave the way for the rational design of next-generation anticancer drugs.

References

Comparative

A Comparative Guide to the Synthetic Routes of (+)-Yatakemycin and Its Analogues

For Researchers, Scientists, and Drug Development Professionals (+)-Yatakemycin, a potent antitumor antibiotic, has garnered significant attention in the synthetic chemistry community due to its complex structure and rem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Yatakemycin, a potent antitumor antibiotic, has garnered significant attention in the synthetic chemistry community due to its complex structure and remarkable biological activity. Its unique architecture, featuring a spirocyclopropylcyclohexadienone core, has inspired the development of several elegant and efficient total syntheses. This guide provides a comparative overview of the key synthetic strategies toward (+)-Yatakemycin, with a focus on the seminal works of Fukuyama and Boger, alongside related compounds such as CC-1065 and the duocarmycins.

Quantitative Comparison of Total Syntheses of (+)-Yatakemycin

The efficiency of a synthetic route is a critical factor in the practical synthesis of complex natural products. The following table summarizes the key quantitative metrics for the total syntheses of (+)-Yatakemycin developed by the research groups of Fukuyama and Boger.

Synthetic Route Longest Linear Sequence (Steps) Overall Yield (%) Key Features
Fukuyama (2006) [1][2]2013Convergent synthesis, regioselective epichlorohydrin (B41342) opening, copper-mediated aryl amination.
Boger (2004, 2006) [3][4]Not explicitly stated in abstractsNot explicitly stated in abstractsInitial synthesis led to structure revision[5]; second-generation asymmetric synthesis.

Visualizing the Synthetic Strategies: A Comparative Flowchart

The following diagram illustrates the key strategic disconnections and transformations in the Fukuyama and Boger syntheses of (+)-Yatakemycin, highlighting the convergent and linear aspects of their respective approaches.

G cluster_fukuyama Fukuyama's Convergent Synthesis cluster_boger Boger's Synthesis F_Start Starting Materials F_Left Left-Hand Subunit Synthesis F_Start->F_Left F_Middle Middle Subunit Synthesis (from (S)-epichlorohydrin) F_Start->F_Middle F_Right Right-Hand Subunit Synthesis F_Start->F_Right F_Coupling1 Coupling of Left and Middle Subunits F_Left->F_Coupling1 F_Middle->F_Coupling1 F_Coupling2 Coupling with Right-Hand Subunit F_Right->F_Coupling2 F_Coupling1->F_Coupling2 F_Yatakemycin (+)-Yatakemycin F_Coupling2->F_Yatakemycin B_Start Starting Materials B_Alkylating Synthesis of Alkylating Subunit B_Start->B_Alkylating B_DNA_Binding Synthesis of DNA Binding Subunit B_Start->B_DNA_Binding B_Coupling Coupling of Subunits B_Alkylating->B_Coupling B_DNA_Binding->B_Coupling B_Yatakemycin (+)-Yatakemycin B_Coupling->B_Yatakemycin

Caption: A flowchart comparing the convergent strategy of Fukuyama with the subunit-based approach of Boger for the total synthesis of (+)-Yatakemycin.

Detailed Methodologies of Key Experiments

A hallmark of a robust synthetic strategy is the reliability and efficiency of its key chemical transformations. Below are detailed experimental protocols for some of the pivotal steps in the synthesis of (+)-Yatakemycin and its analogues.

Fukuyama's Synthesis: Regioselective Ring Opening of (S)-Epichlorohydrin

A key step in Fukuyama's synthesis is the regioselective ring-opening of (S)-epichlorohydrin to introduce the chiral center of the middle subunit.[2] This reaction is crucial for establishing the correct stereochemistry of the final product.

  • Reaction: Regioselective ring-opening of (S)-epichlorohydrin with a 2,6-dibromophenyllithium species.

  • Reagents: (S)-epichlorohydrin, 2,6-dibromoiodobenzene, n-butyllithium.

  • Procedure: To a solution of 2,6-dibromoiodobenzene in a suitable solvent at low temperature (e.g., -78 °C) is added n-butyllithium to generate the corresponding aryllithium species. (S)-epichlorohydrin is then added, and the reaction is allowed to proceed to completion.

  • Significance: This step efficiently constructs a key carbon-carbon bond and sets the stereocenter that is carried through to the final product.

Boger's Synthesis: Asymmetric Synthesis of the Alkylating Subunit

Boger's second-generation synthesis features an asymmetric approach to the crucial alkylating subunit.[3][4]

  • Key Transformation: Asymmetric synthesis of the cyclopropa[c]pyrrolo[3,2-e]indole (CPI) core.

  • General Strategy: The synthesis of the alkylating subunit often involves the construction of the tricyclic core followed by the introduction of the cyclopropane (B1198618) ring. Asymmetric induction can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis.

  • Note: The initial synthesis by Boger's group was instrumental in revising the originally proposed structure of Yatakemycin.[5]

Synthetic Routes to Related Compounds: CC-1065 and Duocarmycin Analogues

The synthetic strategies developed for (+)-Yatakemycin have also been applied to and inspired by the synthesis of related natural products like CC-1065 and the duocarmycins. These compounds share a common pharmacophore and mode of DNA alkylation.

  • CC-1065: This natural product is structurally similar to the duocarmycins and Yatakemycin. Synthetic efforts towards CC-1065 have provided valuable insights into the construction of the CPI alkylating subunit.

  • Duocarmycin Analogues: A wide range of duocarmycin analogues have been synthesized to probe the structure-activity relationship and to develop compounds with improved therapeutic indices. These syntheses often involve the modular assembly of different DNA-binding subunits with the alkylating pharmacophore.

The exploration of different synthetic routes to (+)-Yatakemycin and its analogues not only showcases the power and elegance of modern organic synthesis but also provides a platform for the development of new and more effective anticancer agents. The continued refinement of these synthetic strategies will undoubtedly play a crucial role in advancing our understanding of the biological activity of this important class of natural products.

References

Validation

Evaluating the Off-Target Effects of (+)-Yatakemycin Versus Other Alkylating Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals (+)-Yatakemycin (YTM) is a natural product belonging to the duocarmycin family of exceptionally potent DNA alkylating agents. Its unique "sandwiched" chemic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Yatakemycin (YTM) is a natural product belonging to the duocarmycin family of exceptionally potent DNA alkylating agents. Its unique "sandwiched" chemical structure enhances its DNA binding and alkylation efficiency, leading to powerful antitumor activity. However, as with all alkylating agents, the potential for off-target effects is a critical consideration in its therapeutic development. This guide provides a comparative analysis of the off-target effects of (+)-Yatakemycin against other well-established alkylating agents, supported by available experimental data and detailed methodologies.

Executive Summary

(+)-Yatakemycin and its analogs, such as Duocarmycin SA (DSA) and CC-1065, exert their cytotoxic effects by binding to the minor groove of AT-rich DNA sequences and alkylating adenine (B156593) at the N3 position. This action leads to DNA damage, cell cycle arrest, and ultimately apoptosis. While highly effective against cancer cells, the high potency of this class of compounds also raises concerns about toxicity to healthy tissues. Off-target effects of traditional alkylating agents, such as nitrogen mustards and platinum-based drugs, are well-documented and include myelosuppression, hepatotoxicity, and nephrotoxicity. This guide aims to contextualize the off-target profile of (+)-Yatakemycin within this broader landscape.

On-Target and Off-Target Mechanisms of Action

The primary on-target effect of (+)-Yatakemycin is the sequence-selective alkylation of DNA, leading to the activation of the DNA Damage Response (DDR) pathway. This pathway involves the recognition of DNA adducts, leading to cell cycle arrest and the initiation of apoptosis.

Off-target effects of alkylating agents can arise from several mechanisms:

  • DNA damage in non-cancerous cells: Alkylating agents can damage the DNA of healthy, rapidly dividing cells, such as those in the bone marrow, gastrointestinal tract, and hair follicles.

  • Alkylation of other macromolecules: Besides DNA, alkylating agents can also react with other nucleophilic molecules in the cell, including proteins and RNA, potentially disrupting their normal functions.

  • Induction of unintended signaling pathways: Off-target interactions can lead to the dysregulation of cellular signaling pathways, contributing to cellular stress and toxicity.

Comparative Cytotoxicity Data

A crucial aspect of evaluating off-target effects is to compare the cytotoxicity of an agent against both cancerous and non-cancerous cell lines. While comprehensive comparative data for (+)-Yatakemycin across a wide range of normal human cell lines is limited in publicly available literature, data for its close analog, Duocarmycin SA (DSA), and the related compound CC-1065, provide valuable insights.

AgentCancer Cell LineIC50 (nM)Non-Cancerous Cell LineIC50 (nM)Selectivity Index (Normal/Cancer)Reference
Duocarmycin SA (DSA) HeLa S₃ (Cervical Carcinoma)0.00069Not Available--[1]
LN18 (Glioblastoma)0.005Not Available--[2]
T98G (Glioblastoma)0.008Not Available--[2]
Molm-14 (AML)~0.011Not Available--[3]
HL-60 (AML)Higher than Molm-14Not Available--[4]
seco-Duocarmycin SA LN18 (Glioblastoma)0.12Not Available--[2]
T98G (Glioblastoma)0.28Not Available--[2]
CC-1065 L1210 (Leukemia)~0.03 (0.02 ng/mL)Not Available--[5]
Doxorubicin U937 (Leukemia)100Not Available--[6]

Note: The extremely low IC50 values of the duocarmycin family in the picomolar range highlight their extraordinary potency. The lack of readily available comparative IC50 data on non-cancerous cell lines is a significant gap in the current literature and a critical area for future research to fully assess the selectivity of (+)-Yatakemycin.

In Vivo Toxicity Profile

Preclinical in vivo studies provide essential information on the systemic off-target effects of drug candidates.

  • Hepatotoxicity: Studies on CC-1065, a structural analog of Yatakemycin, have shown evidence of delayed hepatotoxicity in mice, with high doses leading to frank hepatic necrosis[7]. This suggests that the liver may be a potential target for off-target toxicity for this class of compounds.

  • Myelosuppression: While specific data on Yatakemycin-induced myelosuppression is scarce, this is a common and often dose-limiting toxicity for many traditional alkylating agents.

The significant systemic toxicity observed with duocarmycin analogs in early clinical trials has spurred the development of antibody-drug conjugates (ADCs). ADCs utilize monoclonal antibodies to selectively deliver the potent alkylating agent to tumor cells, thereby minimizing exposure to healthy tissues and reducing off-target effects.

Signaling Pathways and Experimental Workflows

To understand and evaluate the off-target effects of (+)-Yatakemycin, it is crucial to investigate the cellular pathways it perturbs and to employ robust experimental workflows.

DNA Damage Response Pathway

The on-target effect of (+)-Yatakemycin triggers the DNA Damage Response (DDR) pathway. Understanding this pathway is essential to differentiate between desired on-target cytotoxicity and off-target effects.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Damage Recognition & Signaling cluster_3 Cellular Outcomes Yatakemycin (+)-Yatakemycin DNA_Adduct DNA Adduct Formation (Alkylation of Adenine) Yatakemycin->DNA_Adduct ATR_ATM ATR/ATM Kinases DNA_Adduct->ATR_ATM activates DNA_Repair DNA Repair (NER/BER) DNA_Adduct->DNA_Repair triggers CHK1_CHK2 CHK1/CHK2 Kinases ATR_ATM->CHK1_CHK2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CHK1_CHK2->Cell_Cycle_Arrest induces Apoptosis Apoptosis CHK1_CHK2->Apoptosis can lead to

Caption: DNA Damage Response pathway initiated by (+)-Yatakemycin.

Experimental Workflow for Off-Target Effect Evaluation

A systematic approach is required to evaluate the off-target effects of a novel alkylating agent like (+)-Yatakemycin.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Comparative Cytotoxicity (Cancer vs. Normal Cell Lines) Proteomics Quantitative Proteomics (Off-target protein identification) Cytotoxicity->Proteomics Signaling Signaling Pathway Analysis (Western Blot, Kinase Assays) Proteomics->Signaling Toxicity Acute & Chronic Toxicity Studies (Rodent Models) Signaling->Toxicity Promising In Vitro Profile Myelosuppression Myelosuppression Assessment (CBC, Bone Marrow Analysis) Toxicity->Myelosuppression Hepatotoxicity Hepatotoxicity Evaluation (Liver enzyme analysis, Histopathology) Toxicity->Hepatotoxicity Biodistribution Biodistribution Studies (Quantification in tissues) Toxicity->Biodistribution Start Start Evaluation Start->Cytotoxicity

Caption: Experimental workflow for evaluating off-target effects.

Detailed Experimental Protocols

Comparative Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of (+)-Yatakemycin on cancerous and non-cancerous cell lines.

Methodology:

  • Cell Seeding: Plate both cancerous (e.g., HeLa, A549) and non-cancerous (e.g., primary human fibroblasts) cell lines in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (+)-Yatakemycin and a reference alkylating agent (e.g., Doxorubicin). Treat the cells with a range of concentrations for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

In Vivo Acute Toxicity Study

Objective: To assess the acute toxicity and determine the maximum tolerated dose (MTD) of (+)-Yatakemycin in a rodent model.

Methodology:

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6), with both male and female groups.

  • Dose Administration: Administer single intravenous (i.v.) or intraperitoneal (i.p.) injections of (+)-Yatakemycin at escalating doses to different groups of mice. Include a vehicle control group.

  • Observation: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance, for at least 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

  • Pathology: At the end of the study, perform a complete necropsy. Collect major organs for histopathological examination to identify any treatment-related changes.

Myelosuppression Assessment

Objective: To evaluate the effect of (+)-Yatakemycin on hematopoietic cells in vivo.

Methodology:

  • Animal Treatment: Treat mice with (+)-Yatakemycin at a therapeutic dose and a higher dose.

  • Blood Collection: Collect peripheral blood samples at various time points (e.g., days 3, 7, 14, and 21) post-treatment.

  • Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the counts of white blood cells (including neutrophils and lymphocytes), red blood cells, and platelets.

  • Bone Marrow Analysis: At selected time points, euthanize a subset of animals and collect bone marrow from the femurs. Perform colony-forming unit (CFU) assays to assess the viability and proliferative capacity of hematopoietic progenitor cells.

Conclusion

(+)-Yatakemycin is an exceptionally potent DNA alkylating agent with significant promise as an anticancer therapeutic. However, the high potency inherent to the duocarmycin class of compounds necessitates a thorough evaluation of their off-target effects. The available data on related compounds like CC-1065 and Duocarmycin SA indicate that hepatotoxicity is a potential concern. The development of antibody-drug conjugates represents a promising strategy to mitigate systemic toxicity by targeting these potent agents directly to tumor cells.

Further research is critically needed to establish a comprehensive off-target profile for (+)-Yatakemycin. Specifically, direct comparative cytotoxicity studies on a panel of cancerous and non-cancerous human cell lines are required to determine its therapeutic index. In-depth in vivo toxicity studies, including detailed assessments of myelosuppression and hepatotoxicity, will be essential for its clinical translation. Finally, advanced techniques such as quantitative proteomics can provide a deeper understanding of the off-target protein interactions that may contribute to its toxicity profile. This knowledge will be instrumental in guiding the safe and effective development of (+)-Yatakemycin as a next-generation anticancer agent.

References

Comparative

Unraveling the Potency of (+)-Yatakemycin: A Comparative Guide to its Structure-Activity Relationship

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern the potent cytotoxic activity of natural products is paramount. (+)-Yatakemycin, a member of t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern the potent cytotoxic activity of natural products is paramount. (+)-Yatakemycin, a member of the duocarmycin and CC-1065 family of antitumor antibiotics, stands out for its exceptional potency. This guide provides a comparative analysis of (+)-Yatakemycin's activity, focusing on the crucial role of its distinct structural motifs, supported by experimental data.

(+)-Yatakemycin's remarkable biological activity is not merely a consequence of its individual components, but rather a synergistic interplay of its unique three-subunit architecture. This "sandwiched" arrangement, consisting of a central DNA alkylating subunit flanked by two DNA binding subunits, has been identified as a key determinant of its high potency. This configuration significantly enhances the rate and efficiency of its primary mechanism of action: the sequence-selective alkylation of DNA.[1][2][3][4]

The Core Determinants of Yatakemycin's Activity: A Tale of Three Subunits

Systematic studies involving the synthesis and evaluation of approximately 50 analogues have revealed that the substituents on the left and right subunits of the yatakemycin structure are of secondary importance to its overall cytotoxic activity.[1][3][4] The primary driver of its potency is the unique spatial arrangement of the three subunits. This "sandwiched" structure optimizes the molecule's ability to bind within the minor groove of DNA and execute its alkylating function with high efficiency.[1][2][3][4]

The mechanism of action for yatakemycin and its relatives involves the alkylation of the N3 position of adenine (B156593) within AT-rich sequences of DNA.[5][6][7] This covalent modification of the genetic material disrupts cellular processes, ultimately leading to cell death.

Comparative Cytotoxicity of (+)-Yatakemycin and its Analogs

The following table summarizes the cytotoxic activity (IC50 values) of (+)-Yatakemycin and key synthetic analogs against the L1210 murine leukemia cell line. This data highlights the critical role of the "sandwiched" structural motif.

CompoundDescriptionIC50 (pM) against L1210 cells
(+)-Yatakemycin (1) Natural Product ("Sandwiched")5[3]
ent-(-)-Yatakemycin Unnatural Enantiomer ("Sandwiched")5[8]
Duocarmycin SA Related Natural Product (Two Subunits)10[3]
CC-1065 Related Natural Product (Extended)20[3]
Analog 25 (+) Synthetic "Sandwiched" Analog6[3]
Analog 25 (-) Enantiomer of Synthetic "Sandwiched" Analog6[3]
Analog 24 (+) Synthetic "Extended" Analog20[3]
Analog 26 (+) Synthetic "Reversed" Analog40[3]
Analog 26 (-) Enantiomer of Synthetic "Reversed" Analog60[3]

Table 1: Comparative cytotoxic activity of (+)-Yatakemycin and its analogs against the L1210 cell line.

The data clearly demonstrates that the "sandwiched" analogs, including the unnatural enantiomer of Yatakemycin and the synthetic analog 25, exhibit cytotoxic potencies comparable to the natural product. In contrast, "extended" and "reversed" analogs show a significant decrease in activity, underscoring the importance of the specific three-dimensional arrangement of the subunits for optimal DNA alkylation and cytotoxicity.

Visualizing the Key Structural Features and Mechanisms

To further elucidate the structure-activity relationship of (+)-Yatakemycin, the following diagrams illustrate its key motifs, the experimental workflow for assessing its activity, and its mechanism of action.

cluster_Yatakemycin (+)-Yatakemycin Structure cluster_motifs Key Structural Motifs Yatakemycin Yatakemycin A Left DNA Binding Subunit B Central DNA Alkylating Subunit (CPI Motif) A->B C Right DNA Binding Subunit B->C start Seed L1210 cells in 96-well plates incubate1 Incubate cells start->incubate1 treat Treat cells with serial dilutions of Yatakemycin/analogs incubate1->treat incubate2 Incubate for a defined period treat->incubate2 assay Perform cell viability assay (e.g., MTT, XTT) incubate2->assay read Measure absorbance/fluorescence assay->read calculate Calculate IC50 values read->calculate Y (+)-Yatakemycin DNA DNA Minor Groove (AT-rich region) Y->DNA 1. Approach Binding Non-covalent binding and conformational change DNA->Binding 2. Interaction Activation Activation of the spirocyclopropylcyclohexadienone moiety Binding->Activation 3. Activation Alkylation Covalent bond formation with N3 of Adenine Activation->Alkylation 4. Alkylation Damage DNA Adduct Formation -> Disruption of cellular processes Alkylation->Damage 5. Outcome

References

Validation

A Comparative Analysis of DNA Repair Mechanisms for (+)-Yatakemycin Adducts

For Researchers, Scientists, and Drug Development Professionals (+)-Yatakemycin (YTM) is a potent antitumor agent belonging to the duocarmycin family of natural products.[1][2][3] Its exceptional cytotoxicity is derived...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Yatakemycin (YTM) is a potent antitumor agent belonging to the duocarmycin family of natural products.[1][2][3] Its exceptional cytotoxicity is derived from its ability to form highly stable covalent adducts with DNA, primarily at the N3 position of adenine (B156593) in the minor groove.[1][4] These bulky lesions, known as 3-yatakemycinyl-2'-deoxyadenosine (YTMA) adducts, pose a significant challenge to the cell's DNA repair machinery, potently blocking essential processes like transcription and replication.[1][4] Understanding the cellular response to these adducts, particularly the DNA repair pathways involved, is crucial for the development of YTM-based therapeutics and for overcoming potential mechanisms of drug resistance. This guide provides a comparative study of the primary DNA repair mechanisms that contend with (+)-Yatakemycin adducts, supported by experimental data and detailed protocols.

Key DNA Repair Pathways: A Surprising Deviation from the Norm

Typically, bulky DNA lesions that distort the DNA helix are addressed by the Nucleotide Excision Repair (NER) pathway.[1][5] However, studies on YTM have revealed a fascinating deviation from this canonical pathway. The extreme stability imparted to the DNA duplex by YTM adducts, without significant helical distortion, renders them poor substrates for recognition by the NER machinery.[1] Instead, a specialized Base Excision Repair (BER) pathway has been identified as the primary mechanism for their removal, a surprising finding given that BER typically handles small, non-helix-distorting base modifications.[1][2][5]

Nucleotide Excision Repair (NER): An Inefficient Pathway

The NER pathway, which in prokaryotes is initiated by the UvrABC endonuclease complex, is largely ineffective at repairing YTM-DNA adducts.[1] The lack of significant DNA distortion caused by the YTMA lesion is thought to be the primary reason for the poor recognition by the NER machinery.[1][6] This inefficiency of NER contributes to the high toxicity of Yatakemycin.

Base Excision Repair (BER): A Specialized and Unexpectedly Prominent Role

The primary and more efficient repair mechanism for YTM adducts is a specialized Base Excision Repair (BER) pathway.[1][2] This pathway is initiated by a specific class of DNA glycosylases that can recognize and excise the bulky YTMA adduct.

Key Enzymes in the BER Pathway for YTM Adducts:

  • DNA Glycosylases (AlkD/YtkR2): In bacteria, the DNA glycosylase AlkD has been shown to excise YTMA lesions.[1] The YTM-producing organism, Streptomyces sp. TP-A0356, possesses a dedicated self-resistance gene, ytkR2, which encodes an AlkD ortholog that efficiently removes these adducts from its own genome.[1][7][8] Unlike most DNA glycosylases that operate via a base-flipping mechanism, AlkD and YtkR2 are thought to pry open the minor groove to access and excise the bulky adduct.[1]

  • AP Endonucleases (YtkR4/YtkR5): Following the excision of the YTMA adduct by the glycosylase, an apurinic/apyrimidinic (AP) site is generated.[7][8][9] In the YTM producer, two other resistance genes, ytkR4 and ytkR5, encode AP endonucleases that cleave the phosphodiester backbone at the AP site, a crucial step for subsequent DNA synthesis and ligation to complete the repair process.[4][7][8][9]

An Alternative Exonuclease-Based Repair

Research on the YTM self-resistance mechanisms has also suggested a potential alternative repair pathway. The YtkR5 protein, in addition to its AP endonuclease activity, possesses a 3'–5' exonuclease activity that may be capable of removing the YTMA lesion by digesting the DNA strand containing the adduct.[4][7][8][9] This could represent a distinct, BER-independent mechanism for repairing these complex lesions.

Quantitative Comparison of Repair Efficiency

While direct comparative quantitative data on the efficiency of NER versus BER for YTM adducts in a single system is limited, the existing literature strongly indicates the predominance and higher efficiency of the specialized BER pathway. The profound resistance to YTM conferred by the presence of the ytkR2, ytkR4, and ytkR5 genes in the producing organism is a testament to the effectiveness of this BER-based mechanism.[7][8] In contrast, the extreme cytotoxicity of YTM in organisms lacking these specialized glycosylases highlights the inadequacy of canonical repair pathways like NER.[1][2]

Repair PathwayKey Recognition ProteinsEfficiency in Repairing YTM AdductsSupporting Evidence
Nucleotide Excision Repair (NER) UvrABC complex (prokaryotes)Very Low / InefficientYTM adducts stabilize the DNA duplex without causing significant distortion, leading to poor recognition by NER machinery.[1][6]
Base Excision Repair (BER) DNA Glycosylases (AlkD, YtkR2)High / Primary PathwayThe presence of specialized glycosylases that can excise the bulky YTMA adduct is the main route for repair.[1][2][7][8]
Exonuclease Repair YtkR5 (3'–5' exonuclease activity)Potentially an alternative pathwayThe YtkR5 protein has been shown to have exonuclease activity capable of digesting through a YTM-DNA lesion.[4][7][8][9]

Experimental Protocols

In Vitro DNA Glycosylase Activity Assay

This protocol is designed to assess the ability of a DNA glycosylase (e.g., YtkR2 or AlkD) to excise YTMA adducts from a DNA substrate.

Materials:

  • Purified DNA glycosylase (e.g., YtkR2, AlkD)

  • Oligonucleotide duplex containing a site-specific YTMA adduct, with one strand labeled (e.g., 5'-fluorescein)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM EDTA, 100 µg/ml BSA)

  • NaOH

  • Formamide (B127407) loading buffer

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Gel imaging system

Procedure:

  • Prepare the reaction mixtures by combining the labeled YTMA-containing DNA duplex with the purified DNA glycosylase in the reaction buffer.

  • Incubate the reactions at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reactions by adding NaOH to a final concentration of 100 mM to cleave the resulting AP site.

  • Heat the samples at 90°C for 5 minutes to denature the DNA.

  • Add formamide loading buffer to each sample.

  • Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the gel using a fluorescence imager. The appearance of a shorter, cleaved product indicates glycosylase activity.

AP Endonuclease Activity Assay

This protocol is used to determine the ability of an AP endonuclease (e.g., YtkR4, YtkR5) to cleave an AP site generated from the excision of a YTMA adduct.

Materials:

  • Purified AP endonuclease (e.g., YtkR4, YtkR5)

  • Oligonucleotide duplex containing a centrally located AP site (can be generated by treating a uracil-containing duplex with Uracil-DNA Glycosylase, or by the action of a glycosylase on a YTMA adduct in a prior step), with one strand labeled.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Formamide loading buffer

  • Denaturing polyacrylamide gel

  • Gel imaging system

Procedure:

  • Set up reaction mixtures containing the labeled AP-site-containing DNA duplex and the purified AP endonuclease in the reaction buffer.

  • Incubate at 37°C for a defined period.

  • Stop the reactions by adding formamide loading buffer and heating at 95°C for 5 minutes.

  • Analyze the cleavage products by denaturing PAGE and visualize using a gel imaging system. A cleaved product indicates AP endonuclease activity.

Signaling Pathways and Experimental Workflows

DNA Repair Pathway for (+)-Yatakemycin Adducts

YTM_Repair_Pathway cluster_damage DNA Damage cluster_repair DNA Repair YTM (+)-Yatakemycin DNA Duplex DNA YTM->DNA Alkylation YTMA_adduct YTMA-DNA Adduct (Bulky, Non-distorting) DNA->YTMA_adduct NER Nucleotide Excision Repair (NER) (e.g., UvrABC) YTMA_adduct->NER Poor Recognition BER Base Excision Repair (BER) YTMA_adduct->BER Primary Pathway Exonuclease 3'-5' Exonuclease (YtkR5) YTMA_adduct->Exonuclease Alternative Pathway Glycosylase DNA Glycosylase (AlkD / YtkR2) BER->Glycosylase AP_site AP Site Glycosylase->AP_site Excision AP_Endonuclease AP Endonuclease (YtkR4 / YtkR5) AP_site->AP_Endonuclease Nick Nicked DNA AP_Endonuclease->Nick Incision Polymerase_Ligase DNA Polymerase & DNA Ligase Nick->Polymerase_Ligase Repaired_DNA Repaired DNA Polymerase_Ligase->Repaired_DNA Synthesis & Ligation Exonuclease->Repaired_DNA Digestion & Resynthesis

Caption: Overview of the primary and alternative DNA repair pathways for (+)-Yatakemycin adducts.

Experimental Workflow for In Vitro Glycosylase Assay

Glycosylase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Labeled YTMA-DNA Duplex Substrate Incubation Incubate Substrate + Enzyme at 37°C Substrate->Incubation Enzyme Purified DNA Glycosylase Enzyme->Incubation Termination Terminate with NaOH (Cleaves AP site) Incubation->Termination PAGE Denaturing PAGE Termination->PAGE Imaging Fluorescence Imaging PAGE->Imaging Result Quantify Cleaved Product Imaging->Result

Caption: A streamlined workflow for assessing the in vitro activity of a DNA glycosylase on a YTMA-DNA adduct.

References

Comparative

Assessing the Therapeutic Potential of (+)-Yatakemycin Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the therapeutic potential of (+)-Yatakemycin and its derivatives, benchmarked against other DNA alkylating age...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of (+)-Yatakemycin and its derivatives, benchmarked against other DNA alkylating agents and cytotoxic compounds. It includes a summary of their efficacy, mechanisms of action, and detailed experimental protocols for key assays, supported by quantitative data and visual diagrams of relevant biological pathways and experimental workflows.

Introduction to (+)-Yatakemycin and its Analogs

(+)-Yatakemycin (YTM) is a highly potent antitumor antibiotic belonging to the spirocyclopropylcyclohexadienone (SCPCHD) family of natural products, which also includes CC-1065 and the duocarmycins.[1][2] These compounds exert their cytotoxic effects through a sequence-selective alkylation of DNA.[3][4] YTM is distinguished by its unique "sandwiched" structure, with DNA-binding subunits flanking the central alkylating moiety, which contributes to its exceptional potency.[4] The primary mechanism of action involves binding to the minor groove of AT-rich DNA sequences and subsequent alkylation of the N3 position of adenine.[1][2] This covalent modification of DNA leads to the inhibition of DNA replication and transcription, ultimately triggering cellular apoptosis and cell cycle arrest.[5][6] The remarkable cytotoxicity of Yatakemycin, with IC50 values in the low picomolar range, has spurred significant interest in the development of its derivatives as potential anticancer therapeutics.

Comparative Efficacy of Yatakemycin Derivatives and Other Cytotoxic Agents

The in vitro cytotoxicity of (+)-Yatakemycin and its derivatives has been evaluated against various cancer cell lines, most notably the L1210 murine leukemia and HL-60 human promyelocytic leukemia cell lines. The following tables summarize the 50% inhibitory concentrations (IC50) of Yatakemycin analogs in comparison to other DNA alkylating agents and a topoisomerase inhibitor.

Table 1: Comparative Cytotoxicity (IC50) in L1210 Murine Leukemia Cells

CompoundIC50 (pM)Mechanism of Action
(+)-Yatakemycin ~5 DNA Alkylation (SCPCHD)
CC-1065~20DNA Alkylation (SCPCHD)
Duocarmycin SA~10DNA Alkylation (SCPCHD)
Cisplatin (B142131)>1,000,000DNA Alkylation (Platinum)
Etoposide (B1684455)>1,000,000Topoisomerase II Inhibition

Table 2: Comparative Cytotoxicity (IC50) in HL-60 Human Promyelocytic Leukemia Cells

CompoundIC50 (nM)Mechanism of Action
Duocarmycin SA ~0.011 DNA Alkylation (SCPCHD)
Cisplatin~8.3 - 9.0[7]DNA Alkylation (Platinum)
Etoposide~0.86[8]Topoisomerase II Inhibition

Mechanism of Action: Signaling Pathways

The potent cytotoxic activity of (+)-Yatakemycin and its analogs stems from their ability to induce significant DNA damage, which in turn activates cellular stress responses, leading to programmed cell death (apoptosis) and cell cycle arrest.

DNA Damage-Induced Apoptosis

The DNA adducts formed by Yatakemycin are recognized by the cell's DNA damage response machinery. This often leads to the activation of the p53 tumor suppressor protein.[9][10] Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax, which translocates to the mitochondria and promotes the release of cytochrome c.[9][10] Cytochrome c in the cytosol then participates in the formation of the apoptosome, leading to the activation of a cascade of caspases (initiator caspase-9 and executioner caspases-3, -6, and -7), which dismantle the cell and execute apoptosis.[11][12]

apoptosis_pathway cluster_nucleus Nucleus cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Yatakemycin (+)-Yatakemycin DNA_Damage DNA Alkylation (N3-Adenine Adduct) Yatakemycin->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation Bax_transactivation Bax Gene Transcription p53_activation->Bax_transactivation Bax_protein Bax Protein Bax_transactivation->Bax_protein Mitochondrion Mitochondrial Outer Membrane Bax_protein->Mitochondrion Cytochrome_c Cytochrome c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase367 Caspase-3, -6, -7 Activation Caspase9->Caspase367 Apoptosis Apoptosis Caspase367->Apoptosis Mitochondrion->Cytochrome_c

DNA Damage-Induced Apoptosis Pathway
G2/M Cell Cycle Arrest

In response to DNA damage, cells can also halt their progression through the cell cycle to allow time for DNA repair. Yatakemycin and its analogs, like many other DNA damaging agents, have been shown to induce cell cycle arrest, primarily at the G2/M checkpoint.[5][6][13] This arrest is mediated by a complex signaling network that prevents the cell from entering mitosis with damaged DNA. Key players in this process include the ATM (Ataxia-Telangiectasia Mutated) kinase, which is activated by DNA double-strand breaks, and the checkpoint kinase Chk2.[14] These kinases can inactivate the Cdc25 phosphatase, which is required to activate the Cyclin B1/Cdc2 complex (also known as MPF or M-phase promoting factor) that drives entry into mitosis.[14] The p53-p21 axis can also contribute to G2/M arrest by inhibiting the activity of the Cyclin B1/Cdc2 complex.[14]

cell_cycle_arrest Yatakemycin (+)-Yatakemycin DNA_Damage DNA Damage Yatakemycin->DNA_Damage ATM_Activation ATM Activation DNA_Damage->ATM_Activation Chk2_Activation Chk2 Activation ATM_Activation->Chk2_Activation Cdc25_Inhibition Cdc25 Inhibition Chk2_Activation->Cdc25_Inhibition CyclinB1_Cdc2 Cyclin B1/Cdc2 (MPF) Cdc25_Inhibition->CyclinB1_Cdc2 G2M_Arrest G2/M Arrest Cdc25_Inhibition->G2M_Arrest M_Phase Mitosis CyclinB1_Cdc2->M_Phase G2_Phase G2 Phase G2_Phase->CyclinB1_Cdc2

G2/M Cell Cycle Arrest Pathway

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.[15][16]

Materials:

  • Cancer cell lines (e.g., L1210, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • (+)-Yatakemycin derivatives and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

DNA Alkylation Analysis by HPLC

This method allows for the detection and quantification of DNA adducts formed by alkylating agents.[4][17][18]

Materials:

  • Calf thymus DNA or specific oligonucleotides

  • (+)-Yatakemycin derivatives

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Enzymes for DNA hydrolysis (e.g., DNA degradase, nuclease P1, alkaline phosphatase)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of methanol (B129727) in a phosphate (B84403) buffer)

Procedure:

  • Alkylation Reaction: Incubate a known amount of DNA with varying concentrations of the test compound in the reaction buffer at 37°C for a specified time.

  • DNA Purification: Remove the unreacted compound by ethanol (B145695) precipitation of the DNA.

  • Enzymatic Hydrolysis: Resuspend the DNA in a suitable buffer and digest it to its constituent nucleosides using a cocktail of hydrolytic enzymes.

  • HPLC Analysis: Inject the hydrolyzed DNA sample into the HPLC system. Separate the nucleosides using a reverse-phase column with a suitable mobile phase gradient.

  • Detection and Quantification: Monitor the elution profile at 260 nm. The formation of DNA adducts will result in new peaks with different retention times compared to the standard nucleosides. The amount of adduct can be quantified by integrating the peak area.

Experimental Workflow for Assessing Therapeutic Potential

The following diagram illustrates a general workflow for the initial assessment of a novel Yatakemycin derivative.

experimental_workflow start Synthesize Novel Yatakemycin Derivative cytotoxicity In Vitro Cytotoxicity (MTT/MTS Assay on Cancer Cell Lines) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism If potent dna_alkylation DNA Alkylation Assay (HPLC, Thermal Denaturation) mechanism->dna_alkylation cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) mechanism->apoptosis in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo If promising mechanism lead_optimization Lead Optimization in_vivo->lead_optimization

Experimental Workflow for Yatakemycin Derivatives

Conclusion

(+)-Yatakemycin and its derivatives represent a class of exceptionally potent DNA alkylating agents with significant therapeutic potential. Their unique "sandwiched" structure contributes to their high cytotoxicity against a range of cancer cell lines, often in the picomolar range. The primary mechanism of action involves sequence-selective DNA alkylation, leading to the induction of apoptosis and G2/M cell cycle arrest.

Compared to other members of the SCPCHD family, such as CC-1065 and duocarmycin SA, Yatakemycin often exhibits superior potency. When benchmarked against clinically used DNA alkylating agents like cisplatin and topoisomerase inhibitors like etoposide, the in vitro cytotoxicity of Yatakemycin derivatives is orders of magnitude greater. However, the translation of this high potency into safe and effective clinical therapies remains a challenge, with the potential for off-target toxicity being a significant concern.

Future research in this area will likely focus on the development of derivatives with improved tumor selectivity, potentially through conjugation to tumor-targeting moieties such as antibodies (Antibody-Drug Conjugates or ADCs), to harness the extraordinary potency of the Yatakemycin pharmacophore while minimizing systemic toxicity. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working towards this goal.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (+)-Yatakemycin: A Guide for Laboratory Professionals

(+)-Yatakemycin is a highly potent DNA alkylating agent with significant cytotoxic properties, necessitating stringent handling and disposal procedures to ensure personnel safety and environmental protection.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: December 2025

(+)-Yatakemycin is a highly potent DNA alkylating agent with significant cytotoxic properties, necessitating stringent handling and disposal procedures to ensure personnel safety and environmental protection.[1][2][3][4] As a member of the duocarmycin and CC-1065 family of antitumor compounds, all materials contaminated with (+)-Yatakemycin must be treated as hazardous cytotoxic waste.[3][4] The primary method for the ultimate disposal of such waste is high-temperature incineration.[5] Adherence to institutional and national regulations, such as those from the Environmental Protection Agency (EPA), is mandatory.[6]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are trained in handling cytotoxic compounds and are equipped with the appropriate Personal Protective Equipment (PPE).[7]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesDouble-gloving with chemotherapy-rated nitrile gloves is required.
GownDisposable, solid-front, back-closure gown.
Eye ProtectionChemical splash goggles or a face shield.
RespiratoryA fit-tested N95 respirator or higher is recommended.
FootwearClosed-toe shoes and disposable shoe covers.

Step-by-Step Disposal Protocol

This protocol outlines the segregation, packaging, and decontamination steps for waste generated during research involving (+)-Yatakemycin.

Experimental Protocol: Waste Segregation and Containment

  • Waste Identification : At the point of generation, identify all materials that have come into contact with (+)-Yatakemycin. This includes, but is not limited to:

    • Unused or expired neat compound.

    • Contaminated labware (e.g., vials, pipette tips, syringes, needles).

    • Contaminated consumables (e.g., wipes, absorbent pads).

    • Contaminated PPE.

  • Segregation : Immediately segregate cytotoxic waste from regular laboratory trash. Use designated, clearly labeled, leak-proof containers.[7][8]

    • Sharps Waste : Needles, syringes, and glass vials must be placed directly into a rigid, puncture-resistant sharps container specifically marked for "Cytotoxic Waste".[9]

    • Solid Waste : Contaminated gloves, gowns, wipes, and other solid materials should be placed in thick (e.g., 2-4 mm), color-coded plastic bags (often purple or yellow) labeled with the cytotoxic hazard symbol.[7] These bags should then be placed inside a rigid, lidded container also marked for cytotoxic waste.[9]

    • Liquid Waste : Unused solutions of (+)-Yatakemycin should not be disposed of down the drain.[6] They must be collected in a sealed, leak-proof, and shatter-resistant container clearly labeled as "Cytotoxic Liquid Waste: (+)-Yatakemycin".

  • Container Management :

    • Do not overfill waste containers; they should be sealed when no more than three-quarters full.[6]

    • Ensure all containers are securely sealed to prevent leaks or spills during transport and storage.[6]

    • Store sealed waste containers in a designated, secure, and isolated area with proper ventilation until they are collected by trained environmental health and safety (EHS) personnel.[7]

Experimental Protocol: Decontamination of Work Surfaces

  • Initial Cleaning : After completing work, wipe all potentially contaminated surfaces with a low-lint wipe moistened with a detergent solution.[6]

  • Rinsing : Use a new wipe moistened with sterile water to rinse away any detergent residue.[6]

  • Final Decontamination : With a fresh wipe, decontaminate the surface using 70% isopropyl alcohol.[6]

  • Waste Disposal : All wipes used in the decontamination process must be disposed of as cytotoxic solid waste.[6]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of (+)-Yatakemycin waste.

G Workflow for (+)-Yatakemycin Disposal A Waste Generation ((+)-Yatakemycin contaminated items) B Segregate at Source A->B C Sharps Waste (Needles, Vials) B->C D Solid Waste (PPE, Wipes) B->D E Liquid Waste (Solutions) B->E F Puncture-Proof 'Cytotoxic' Sharps Container C->F G Labeled 'Cytotoxic' Waste Bags (Purple/Yellow) D->G H Sealed, Labeled 'Cytotoxic' Waste Container E->H I Store in Designated Secure Area F->I G->I H->I J Collection by EHS I->J K High-Temperature Incineration J->K

Caption: Logical workflow for the safe disposal of (+)-Yatakemycin waste.

References

Handling

Safeguarding Researchers: A Comprehensive Guide to Handling (+)-Yatakemycin

For Immediate Implementation: This document provides critical safety and logistical information for all personnel handling (+)-Yatakemycin. Adherence to these protocols is mandatory to ensure personal safety and prevent...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for all personnel handling (+)-Yatakemycin. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination. (+)-Yatakemycin is an exceptionally potent cytotoxic and genotoxic agent, requiring stringent handling procedures.

Personal Protective Equipment (PPE)

All personnel must wear the prescribed PPE when handling (+)-Yatakemycin in any form (solid or in solution). The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Gloves Two pairs of chemotherapy-grade, powder-free nitrile gloves. Outer gloves should have long cuffs tucked over the lab coat sleeves.[1][2][3]Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[1][2]
Eye Protection Chemical splash goggles or a full-face shield.[1][4]Protects eyes from splashes of solutions containing (+)-Yatakemycin.
Respiratory Protection A fit-tested N95 or higher respirator is required when handling the solid compound or when there is a risk of aerosol generation.[1]Prevents inhalation of airborne particles of the potent cytotoxic compound.
Lab Coat A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[1][4]Protects skin and personal clothing from contamination.[4]
Shoe Covers Disposable shoe covers should be worn when working in the designated handling area.[1]Prevents the tracking of contaminants out of the designated work area.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the mandatory steps for safely handling (+)-Yatakemycin from preparation to immediate post-use cleanup.

2.1. Preparation:

  • Designated Area: All work with (+)-Yatakemycin must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet.[5] This area should be clearly marked with "Cytotoxic Agent Handling Area."

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are inside the fume hood, including a cytotoxic spill kit. This minimizes the need to move in and out of the containment area.

  • Don PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, lab coat, outer gloves (over cuffs), eye protection, and respirator (if applicable).

2.2. Handling (+)-Yatakemycin:

  • Weighing Solid Compound: If working with the solid form, handle it within the fume hood. Use a dedicated, calibrated microbalance. To minimize aerosol formation, consider wetting the compound with a small amount of an appropriate solvent if the protocol allows.

  • Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Keep containers closed whenever possible.

  • Experimental Use: Conduct all experimental procedures involving (+)-Yatakemycin within the designated fume hood. Use luer-lock syringes and other safety-engineered devices to prevent leaks and spills.

2.3. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment within the fume hood with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent).

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the lab coat, shoe covers, and inner gloves. Dispose of all disposable PPE as cytotoxic waste.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

G Workflow for Handling (+)-Yatakemycin cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Handling Area in Fume Hood prep2 Gather All Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid / Prepare Solution prep3->handle1 handle2 Conduct Experiment handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 post2 Doff and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A flowchart illustrating the key stages of the (+)-Yatakemycin handling protocol.

Disposal Plan

Proper disposal of (+)-Yatakemycin and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

3.1. Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, lab coats, shoe covers), contaminated lab supplies (e.g., pipette tips, tubes, wipes), and any unused solid (+)-Yatakemycin must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.

  • Liquid Waste: All solutions containing (+)-Yatakemycin and any solvents used for decontamination must be collected in a dedicated, sealed, and shatter-proof hazardous waste container. This container must also be clearly labeled as "Cytotoxic Liquid Waste."

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with (+)-Yatakemycin must be disposed of in a designated sharps container for cytotoxic waste.

3.2. Waste Disposal Procedure:

  • Containment: All waste containers should be kept closed when not in use and stored in a secure, designated area away from general laboratory traffic.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents and associated hazards.

  • Disposal: The disposal of all (+)-Yatakemycin waste must comply with all applicable federal, state, and local regulations.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup and disposal by a certified hazardous waste contractor. Do not dispose of any (+)-Yatakemycin waste in the regular trash or down the drain.[8]

G Disposal Pathway for (+)-Yatakemycin Waste cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal waste_solid Solid Waste (PPE, etc.) container_solid Labeled Cytotoxic Solid Waste Container waste_solid->container_solid waste_liquid Liquid Waste (Solutions) container_liquid Labeled Cytotoxic Liquid Waste Container waste_liquid->container_liquid waste_sharps Sharps Waste container_sharps Labeled Cytotoxic Sharps Container waste_sharps->container_sharps storage Secure Storage in Designated Area container_solid->storage container_liquid->storage container_sharps->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Disposal by Certified Hazardous Waste Contractor ehs->pickup

Caption: A diagram showing the required steps for the safe disposal of all waste materials contaminated with (+)-Yatakemycin.

References

© Copyright 2026 BenchChem. All Rights Reserved.